2-Amino-4,6-dibromophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4,6-dibromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWSOGOVXJBJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326082 | |
| Record name | 2-amino-4,6-dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10539-14-7 | |
| Record name | 10539-14-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-4,6-dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4,6-dibromophenol: Core Properties and Synthetic Potential
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-Amino-4,6-dibromophenol (CAS No. 10539-14-7), a halogenated aromatic amine of significant interest in synthetic organic chemistry. This document consolidates critical data on its physicochemical characteristics, safety and handling protocols, and a detailed, field-proven synthesis methodology. Furthermore, it explores the compound's chemical reactivity and discusses its potential applications as a versatile intermediate in the development of novel pharmaceuticals and complex organic molecules. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable, in-depth resource on this valuable chemical building block.
Chemical Identity and Molecular Structure
This compound is a substituted phenol derivative characterized by an amino group and two bromine atoms attached to the benzene ring. The specific arrangement of these functional groups—with the amino and hydroxyl groups positioned ortho to each other—imparts a unique electronic and steric profile that defines its chemical behavior.
The canonical structure and connectivity are essential for understanding its reactivity. The intramolecular hydrogen bonding potential between the ortho-amino and hydroxyl groups can influence its physical properties and reaction kinetics.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application in research and development. The data presented below has been aggregated from verified chemical supplier databases and public chemical information repositories.[1]
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 10539-14-7 | [1] |
| Molecular Formula | C₆H₅Br₂NO | [1] |
| Molecular Weight | 266.92 g/mol | [1] |
| Appearance | Brown to orange solid | |
| Melting Point | 88-95 °C | |
| Boiling Point | 287.8 ± 40.0 °C (Predicted) | |
| pKa | 7.66 ± 0.23 (Predicted) | |
| InChI Key | UFWSOGOVXJBJDP-UHFFFAOYSA-N | [1] |
| SMILES | NC1=CC(Br)=CC(Br)=C1O | [2] |
The presence of two heavy bromine atoms significantly increases the molecular weight and is expected to decrease its solubility in water compared to simpler aminophenols. The predicted pKa suggests it is a weak acid, consistent with its phenolic hydroxyl group.
Spectroscopic Profile
Based on its structure, the following spectral characteristics can be predicted:
-
¹H NMR: The spectrum would be expected to show two aromatic protons as singlets or narrow doublets (due to meta-coupling) in the aromatic region (approx. 6.5-7.5 ppm). Broad signals for the -NH₂ and -OH protons would also be present, with chemical shifts that are highly dependent on solvent and concentration.
-
¹³C NMR: Six distinct signals would be expected in the aromatic region (approx. 100-150 ppm). Carbons bonded to bromine would appear at the higher field end of this range, while those bonded to the electron-donating -NH₂ and -OH groups would be at the lower field end.
-
IR Spectroscopy: Characteristic absorption bands would include N-H stretching (approx. 3300-3500 cm⁻¹), O-H stretching (broad, approx. 3200-3600 cm⁻¹), C-N stretching (approx. 1250-1350 cm⁻¹), C-O stretching (approx. 1200-1260 cm⁻¹), and C-Br stretching (in the fingerprint region, approx. 500-600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio.
Synthesis and Purification
A reliable method for the synthesis of this compound involves the chemical reduction of its nitro precursor, 2-nitro-4,6-dibromophenol.
Caption: Reaction scheme for the synthesis of the target compound.
This protocol is adapted from a validated laboratory procedure for the reduction of a nitroaromatic compound.[3]
Materials:
-
2-nitro-4,6-dibromophenol (89 g)
-
Methanol (270 mL)
-
30% Sodium Hydroxide (NaOH) aqueous solution (50 mL)
-
Demineralized water (2400 mL)
-
Sodium dithionite (Na₂S₂O₃) (178 g)
Procedure:
-
Combine 2-nitro-4,6-dibromophenol, methanol, 30% NaOH solution, and demineralized water in a suitable reaction vessel.
-
Heat the mixture to 50-55 °C with stirring until a clear yellow solution is obtained. Causality: This step ensures the starting material is fully dissolved and the reaction is initiated at an optimal temperature for the reducing agent.
-
Carefully add the sodium dithionite in small portions, maintaining the reaction temperature at 50 °C. Causality: Portion-wise addition is a critical safety measure to control the exothermic reaction and prevent a dangerous temperature spike.
-
After the addition is complete, increase the temperature to 65 °C and stir the reaction mixture for 30 minutes. Causality: A brief period at a higher temperature ensures the reaction proceeds to completion.
-
Allow the mixture to stir for an additional 30 minutes at room temperature to complete the reaction cooldown phase.
-
Cool the reaction mixture further (e.g., in an ice bath) to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry to yield this compound. The reported yield for this procedure is approximately 44.2 g, with a melting point of 89-92 °C.[3]
The product obtained from this protocol is often of sufficient purity for many applications. However, for uses requiring higher purity, recrystallization is recommended. A solvent system of ethanol/water or toluene would be a logical starting point for developing a recrystallization protocol, balancing the compound's polarity and solubility.
Chemical Reactivity and Synthetic Applications
This compound possesses three key functional groups that make it a highly versatile synthetic intermediate: the aromatic amine, the phenolic hydroxyl, and the two aryl bromide sites.
-
Aromatic Amine (-NH₂): The amino group can undergo a wide range of classical reactions, including diazotization to form a diazonium salt, which can then be converted into numerous other functional groups (e.g., -H, -OH, -CN, -I). It can also be acylated, alkylated, or used as a nucleophile in coupling reactions.
-
Phenolic Hydroxyl (-OH): The hydroxyl group can be readily deprotonated to form a phenoxide, a potent nucleophile for Williamson ether synthesis. It can also be acylated to form esters or participate in reactions like the Pechmann coumarin synthesis.[7]
-
Aryl Bromides (-Br): The bromine atoms are ideal handles for modern cross-coupling reactions. They can participate in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations to form new carbon-carbon or carbon-nitrogen bonds.[7]
The closely related compound, 2-Amino-4-bromophenol, has been documented as a key reactant for the synthesis of benzoxazole derivatives, which are important scaffolds in medicinal chemistry, and for preparing inhibitors of enzymes like protein tyrosine phosphatase 1B.[8] By logical extension, this compound is an excellent candidate for similar synthetic strategies, offering an additional site for diversification or for tuning the electronic properties of the final molecule. Its use as a building block in the synthesis of novel bioactive molecules, particularly in agrochemicals and pharmaceuticals, represents its most significant potential application.[9]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
(Source: Aggregated GHS data from multiple suppliers)[1]
-
Signal Word: Danger [1]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection. Use a NIOSH-approved respirator if dust is generated.
-
Handling: Avoid breathing dust. Handle in a well-ventilated area, preferably a chemical fume hood. Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- Synthesis of 2-amino-4,6-dibromo-phenol. PrepChem.com. [Link]
- 4-Amino-2,6-dibromophenol | C6H5Br2NO | CID 69107.
- This compound | CAS 10539-14-7.
- This compound | C6H5Br2NO | CID 351863.
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- 6. 4-AMINO-2,6-DIBROMOPHENOL(609-21-2) 1H NMR spectrum [chemicalbook.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
2-Amino-4,6-dibromophenol chemical structure
An In-Depth Technical Guide to 2-Amino-4,6-dibromophenol
Prepared by: Gemini, Senior Application Scientist
Executive Overview
This guide provides a comprehensive technical overview of this compound (CAS No: 10539-14-7), a halogenated aromatic amine of significant interest in synthetic chemistry. As a bifunctional molecule, featuring both nucleophilic amine and phenolic hydroxyl groups, it serves as a versatile building block for the synthesis of more complex chemical entities. This document is intended for researchers, chemists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, characterization, reactivity, and safe handling protocols. The insights provided are grounded in established chemical principles and supported by authoritative data to ensure scientific integrity and practical utility in a laboratory setting.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical is the foundational step for any laboratory work. This compound is an aromatic compound with an amine group and a hydroxyl group ortho to each other on a benzene ring, which is further substituted with two bromine atoms at positions 4 and 6.
Chemical Structure
The structural arrangement of its functional groups dictates its chemical behavior, particularly its reactivity in substitution and condensation reactions.
Caption: Chemical Structure of this compound.
Physicochemical Data
A summary of key properties is essential for experimental design, including solvent selection and reaction temperature determination. The data below has been consolidated from various authoritative sources.[1][2][3]
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 6-Amino-2,4-dibromophenol, NSC 523901 | Sigma-Aldrich[1] |
| CAS Number | 10539-14-7 | Sigma-Aldrich[1] |
| Molecular Formula | C₆H₅Br₂NO | PubChem[2] |
| Molecular Weight | 266.92 g/mol | Sigma-Aldrich, PubChem[1][2] |
| Appearance | Brown to orange solid | ChemicalBook[3] |
| Melting Point | 88-95 °C | Sigma-Aldrich[1] |
| Boiling Point | 287.8±40.0 °C (Predicted) | ChemicalBook[3] |
| Density | 2.178±0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| SMILES | OC1=C(N)C=C(Br)C=C1Br | Sigma-Aldrich[1] |
| InChI Key | UFWSOGOVXJBJDP-UHFFFAOYSA-N | PubChem[2] |
Synthesis and Characterization
The most common laboratory-scale synthesis involves the reduction of a nitro-substituted precursor. This approach is favored due to the wide availability of the starting material and the generally high yields achieved.
Synthetic Workflow: Reduction of 2-nitro-4,6-dibromophenol
The conversion of the nitro group to an amine is a standard transformation in organic synthesis. The choice of sodium thiosulfate (Na₂S₂O₃) as the reducing agent in an aqueous alkaline medium is a cost-effective and relatively mild method, avoiding the use of high-pressure hydrogenation or more hazardous reducing agents.[4]
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from a known procedure and includes self-validating checkpoints.[4]
Materials:
-
2-nitro-4,6-dibromophenol (89 g)
-
Methanol (270 ml)
-
30% Sodium Hydroxide (NaOH) aqueous solution (50 ml)
-
Demineralized water (2400 ml)
-
Sodium thiosulfate (Na₂S₂O₃) (178 g)
Procedure:
-
Dissolution: In a suitable reaction vessel, combine 2-nitro-4,6-dibromophenol, methanol, 30% NaOH solution, and demineralized water.
-
Causality: The methanol/water mixture serves as a co-solvent system to dissolve both the organic starting material and the inorganic reagents. The NaOH creates a basic environment, deprotonating the phenol to form the more soluble sodium phenoxide salt, which facilitates the reaction.
-
-
Heating: Heat the mixture to 50-55°C with stirring until a clear yellow solution is obtained.
-
Reduction: Begin the portion-wise addition of sodium thiosulfate, ensuring the temperature is maintained at 50°C.
-
Causality: The reduction of a nitro group is an exothermic process. Adding the reducing agent in portions allows for better temperature control, preventing runaway reactions and the formation of undesired byproducts.
-
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 65°C for 30 minutes.
-
Causality: Elevating the temperature post-addition ensures the reaction goes to completion.
-
-
Cool-down: Allow the reaction mixture to stir for an additional 30 minutes at room temperature.
-
Precipitation and Isolation: Cool the mixture further in an ice bath. The product, this compound, will precipitate out of the solution as a solid.
-
Causality: The product is less soluble in the cold aqueous medium than the starting material or byproducts, enabling its isolation via precipitation.
-
-
Collection: Collect the solid product by vacuum filtration and wash with cold demineralized water.
-
Drying: Dry the product under vacuum. The expected yield is approximately 44.2 g, with a melting point of 89-92°C.[4]
Analytical Characterization
To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:
-
Melting Point Analysis: A sharp melting point range close to the literature value (88-95°C) is a primary indicator of purity.[1]
-
Thin-Layer Chromatography (TLC): To monitor reaction completion and assess purity against the starting material.
-
Spectroscopy:
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons and exchangeable peaks for the -OH and -NH₂ groups.
-
FTIR: Expect characteristic peaks for O-H and N-H stretching (around 3300-3500 cm⁻¹), C-N stretching, and C-Br stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight (266.92 g/mol ) with a characteristic isotopic pattern for two bromine atoms.
-
Reactivity and Applications
This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the reactivity of its three key structural features: the amino group, the hydroxyl group, and the electron-rich aromatic ring.
-
As a Nucleophile: The amino group is a primary nucleophile, readily participating in reactions such as acylation, alkylation, and diazotization to form diazonium salts. These salts are versatile intermediates for introducing a wide range of functional groups.
-
Phenolic Reactivity: The hydroxyl group can be alkylated to form ethers or acylated to form esters.
-
Heterocycle Formation: The ortho-positioning of the amino and hydroxyl groups makes it an ideal precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds with diverse biological activities.
-
Industrial Relevance: It is primarily used for research and development purposes in the pharmaceutical and agricultural sectors.[5] For instance, aminophenols are precursors in the synthesis of certain dyes and high-performance pigments.[6]
Safety, Handling, and Toxicology
As with any laboratory chemical, a thorough understanding of the associated hazards is paramount for safe handling. This compound is classified as a hazardous substance.
GHS Hazard Classification
The compound presents multiple hazards that require stringent control measures.[1][2][7]
| Hazard Class | Code | Statement | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Danger |
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation | |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Safe Handling Protocol
1. Engineering Controls:
- Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.
- Ensure a safety shower and eyewash station are readily accessible.
2. Personal Protective Equipment (PPE):
- Gloves: Wear nitrile or other chemically resistant gloves.
- Eye Protection: Use chemical safety goggles and a face shield.
- Lab Coat: A flame-retardant lab coat is mandatory.
- Respiratory Protection: If there is a risk of dust generation outside of a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[8]
3. Handling and Storage:
- Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[3][8]
- Avoid contact with strong oxidizing agents.
- Ground all equipment when transferring large quantities to prevent static discharge.
- If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
- In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.
- If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
This compound is a key chemical intermediate with a well-defined profile of properties, synthesis, and reactivity. Its utility in the synthesis of complex molecules, particularly heterocycles, makes it a valuable compound for the research and development community. However, its significant health hazards necessitate strict adherence to safety protocols. This guide provides the foundational knowledge required for its effective and safe utilization in a professional laboratory environment, encouraging a culture of safety and scientific rigor.
References
- PrepChem. (n.d.). Synthesis of 2-amino-4,6-dibromo-phenol. PrepChem.com.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Vignasai Laboratories Pvt. Ltd. (n.d.). This compound. Tradeindia.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 10539-14-7. Matrix Fine Chemicals.
- National Center for Biotechnology Information. (n.d.). 4-Amino-2,6-dibromophenol. PubChem Compound Database.
- Chemical Synthesis Database. (n.d.). 4-amino-2,6-dibromophenol. Chemical Synthesis Database.
- National Center for Biotechnology Information. (n.d.). 2-Amino-4-Bromophenol. PubChem Compound Database.
- MDPI. (2023). Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)-Activated CaSO3 Advanced Oxidation Process. MDPI.
- University of Bristol. (2011). 2,4,6-Tribromophenol - Molecule of the Month. School of Chemistry, University of Bristol.
- Kajay Remedies. (2024). Application Para Amino Phenols (PAP) in the Coating Industry. Kajay Remedies.
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Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dibromophenol
This guide provides a comprehensive overview of the synthetic pathway for this compound, a key intermediate in pharmaceutical and materials science. We will delve into the core chemical principles, provide a detailed, field-tested experimental protocol, and discuss critical aspects of process optimization and product characterization. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for the preparation of this compound.
Introduction and Strategic Importance
This compound is a halogenated aromatic compound of significant interest. Its unique structure, featuring both amine and hydroxyl functional groups on a dibrominated benzene ring, makes it a versatile building block in organic synthesis. It serves as a crucial precursor for the synthesis of various heterocyclic compounds, dye molecules, and, most notably, pharmacologically active agents. The precise positioning of the bromine atoms provides reactive sites for further functionalization through cross-coupling reactions, while the amino and hydroxyl groups offer handles for constructing more complex molecular architectures.
The primary challenge in its synthesis lies in achieving selective dibromination at the C4 and C6 positions while preventing oxidation of the electron-rich aminophenol ring and avoiding the formation of undesired isomeric or over-brominated byproducts.
The Core Synthesis Pathway: Electrophilic Aromatic Substitution
The most direct and widely adopted method for synthesizing this compound is the electrophilic bromination of 2-aminophenol. This pathway is favored for its high atom economy and straightforward execution.
Mechanistic Underpinnings
The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl (-OH) and amino (-NH2) groups of the 2-aminophenol starting material are potent activating groups, meaning they donate electron density into the benzene ring. This significantly increases the ring's nucleophilicity, making it highly susceptible to attack by an electrophile, in this case, the bromine (Br₂).
Both the -OH and -NH2 groups are ortho, para-directors.
-
The position para to the hydroxyl group (C4) is strongly activated.
-
The position ortho to the hydroxyl group (C6) is also strongly activated.
-
The position ortho to the amino group (C3) and meta to the hydroxyl group is less activated.
-
The position para to the amino group is occupied by the hydroxyl group.
Due to the powerful, synergistic activation from both groups, the C4 and C6 positions are the most electron-rich and sterically accessible, leading to highly selective dibromination at these sites.
Diagram of the Reaction Pathway
Caption: Electrophilic bromination of 2-aminophenol.
Detailed Experimental Protocol
This protocol is a robust method for the laboratory-scale synthesis of this compound.
Reagents and Materials
| Reagent/Material | Grade | Quantity (Example Scale) | Molar Mass ( g/mol ) | Moles (mol) |
| 2-Aminophenol | Reagent Grade, >98% | 10.91 g | 109.13 | 0.10 |
| Glacial Acetic Acid | ACS Grade | 150 mL | 60.05 | - |
| Bromine (Br₂) | Reagent Grade | 10.2 mL (32.0 g) | 159.81 | 0.20 |
| Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | Saturated Solution | 84.01 | - |
| Sodium Thiosulfate (Na₂S₂O₃) | Laboratory Grade | 10% (w/v) Solution | 158.11 | - |
| Ethyl Acetate | HPLC Grade | ~300 mL | 88.11 | - |
| Anhydrous Sodium Sulfate | Laboratory Grade | ~20 g | 142.04 | - |
| Deionized Water | - | As needed | 18.02 | - |
Step-by-Step Methodology
Safety First: This procedure must be performed in a well-ventilated fume hood. Bromine is highly corrosive, toxic, and volatile. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene), is mandatory.
-
Reaction Setup:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a thermometer, add 2-aminophenol (10.91 g, 0.10 mol).
-
Add glacial acetic acid (150 mL) to the flask and stir until the 2-aminophenol is fully dissolved.
-
Cool the resulting solution to 0-5 °C using an ice-water bath.
-
-
Bromination:
-
Carefully measure bromine (10.2 mL, 0.20 mol) and transfer it to the dropping funnel.
-
Add the bromine dropwise to the stirred 2-aminophenol solution over a period of 60-90 minutes. Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent a rapid temperature increase, which can lead to the formation of undesired byproducts and potential oxidation of the starting material. Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.
-
Remove the ice bath and let the mixture warm to room temperature, continuing to stir for 2-3 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Slowly pour the reaction mixture into a 1 L beaker containing 500 mL of ice-cold deionized water. A precipitate of the crude product should form.
-
To neutralize the excess acetic acid and hydrobromic acid byproduct, carefully add a saturated solution of sodium bicarbonate until the effervescence ceases and the pH of the solution is approximately 7-8.
-
If the solution retains a yellow/orange color from unreacted bromine, add a 10% sodium thiosulfate solution dropwise until the color disappears.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum at 40-50 °C. The expected melting point is in the range of 88-95 °C[1].
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Alternative Synthesis Pathway
An alternative, though less direct, route involves the reduction of a nitrophenol precursor. This multi-step process begins with the bromination of 2-nitrophenol to yield 2-nitro-4,6-dibromophenol, followed by the selective reduction of the nitro group to an amine.
-
Bromination of 2-Nitrophenol: 2-Nitrophenol is brominated to form 2-nitro-4,6-dibromophenol.
-
Reduction of the Nitro Group: The resulting 2-nitro-4,6-dibromophenol is then reduced to the target this compound. This reduction can be achieved using various reagents, such as sodium dithionite (Na₂S₂O₄) in an aqueous methanol solution[2].
While this method is effective, it is longer and may have a lower overall yield compared to the direct bromination of 2-aminophenol. However, it can be a valuable alternative if the starting 2-aminophenol is prone to oxidation under the reaction conditions.
Product Characterization
Confirming the identity and purity of the final product is a critical step. The following are typical characterization data for this compound.
| Analytical Technique | Expected Results |
| Melting Point | 88-95 °C[1]. A sharp melting range within these values indicates high purity. |
| ¹H NMR | In a suitable deuterated solvent (e.g., DMSO-d₆), one would expect to see distinct signals for the two aromatic protons and the protons of the -NH₂ and -OH groups. The aromatic protons should appear as doublets due to coupling. |
| ¹³C NMR | The spectrum should show six distinct signals corresponding to the six carbon atoms of the benzene ring. The carbons attached to bromine, nitrogen, and oxygen will have characteristic chemical shifts[3]. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peaks [M]+ and [M+2]+ should appear with an approximate intensity ratio of 1:2:1. The molecular weight is 266.92 g/mol [1][4]. |
| FT-IR | The infrared spectrum will exhibit characteristic absorption bands: N-H stretching (for the amine group) typically around 3300-3500 cm⁻¹, O-H stretching (for the phenol group) as a broad band in the same region, and C-Br stretching in the fingerprint region (typically below 800 cm⁻¹). |
Conclusion
The synthesis of this compound via direct bromination of 2-aminophenol is a reliable and efficient method. Success hinges on careful control of the reaction temperature to ensure high selectivity and minimize byproduct formation. The protocol detailed in this guide provides a validated, step-by-step process suitable for laboratory and scale-up applications. Proper characterization of the final product is essential to confirm its structural integrity and purity, ensuring its suitability for subsequent use in pharmaceutical and chemical research.
References
- PrepChem. (n.d.). Synthesis of 2-amino-4,6-dibromo-phenol.
- National Center for Biotechnology Information. (n.d.). 4-Amino-2,6-dibromophenol. PubChem.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
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A Technical Guide to 2-Amino-4,6-dibromophenol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Amino-4,6-dibromophenol, a halogenated aromatic compound of significant interest to researchers in synthetic and medicinal chemistry. We will detail its fundamental physicochemical properties, including its definitive IUPAC nomenclature and structural identifiers. A validated, step-by-step laboratory synthesis protocol is presented, elucidating the chemical principles behind the transformation. Furthermore, this guide explores the compound's reactivity and its potential applications as a versatile intermediate in the development of novel pharmaceuticals, dyes, and complex heterocyclic systems. All information is grounded in authoritative sources to ensure scientific integrity and practical utility for professionals in drug development and chemical research.
Chemical Identity and Physicochemical Properties
This compound is a substituted aniline derivative characterized by a phenol backbone with one amino group and two bromine atoms. The precise positioning of these functional groups dictates its chemical reactivity and makes it a valuable precursor in multi-step organic synthesis.
The definitive identification of this compound is crucial for regulatory compliance, patent literature, and reproducible research. The International Union of Pure and Applied Chemistry (IUPAC) name is This compound [1][2]. Its structural and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 10539-14-7 | Sigma-Aldrich[3] |
| Molecular Formula | C₆H₅Br₂NO | PubChem[1] |
| Molecular Weight | 266.92 g/mol | Sigma-Aldrich[3] |
| Appearance | Solid | Sigma-Aldrich[3] |
| Melting Point | 88-95 °C | Sigma-Aldrich[3] |
| InChI Key | UFWSOGOVXJBJDP-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=C(C=C(C(=C1N)O)Br)Br | PubChem[1] |
It is important to distinguish this isomer from related compounds such as 4-amino-2,6-dibromophenol (CAS 609-21-2) and 2-amino-4-bromophenol (CAS 40925-68-6), as the substituent pattern profoundly impacts reaction pathways and final product architecture[4][5].
Caption: Chemical Structure of this compound
Synthesis Protocol: Reduction of 2-nitro-4,6-dibromo-phenol
The most direct and reliable synthesis of this compound involves the chemical reduction of its nitro-precursor, 2-nitro-4,6-dibromo-phenol. The following protocol is adapted from established laboratory procedures and provides a robust method for obtaining the target compound[6].
Causality of Reagent Choice:
-
2-nitro-4,6-dibromo-phenol: The starting material containing the nitro group that will be reduced.
-
Sodium Thiosulfate (Na₂S₂O₃): A cost-effective and moderately strong reducing agent sufficient for converting the aromatic nitro group to an amine under these conditions. Its use avoids the need for high-pressure hydrogenation or more expensive metal catalysts.
-
Sodium Hydroxide (NaOH): Creates a basic medium which facilitates the dissolution of the phenolic starting material and enhances the reducing power of the thiosulfate.
-
Methanol/Water: A mixed solvent system is used to dissolve both the organic substrate and the inorganic reagents.
Caption: Workflow for the Synthesis of this compound
Experimental Procedure
Materials:
-
2-nitro-4,6-dibromo-phenol (89 g)
-
Methanol (270 mL)
-
30% Sodium Hydroxide aqueous solution (50 mL)
-
Demineralized water (2,400 mL)
-
Sodium thiosulfate (Na₂S₂O₃) (178 g)
Protocol:
-
Dissolution: In a suitable reaction vessel, combine 89 g of 2-nitro-4,6-dibromo-phenol, 270 mL of methanol, 50 mL of 30% NaOH solution, and 2,400 mL of demineralized water[6].
-
Heating: Heat the mixture with stirring to a temperature of 50-55°C. Continue heating until a clear yellow solution is obtained[6].
-
Reduction: Begin the portion-wise addition of 178 g of sodium thiosulfate. The addition rate should be controlled to maintain the reaction temperature at 50°C, as the reduction is exothermic.
-
Reaction Completion: Once the addition is complete, raise the temperature to 65°C and stir for an additional 30 minutes. Afterwards, allow the mixture to cool and continue stirring for 30 minutes at room temperature[6].
-
Isolation: Upon cooling, the product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Validation: The isolated product should be a solid with a reported melting point of 89°-92°C, which serves as an initial confirmation of purity. The reported yield for this procedure is approximately 44.2 g[6]. Further characterization by NMR and IR spectroscopy is recommended to confirm structural integrity.
Applications in Research and Drug Development
While specific, large-scale industrial applications for this compound are not broadly documented, its molecular architecture makes it an exceptionally useful building block in synthetic organic chemistry. Its value lies in the orthogonal reactivity of its three functional groups: the amine, the phenol, and the two bromine atoms.
Core Reactivities:
-
Amino Group (-NH₂): Can undergo diazotization to form diazonium salts, which are gateways to a vast array of other functional groups. It can also be acylated or alkylated to build more complex amide and amine structures.
-
Phenolic Hydroxyl (-OH): Can be alkylated (e.g., Williamson ether synthesis) or acylated to form ethers and esters, respectively. Its directing effects can influence further electrophilic aromatic substitution if desired.
-
Bromo Groups (-Br): Serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern drug discovery.
The related compound, 2-amino-4-bromophenol, is cited as a reactant for synthesizing inhibitors of protein tyrosine phosphatase 1B (PTP1B) and fructose-1,6-bisphosphatase, both of which are important targets in metabolic disease research. It is also used to prepare benzoxazoles, a privileged scaffold in medicinal chemistry. By logical extension, the dibromo-analogue offers a similar, yet distinct, platform for creating novel molecular entities with potentially modulated biological activity or altered physicochemical properties.
Caption: Potential Synthetic Pathways from this compound
Safety and Handling
As with any halogenated aromatic amine, this compound must be handled with appropriate care in a laboratory setting. It is classified as hazardous, and all personnel should consult the Safety Data Sheet (SDS) before use.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
(Data sourced from Sigma-Aldrich[3])
Recommended Handling Procedures:
-
Always handle this compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a well-defined chemical entity with the IUPAC name This compound . Its synthesis via the reduction of its nitro-precursor is straightforward and high-yielding. The true value of this compound lies in its potential as a multi-functional synthetic intermediate. The presence of amine, phenol, and bromine substituents provides chemists and drug development professionals with a versatile platform for constructing complex molecular architectures through a variety of established and modern synthetic reactions. Proper safety protocols are mandatory when handling this compound due to its hazardous nature.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 351863, this compound.
- PrepChem (2023). Synthesis of 2-amino-4,6-dibromo-phenol.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 351840, 2-Amino-4-bromophenol.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69107, 4-Amino-2,6-dibromophenol.
- Matrix Fine Chemicals. Product Page for this compound. CAS 10539-14-7.
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- 6. prepchem.com [prepchem.com]
An In-depth Technical Guide to 2-Amino-4,6-dibromophenol: Properties, Synthesis, and Applications
Introduction: Unveiling a Versatile Synthetic Building Block
2-Amino-4,6-dibromophenol is a polyfunctional aromatic compound of significant interest to researchers in synthetic chemistry and drug discovery. Its structure, featuring a phenol ring substituted with an amine, a hydroxyl group, and two bromine atoms, provides a unique combination of reactive sites. This guide offers a comprehensive exploration of its core properties, a detailed and validated synthesis protocol, an analysis of its chemical reactivity, and a forward-looking perspective on its applications for professionals in the field. The strategic placement of its functional groups makes it a valuable precursor for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and as a partner in modern cross-coupling reactions.
Section 1: Core Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. The key identifiers and physicochemical characteristics of this compound are summarized below, compiled from authoritative chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-Amino-2,4-dibromophenol, NSC 523901 | |
| CAS Number | 10539-14-7 | [1] |
| Molecular Formula | C₆H₅Br₂NO | [1] |
| Molecular Weight | 266.92 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 88-95 °C | |
| SMILES | C1=C(C=C(C(=C1N)O)Br)Br | [1] |
| InChIKey | UFWSOGOVXJBJDP-UHFFFAOYSA-N | [1] |
Section 2: Synthesis Protocol and Mechanistic Rationale
The reliable synthesis of this compound is crucial for its use in further research. A common and effective method is the reduction of the corresponding nitrophenol precursor.
Experimental Protocol: Reduction of 2-Nitro-4,6-dibromophenol
This protocol is adapted from a well-established procedure for the synthesis of this compound.
Materials:
-
2-Nitro-4,6-dibromophenol (89 g)
-
Methyl alcohol (270 ml)
-
30% Sodium hydroxide (NaOH) aqueous solution (50 ml)
-
Demineralized water (2,400 ml)
-
Sodium thiosulfate (Na₂S₂O₃) (178 g)
Procedure:
-
Combine 89 g of 2-nitro-4,6-dibromophenol, 270 ml of methyl alcohol, 50 ml of 30% NaOH solution, and 2,400 ml of demineralized water in a suitable reaction vessel.
-
Heat the mixture to 50-55 °C with stirring. A yellow solution should be obtained.
-
Causality Insight: The initial heating and addition of NaOH create a basic methanolic solution, ensuring the phenolic starting material is deprotonated to the phenoxide, which enhances its solubility and prepares it for the reduction step.
-
Once the solution is stable at 50 °C, begin adding 178 g of sodium thiosulfate in small portions. Maintain the temperature at 50 °C throughout the addition.
-
Causality Insight: Sodium thiosulfate serves as the reducing agent, converting the nitro group (-NO₂) to an amino group (-NH₂). Adding it in portions is a critical safety and control measure to manage the exothermic nature of the reduction reaction and prevent a dangerous temperature spike.
-
After the addition is complete, increase the temperature to 65 °C and stir the reaction mixture for 30 minutes.
-
Allow the mixture to cool to room temperature and continue stirring for an additional 30 minutes.
-
Cool the mixture further to induce precipitation of the product.
-
Collect the solid this compound product by filtration. The expected melting point of the obtained solid is in the range of 89-92 °C.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Section 3: Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the electronic interplay of its three distinct functional groups on the aromatic ring.
-
Activating Groups (-OH and -NH₂): The hydroxyl (-OH) and amino (-NH₂) groups are powerful activating, ortho, para-directing groups.[4] They donate electron density to the benzene ring via resonance, making the ring more susceptible to electrophilic aromatic substitution.
-
Deactivating Groups (-Br): The bromine atoms are deactivating via their electron-withdrawing inductive effect, yet they also act as ortho, para-directors due to lone pair donation.[4]
The positions of these groups create a unique reactivity map. The C3 and C5 positions are the most electron-rich and thus the most likely sites for further electrophilic substitution. The amino group can undergo standard reactions such as diazotization with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.[5] The phenolic hydroxyl group can be readily acylated or alkylated.
Caption: Key reactive sites on this compound.
Section 4: Applications in Research and Drug Development
While specific, large-scale applications of this compound are not extensively documented, its structure makes it an analog of other brominated phenols that are of significant interest for their biological activities. Marine algae, for instance, produce a variety of bromophenols that exhibit antioxidant, antimicrobial, and anticancer effects.[6][7] The presence of bromine atoms can increase lipophilicity and modulate biological activity.[8]
The most direct and promising application for this compound is as a versatile building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.
Prospective Role in Suzuki-Miyaura Cross-Coupling
The presence of two bromine atoms makes this compound an excellent candidate for sequential or double Suzuki-Miyaura cross-coupling reactions.[9] This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds, particularly for synthesizing biaryl structures prevalent in many drug molecules.[10]
The closely related compound, 2-Amino-4-bromophenol, is used as a reactant for preparing various heterocyclic structures and enzyme inhibitors via Suzuki-Miyaura reactions.[11] By analogy, this compound can be used to synthesize more complex, poly-aromatic systems. The differential reactivity of the two bromine atoms could potentially be exploited for selective, stepwise functionalization.
Conceptual Workflow: Synthesis of a Biaryl Derivative
The following protocol outlines a general, conceptual workflow for a Suzuki-Miyaura coupling.
Objective: To couple an arylboronic acid to one of the bromine positions on the this compound scaffold.
Protocol Steps:
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) followed by a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equiv.).
-
Causality Insight: The base is essential for the mechanism of the Suzuki coupling; it activates the boronic acid, facilitating the crucial transmetalation step with the palladium catalyst.[9]
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup to remove inorganic salts, and extract the product with an organic solvent. Purify the crude product via column chromatography on silica gel.
Caption: Conceptual workflow for a Suzuki-Miyaura cross-coupling reaction.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety. The following information is synthesized from available Safety Data Sheets (SDS).
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generation of dust.
-
Store in a tightly closed container in a dry and well-ventilated place.
References
- Chemcess. Aminophenol: Properties, Production, Reactions And Uses.
- Al-Abadleh, H. A., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. Communications Chemistry, 5(1).
- Request PDF. Pharmacological Profile of Bromophenols Derived from Marine Organisms.
- Dong, H., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(12), 609.
- Liu, M., et al. (2011). Bromophenols in marine algae and their bioactivities. Marine Drugs, 9(7), 1273-1292.
- Smyrniotopoulos, V., et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 22(1), 32.
- Liu, M., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273-1292.
- PubChem. 2-Amino-4-Bromophenol. National Institutes of Health.
- PubChem. 4-Amino-2,6-dibromophenol. National Institutes of Health.
- Wikipedia. 4-Aminophenol.
- ResearchGate. In 4-aminophenol which is more reactive towards nucleophilic substitution reaction, phenolic OH or aromatic amino?.
- PubChem. This compound. National Institutes of Health.
- The Royal Society of Chemistry. S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle.
- iChemical. 2-Amino-4-bromophenol, CAS No. 40925-68-6.
- SpectraBase. 4-Amino-2,6-dibromo-phenol - Optional[1H NMR] - Spectrum.
- Organic Chemistry Data. 13C NMR Chemical Shifts.
- Chemical Synthesis Database. 4-amino-2,6-dibromophenol.
- Organic Chemistry Portal. Suzuki Coupling.
- ACS Publications. Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. The Journal of Organic Chemistry.
- NIST WebBook. Phenol, 2,4,6-tribromo-.
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Wiley Online Library. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal.
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2-Amino-4,6-dibromophenol solubility data
An In-depth Technical Guide to the Solubility of 2-Amino-4,6-dibromophenol
Foreword
This document, therefore, deviates from a simple data sheet. Instead, it serves as a complete technical guide and methodological framework. It is designed to empower you, the scientist, to not only understand the theoretical underpinnings of this compound's solubility but to expertly execute its experimental determination. We will delve into the causality behind experimental design, provide robust, self-validating protocols, and ground our discussion in authoritative principles of physical chemistry and analytical science.
Theoretical Framework: Predicting Solubility Behavior
Before any empirical work begins, a thorough analysis of the molecule's structure provides invaluable clues to its expected behavior. The solubility of a crystalline solid is governed by the interplay between its crystal lattice energy (the strength of intermolecular forces holding the solid together) and the solvation energy released when its molecules interact with the solvent.
Core Physicochemical Properties
A summary of the known and predicted properties of this compound is essential for designing solubility experiments.
| Property | Value | Significance for Solubility | Source(s) |
| Molecular Formula | C₆H₅Br₂NO | Provides the elemental composition. | ,[1] |
| Molecular Weight | 266.92 g/mol | Used for converting mass-based solubility (mg/mL) to molarity (mol/L). | ,[1] |
| Melting Point | 88-95 °C | A relatively low melting point suggests that the crystal lattice energy is not exceptionally high, which may favor solubility compared to high-melting-point analogs. | |
| Predicted XLogP3 | 2.3 | This value suggests the compound is moderately lipophilic. It is likely to have limited solubility in water and preferential solubility in less polar organic solvents. | [1] |
| Predicted pKa | Not available | The molecule possesses a weakly acidic phenolic hydroxyl group and a weakly basic amino group. The pKa values are critical for predicting how solubility will change dramatically with pH. For comparison, the experimental pKa of the structurally related 2,6-dibromophenol is 6.67.[2] The electron-donating amino group on our target molecule would be expected to increase the pKa of the phenolic proton, making it less acidic. |
The Impact of Intermolecular Forces and Crystal Structure
The crystal structure of this compound has not been explicitly published. However, the presence of both a hydrogen bond donor (-OH) and a hydrogen bond donor/acceptor (-NH₂) group is highly significant. These groups can form strong intermolecular hydrogen bonds, creating a stable crystal lattice that requires substantial energy to disrupt.
An analogous molecule, 4-amino-2,6-dichlorophenol, forms extensive hydrogen-bonding networks in its crystal structure, where O-H···N and N-H···O interactions link molecules into infinite chains and sheets.[3] It is highly probable that this compound adopts a similar packing arrangement. The process of dissolution, therefore, critically depends on the solvent's ability to break these hydrogen bonds and form new, energetically favorable solute-solvent interactions.
A Systematic Approach to Experimental Solubility Determination
Given the lack of published quantitative data, a systematic experimental approach is required. The following workflow provides a comprehensive pathway for determining the equilibrium solubility of this compound across various relevant conditions.
Caption: Experimental workflow for solubility determination.
Part 1: Equilibrium Solubility in Common Solvents
Equilibrium (or thermodynamic) solubility is the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature when the system is at equilibrium. It is a fundamental property and is best determined using the shake-flask method.[4]
Protocol 1: Shake-Flask Method
This protocol is designed to achieve a state of equilibrium between the undissolved solid and the saturated solution, providing a true measure of thermodynamic solubility.[5]
A. Materials and Reagents:
-
This compound (purity >98%)
-
Selected solvents (e.g., Deionized Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Simulated Gastric Fluid (pH 1.2), Simulated Intestinal Fluid (pH 6.8))
-
Scintillation vials or sealed flasks (20 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
B. Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" is critical; a good starting point is ~20-30 mg in 5 mL of solvent. The goal is to have visible undissolved solid at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of each selected solvent into the corresponding vials.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation speed.
-
Causality: Constant temperature is vital as solubility is temperature-dependent.[] Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the approach to equilibrium.
-
-
Equilibration Time: Allow the samples to shake for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully reached, especially for poorly soluble compounds.
-
Phase Separation: After equilibration, let the vials stand undisturbed for 1-2 hours to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Causality: This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured concentration.
-
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to bring its concentration within the calibrated range of the analytical method. A precise dilution factor is essential for accurate back-calculation.
C. Safety Precautions:
-
This compound is harmful if swallowed and causes skin and eye irritation.[1][7] It may also cause respiratory irritation or allergy symptoms.
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]
Part 2: Quantification of Dissolved Solute
Accurate quantification of the solute in the filtered supernatant is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard due to its specificity and sensitivity.
Protocol 2: HPLC-UV Method for Quantification
This protocol provides a robust starting point for developing a validated analytical method for this compound, based on established methods for related aminophenol compounds.[9][10]
A. Instrumentation and Conditions (Starting Point):
-
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Causality: The C18 stationary phase retains the moderately lipophilic analyte. The organic modifier (Acetonitrile) elutes it, and the acid improves peak shape by suppressing the ionization of the phenolic hydroxyl group.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax). A wavelength around 275 nm is a good starting point for phenolic compounds.[10]
-
Injection Volume: 10 µL.
B. Calibration Curve Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Perform a series of serial dilutions to prepare at least five calibration standards spanning the expected concentration range of your diluted samples.
-
Inject each standard in triplicate and plot the average peak area against the known concentration.
-
Perform a linear regression on the data. A coefficient of determination (R²) > 0.999 is required for a reliable calibration curve.
C. Calculation of Solubility:
-
Inject the diluted samples from Protocol 1.
-
Use the peak area and the regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility in the saturated solution by multiplying the result by the dilution factor.
Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor
Part 3: pH-Dependent Solubility Profile
For ionizable compounds, solubility is highly dependent on pH. Determining this profile is critical for applications in drug development, as it predicts how a compound will behave in the varying pH environments of the gastrointestinal tract.[11]
Workflow for pH-Solubility Profiling
Caption: Workflow for determining the pH-solubility profile.
Protocol 3: pH-Solubility Determination
This protocol adapts the shake-flask method to investigate the effect of pH.
A. Methodology:
-
Prepare a series of aqueous buffers covering a physiologically relevant range (e.g., pH 1.2, 4.5, 6.8, 7.4) and extending into the alkaline range (e.g., pH 9.0) to deprotonate the phenol.[11]
-
Execute the Shake-Flask Method (Protocol 1) for each buffer solution, ensuring the final pH of the saturated solution is measured and recorded.
-
Quantify the dissolved compound using the established HPLC-UV method (Protocol 2).
-
Present the data in both tabular and graphical formats.
B. Expected Results and Interpretation
This compound is amphoteric. At low pH, the amino group will be protonated (-NH₃⁺), likely increasing solubility. At high pH (above the pKa of the phenol), the hydroxyl group will be deprotonated (-O⁻), forming a phenolate salt, which is expected to dramatically increase aqueous solubility. The lowest solubility is anticipated to occur in the neutral pH range, near the isoelectric point of the molecule.
Data Presentation and Summary
All experimentally determined data should be meticulously recorded. The following table provides a template for summarizing your findings.
| Solvent/Buffer System | Temperature (°C) | Measured Solubility (mg/mL) ± SD | Molar Solubility (mol/L) ± SD |
| Deionized Water | 25 | Experimental Data | Calculated Data |
| Ethanol | 25 | Experimental Data | Calculated Data |
| Methanol | 25 | Experimental Data | Calculated Data |
| Acetone | 25 | Experimental Data | Calculated Data |
| pH 1.2 Buffer | 37 | Experimental Data | Calculated Data |
| pH 6.8 Buffer | 37 | Experimental Data | Calculated Data |
| pH 7.4 Buffer | 37 | Experimental Data | Calculated Data |
References
- A Comparative Guide to Analytical Methods for 4-Aminophenol Determination. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELjO2CbgLP6MfNBEf7JnqdVXpb_7-6fBpw4OukRRS-OhawXSX11exRaFzgpjtK5V3kzpu3wFgHXUU4AdCt0XVl2Bpx0CSw4HTzNOIUYmTmSJPgTC7ivUjlMwm72wG-Yv1n686fM3f5aN56Y0qyFE7lO_ZjvLMHqryq7nSdQ3_qMPiM-t_lLF-O32AsN0nP4YlzBCM0e8iKG-Lg7_grxISR6exOestM]
- Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [URL: https://www.researchgate.net/publication/334238541_Experimentally_determined_pH-dependent_API_solubility_using_a_globally_harmonized_protocol]
- This compound - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB12238398_EN.htm]
- This compound 97 10539-14-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641019]
- Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6824108/]
- 2-Amino-4-bromophenol 40925-68-6. Guidechem. [URL: https://www.guidechem.com/product_show/40925-68-6.html]
- API Solubility: Key Factor in Oral Drug Bioavailability. BOC Sciences. [URL: https://www.bocsci.com/blog/api-solubility-key-factor-in-oral-drug-bioavailability/]
- This compound | C6H5Br2NO | CID 351863. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/351863]
- 2-Amino-4-bromo-phenol. ChemBK. [URL: https://www.chembk.com/en/chem/2-Amino-4-bromo-phenol]
- HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. [URL: https://sielc.com/hplc-method-for-analysis-of-4-aminophenol-on-primesep-100-column/]
- Selective Spectrophotometric Method for the Determination of p-Aminophenol. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac60118a053]
- Annex 4. World Health Organization (WHO). [URL: https://cdn.who.
- API Solubility and Dissolution Enhancement Via Formulation. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. SciSpace. [URL: https://typeset.
- SAFETY DATA SHEET - 2-Amino-4-bromophenol, 98%. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=ACR457480010]
- Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica. [URL: https://www.ptfarm.pl/download/?file=File%2FActa_Poloniae%2F2001%2F5%2F325.pdf]
- 2,6-Dibromophenol | C6H4Br2O | CID 11847. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dibromophenol]
- Crystal structure of 4-amino-2,6-dichlorophenol. ResearchGate. [URL: https://www.researchgate.net/publication/277324831_Crystal_structure_of_4-amino-26-dichlorophenol]
- An In-depth Technical Guide to the Physical Properties of 2-Amino-4-cyanophenol. Benchchem. [URL: https://www.benchchem.com/wpuploads/2024/09/An-In-depth-Technical-Guide-to-the-Physical-Properties-of-2-Amino-4-cyanophenol.pdf]
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2-Amino-4,6-dibromophenol melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-dibromophenol
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the melting and boiling points of this compound (CAS No: 10539-14-7), a compound of significant interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the theoretical underpinnings and practical methodologies for the accurate determination of these critical physical constants.
Introduction: The Significance of this compound
This compound is a halogenated aromatic compound featuring amino, hydroxyl, and bromo functional groups. This unique substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and specialized polymers. The precise characterization of its physical properties, particularly its melting and boiling points, is paramount for its identification, purification, and application in further synthetic steps. An accurate melting point serves as a crucial indicator of purity, while an understanding of its boiling point is essential for assessing its thermal stability and distillation potential.
This guide moves beyond a simple recitation of values to explain the structural factors influencing these properties and to provide robust, field-proven protocols for their experimental verification.
Core Physicochemical Properties
The fundamental physical constants of this compound are summarized below. It is critical to differentiate this compound from its isomers, such as 4-Amino-2,6-dibromophenol, which possess distinctly different properties due to variations in their molecular structure.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 10539-14-7 | [1][2] |
| Molecular Formula | C₆H₅Br₂NO | [1][2] |
| Molecular Weight | 266.92 g/mol | [1] |
| Melting Point | 88-95 °C | [2] |
| Boiling Point | 287.8 ± 40.0 °C (Predicted) | [2] |
| Appearance | Brown to orange solid | [2] |
Structural Influence on Melting and Boiling Points
The observed melting point and predicted boiling point are direct consequences of the molecule's structure:
-
Intermolecular Forces: The presence of both a hydroxyl (-OH) and an amino (-NH₂) group allows for significant intermolecular hydrogen bonding. These strong interactions require more energy to overcome, leading to a relatively high melting point for a molecule of its size.
-
Intramolecular Hydrogen Bonding: The ortho positioning of the amino and hydroxyl groups facilitates intramolecular hydrogen bonding. This internal interaction can slightly reduce the extent of intermolecular hydrogen bonding, which is a key reason its melting point is significantly lower than its isomer, 4-Amino-2,6-dibromophenol (m.p. 190-196 °C)[3][4], where such intramolecular bonding is not possible.
-
Molecular Weight and van der Waals Forces: The two heavy bromine atoms contribute substantially to the molecule's high molecular weight (266.92 g/mol )[1]. This leads to strong van der Waals forces between molecules, further elevating the energy required for phase transitions.
-
Thermal Stability: The predicted boiling point of ~288 °C is a computational estimate[2]. Experimentally, compounds with multiple functional groups like this often decompose at or before their boiling point under atmospheric pressure. The potential for oxidation of the aminophenol moiety and other degradation pathways makes vacuum distillation the only viable, albeit challenging, method for purification by boiling.
Experimental Determination of Melting Point: A Validated Protocol
The determination of a melting point range is the most reliable and accessible method for verifying the identity and purity of a solid sample of this compound.
Causality in Experimental Design
The chosen protocol, capillary melting point determination, is a self-validating system when executed correctly. The sharpness of the melting range (the difference between the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid) is a direct indicator of purity. Impurities disrupt the crystal lattice, typically causing melting to begin at a lower temperature and occur over a wider range.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent will depress the melting point.
-
Finely crush a small amount of the solid into a powder on a watch glass. This ensures uniform heat transfer within the sample.
-
-
Capillary Tube Loading:
-
Tap the open end of a capillary tube into the powdered sample to force a small amount (2-3 mm in height) into the tube.
-
Tap the sealed end of the tube gently on a hard surface to pack the sample tightly at the bottom. A densely packed sample prevents sagging and ensures a more accurate reading.
-
-
Instrument Setup & Calibration:
-
Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Trustworthiness Check: Before the analysis, verify the apparatus's calibration using certified standards (e.g., benzophenone, caffeine) that bracket the expected melting range of the sample.
-
-
Measurement:
-
Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (88 °C)[2].
-
Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. This slow ramp rate is critical to allow the sample and the thermometer to be in thermal equilibrium, preventing an overestimation of the melting point.
-
Record the temperature at which the first liquid droplet is observed (T₁).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T₂).
-
The reported melting point is the range T₁ - T₂. For a pure sample, this range should be narrow (e.g., 1-2 °C). The literature value of 88-95 °C suggests some variability or potential for impurity in commercial samples[2].
-
Workflow Visualization
Caption: Impact of isomerism on melting point.
Conclusion
The melting point of this compound is a well-defined physical constant falling within the range of 88-95 °C. This property is a direct result of its molecular structure, influenced by a combination of intermolecular hydrogen bonding, strong van der Waals forces, and the possibility of intramolecular hydrogen bonding. Its boiling point is predicted to be high, suggesting a high degree of thermal lability that complicates experimental determination. For any researcher or drug development professional working with this compound, the rigorous experimental determination of its melting point range remains the most critical tool for confirming its identity and assessing its purity, especially when distinguishing it from structural isomers.
References
- This compound | C6H5Br2NO | CID 351863. PubChem. [Link]
- 2-Amino-4-bromo-phenol. ChemBK. [Link]
- 4-amino-2,6-dibromophenol - Chemical Synthesis Database.
- 4-Amino-2,6-dibromophenol | C6H5Br2NO | CID 69107. PubChem. [Link]
- 4-amino-2,6-dibromophenol. Stenutz. [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 2-Amino-4,6-dibromophenol
Executive Summary
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-4,6-dibromophenol (CAS No. 10539-14-7), a key intermediate in pharmaceutical synthesis and materials science.[1] As direct experimental spectra for this specific compound are not widely published, this document leverages predictive methodologies alongside established principles of spectroscopic interpretation to serve as a robust reference for researchers, scientists, and drug development professionals. We present a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, detailing not only the expected data but also the causality behind the experimental and interpretive choices. This guide is structured to provide both foundational knowledge and field-proven insights, ensuring scientific integrity and practical utility.
Introduction: The Analytical Imperative
This compound is a substituted aromatic compound whose utility is intrinsically linked to its precise chemical structure. The presence of an amine, a hydroxyl group, and two bromine atoms on the phenyl ring creates a unique electronic and steric environment. For drug development professionals, verifying this structure unequivocally is a non-negotiable step in quality control and regulatory compliance. Spectroscopic techniques are the cornerstones of this verification process, offering a non-destructive, detailed fingerprint of the molecule's architecture.[2] This guide explains how to acquire and interpret this fingerprint.
Chemical Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₅Br₂NO
-
Molecular Weight: 266.92 g/mol
-
CAS Number: 10539-14-7
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Rationale for Experimental Choices
For a compound like this compound, selecting the right solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its polarity ensures complete dissolution of the sample, and its ability to form hydrogen bonds allows for the observation of the exchangeable protons of the -OH and -NH₂ groups, which might otherwise be broadened or absent in solvents like chloroform-d (CDCl₃).[3] A standard 500 MHz spectrometer provides the necessary resolution to distinguish between the closely spaced aromatic proton signals.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Instrument Setup (¹H NMR):
-
Spectrometer: 500 MHz
-
Pulse Program: Standard single-pulse acquisition.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 scans for a clear signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds to allow for full magnetization recovery.
-
-
Instrument Setup (¹³C NMR):
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: ≥1024 scans, as the ¹³C nucleus is inherently less sensitive.
-
Relaxation Delay (D1): 2 seconds.
-
-
Data Processing: Apply an exponential multiplication function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution.
Predicted ¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum is defined by the signals from the two aromatic protons and the protons on the hydroxyl and amino groups. The bromine atoms and amino/hydroxyl groups exert significant electronic effects, influencing the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| -OH | ~9.5 - 10.5 | Broad Singlet | - | 1H |
| H-3 | ~7.35 | Doublet (d) | ~2.5 | 1H |
| H-5 | ~7.10 | Doublet (d) | ~2.5 | 1H |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet | - | 2H |
-
Interpretation:
-
The two aromatic protons, H-3 and H-5, appear as doublets due to coupling with each other. The small coupling constant (~2.5 Hz) is characteristic of a meta relationship on a benzene ring.
-
H-3 is expected to be downfield (higher ppm) compared to H-5 due to the deshielding effect of the adjacent hydroxyl group.
-
The -OH and -NH₂ protons appear as broad singlets because they are exchangeable. Their chemical shifts can vary significantly with sample concentration and temperature. The broadness is a result of rapid chemical exchange with trace amounts of water in the solvent and quadrupole broadening from the ¹⁴N nucleus for the amino group.[4]
-
Predicted ¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the unique electronic environment of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C-1 (-OH) | ~145 |
| C-2 (-NH₂) | ~138 |
| C-5 | ~125 |
| C-3 | ~120 |
| C-4 (-Br) | ~112 |
| C-6 (-Br) | ~110 |
-
Interpretation:
-
The carbons directly attached to the electronegative oxygen (C-1) and nitrogen (C-2) atoms are the most deshielded and appear furthest downfield.[5]
-
The carbons bearing the bromine atoms (C-4 and C-6) are shifted upfield due to the "heavy atom effect," a common phenomenon in halogenated aromatics.
-
The remaining carbons (C-3 and C-5) resonate in the typical aromatic region. Assignments can be confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
-
Visualization of Structure and NMR Assignments
Caption: Structure of this compound with atom numbering for NMR assignments.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an exceptionally reliable method for identifying the presence of specific functional groups.
Rationale for Experimental Choices
For solid samples, the KBr (potassium bromide) pellet method is a gold standard.[6] KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and, when pressed, forms a clear disc that acts as a solid-state solvent for the analyte. The key to a good spectrum is minimizing moisture, as water has strong IR absorptions that can obscure important signals.[7]
Experimental Protocol: IR Data Acquisition (KBr Pellet Method)
-
Preparation: Gently dry spectroscopy-grade KBr powder in an oven at 110°C for 2-3 hours and allow it to cool in a desiccator.
-
Sample Grinding: In an agate mortar and pestle, grind ~1-2 mg of this compound to a very fine powder.
-
Mixing: Add ~150-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample powder to ensure uniform dispersion.[8]
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply 8-10 metric tons of pressure for approximately 2 minutes.[9] The resulting pellet should be thin and transparent.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Predicted IR Spectral Data & Interpretation
The IR spectrum will be dominated by absorptions from the O-H, N-H, C-H, C=C, and C-Br bonds.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3500 - 3300 | O-H stretch, N-H stretch | Strong, Broad | Often appears as a broad envelope due to hydrogen bonding. The N-H stretch of the primary amine may appear as a doublet. |
| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of sp² C-H bonds. |
| 1620 - 1580 | N-H bend (scissoring) | Medium-Strong | Confirms the presence of a primary amine. |
| 1550 - 1450 | Aromatic C=C stretch | Medium-Strong | Typically appears as a pair of sharp bands. |
| 1300 - 1200 | C-O stretch (phenol) | Strong | A key indicator of the phenolic hydroxyl group. |
| 1250 - 1180 | C-N stretch (aromatic amine) | Medium-Strong | Confirms the C-N bond. |
| 900 - 690 | Aromatic C-H out-of-plane bend | Strong | The pattern of these bands can indicate the substitution pattern on the ring. |
| 650 - 550 | C-Br stretch | Medium-Strong | Confirms the presence of bromines on the ring. |
-
Interpretation:
-
The most prominent feature will be the broad absorption in the 3500-3300 cm⁻¹ region, confirming the -OH and -NH₂ groups.[10]
-
The distinction between aromatic C-H stretches (>3000 cm⁻¹) and any potential aliphatic impurities (<3000 cm⁻¹) is a critical quality control checkpoint.
-
The combination of strong bands for C-O and C-N stretching, along with the N-H bending vibration, provides corroborating evidence for the primary functional groups.[11]
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a powerful, albeit "hard," ionization technique that provides not only the molecular weight but also a reproducible fragmentation pattern that serves as a molecular fingerprint.
Rationale for Experimental Choices
EI-MS is chosen for its ability to generate rich fragmentation data, which is highly useful for structural confirmation.[12] The high energy of the electron beam (typically 70 eV) imparts enough energy to the molecule to cause characteristic bond cleavages. This pattern is highly reproducible and can be compared against libraries or interpreted using established fragmentation rules.
Experimental Protocol: EI-MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe.
-
Ionization: Use a standard electron energy of 70 eV.
-
Mass Analyzer: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
Detector: An electron multiplier detector records the ion signal.
Predicted Mass Spectral Data & Interpretation
The mass spectrum of a dibrominated compound is uniquely identifiable due to the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[13]
-
Molecular Ion (M⁺):
-
The molecular formula C₆H₅Br₂NO contains one nitrogen atom, so according to the Nitrogen Rule, the molecular ion will have an odd nominal mass.[14]
-
The presence of two bromine atoms will result in a characteristic "M, M+2, M+4" isotopic cluster with a relative intensity ratio of approximately 1:2:1.[15]
-
m/z 265: [C₆H₅(⁷⁹Br)₂NO]⁺
-
m/z 267: [C₆H₅(⁷⁹Br)(⁸¹Br)NO]⁺ (Base peak of the cluster)
-
m/z 269: [C₆H₅(⁸¹Br)₂NO]⁺
-
-
Table 4: Predicted Key Fragment Ions in EI-MS
| m/z (Isotopic Cluster) | Predicted Fragment Ion | Loss from Molecular Ion | Notes |
| 186 / 188 | [M - Br]⁺ | Br radical (79/81) | Loss of one bromine atom is a common primary fragmentation. The resulting 1:1 isotopic pattern confirms a single remaining Br. |
| 158 / 160 | [M - Br - CO]⁺ | Br + CO | Subsequent loss of carbon monoxide (28 Da) from the [M-Br]⁺ ion is characteristic of phenols. |
| 107 | [M - 2Br]⁺ | 2 Br radicals | Loss of both bromine atoms. |
| 63 | [C₅H₃]⁺ | CBr₂HNO | A common small aromatic fragment. |
-
Fragmentation Pathway: The primary fragmentation event is typically the cleavage of the weakest bond. In this case, the C-Br bond is weaker than the C-C, C-N, or C-O bonds, making the loss of a bromine radical a highly favorable initial step.[16] This is followed by the characteristic loss of a neutral CO molecule from the resulting phenolic cation.
Visualization of a Key Fragmentation Step
Sources
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An In-Depth Technical Guide on 2-Amino-4,6-dibromophenol: From Discovery to Core Synthesis and Pharmaceutical Applications
This technical guide provides a comprehensive overview of 2-Amino-4,6-dibromophenol, a pivotal intermediate in the synthesis of high-value pharmaceutical compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its emergence, detailed synthetic methodologies with mechanistic insights, and its significant role in the production of the mucolytic agent ambroxol.
Discovery and Historical Significance: A Story of a Metabolite
The history of this compound is not marked by a singular, celebrated discovery but is intrinsically linked to the development of respiratory therapeutics, specifically the evolution from bromhexine to its active metabolite, ambroxol.
Bromhexine, a synthetic derivative of the alkaloid vasicine from the Adhatoda vasica plant, was introduced as a mucolytic agent in 1963.[1] Subsequent pharmacological studies revealed that bromhexine itself is a prodrug, undergoing metabolism in the body to form several metabolites.[2][3] The most significant of these was identified as ambroxol, which demonstrated potent secretolytic and secretomotoric properties.[2][3]
This discovery shifted the therapeutic focus towards ambroxol as a more direct and potent agent. Consequently, the development of efficient synthetic routes to ambroxol became a key objective for pharmaceutical chemists. A common and industrially viable pathway to ambroxol proceeds through a key intermediate, 2-Amino-3,5-dibromobenzaldehyde.[4][5] The synthesis and manipulation of such brominated aromatic compounds brought precursors like this compound to the forefront of process chemistry. While its initial synthesis is not prominently documented as a standalone event, its importance grew directly from the need for versatile brominated aminophenol building blocks in this evolving field of medicinal chemistry.
Synthetic Methodologies: A Comparative Analysis
The synthesis of this compound can be approached from several precursors. The choice of starting material and reaction conditions is dictated by factors such as cost, safety, yield, and purity requirements.
Synthesis from 2-Nitrophenol: A Two-Step Approach
A common laboratory-scale synthesis involves the bromination of a nitrophenol precursor followed by the reduction of the nitro group.
Step 1: Bromination of p-Nitrophenol
The synthesis of the precursor, 2,6-dibromo-4-nitrophenol, can be achieved by the direct bromination of p-nitrophenol in glacial acetic acid.
Experimental Protocol: Synthesis of 2,6-Dibromo-4-nitrophenol
-
Dissolution: Dissolve p-nitrophenol in glacial acetic acid in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Bromine Addition: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature with continuous stirring.
-
Reaction Completion: After the addition is complete, warm the mixture on a steam bath to drive the reaction to completion and remove excess bromine.
-
Precipitation: Cool the reaction mixture and add cold water to precipitate the product.
-
Isolation: Collect the pale yellow crystalline product by filtration, wash with aqueous acetic acid and then water, and dry.
Step 2: Reduction of 2-Nitro-4,6-dibromophenol
The subsequent reduction of the nitro group yields the target compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A mixture of 2-nitro-4,6-dibromo-phenol, methanol, and aqueous sodium hydroxide is heated to form a solution.[6]
-
Reduction: Sodium thiosulfate is added in portions while maintaining the reaction temperature.[6]
-
Reaction Progression: The mixture is stirred at an elevated temperature and then cooled to room temperature.[6]
-
Isolation: The precipitated this compound is collected by cooling the reaction mixture.[6]
Causality and Insights:
-
Starting Material: While effective, this route involves handling nitrophenols, which can be hazardous. The multi-step nature may also be less efficient for large-scale production compared to direct bromination of 2-aminophenol.
-
Reducing Agent: Sodium thiosulfate is a mild and cost-effective reducing agent suitable for this transformation.
Direct Bromination of 2-Aminophenol (Conceptual)
A more direct approach would be the selective bromination of 2-aminophenol. The amino and hydroxyl groups are both activating and ortho-, para-directing, making the 4- and 6-positions susceptible to electrophilic substitution.
Diagram: Synthetic Pathways to this compound
Caption: Comparative synthetic routes to this compound.
Challenges and Considerations for Direct Bromination:
-
Over-bromination: The high activation of the aromatic ring can lead to the formation of tribrominated species.
-
Oxidation: The amino and hydroxyl groups are susceptible to oxidation by bromine.
-
Reaction Control: Careful control of stoichiometry, temperature, and reaction time is crucial for achieving high selectivity.
The Pivotal Role in Ambroxol Synthesis
While this compound is a valuable intermediate, the most common industrial synthesis of ambroxol utilizes a closely related precursor, 2-Amino-3,5-dibromobenzaldehyde.[4][5] The core of this synthesis is a reductive amination reaction.
Diagram: Reductive Amination for Ambroxol Synthesis
Caption: Mechanism of ambroxol synthesis via reductive amination.
Experimental Protocol: "One-Pot" Synthesis of Ambroxol
This protocol is adapted from established industrial methods.[6]
-
Condensation: In a suitable reactor, charge 2-Amino-3,5-dibromobenzaldehyde, a slight excess of trans-4-aminocyclohexanol, and a solvent such as methanol. Heat the mixture to reflux and stir until the starting aldehyde is consumed, as monitored by TLC or HPLC.[6]
-
Reduction: Cool the reaction mixture. Add a reducing agent, typically sodium borohydride, in portions while maintaining a controlled temperature. Stir until the Schiff base intermediate is fully reduced.[6]
-
Salification and Isolation: Cool the mixture further and slowly add hydrochloric acid to adjust the pH to acidic, which precipitates the ambroxol hydrochloride salt. The product is then isolated by filtration, washed with a cold solvent like methanol, and dried.[6]
Self-Validating System and Causality:
-
One-Pot Efficiency: Combining the condensation and reduction steps into a single pot without isolating the Schiff base intermediate improves process efficiency and reduces waste.[6]
-
Order of Addition: It is critical to ensure the complete formation of the Schiff base before adding the reducing agent. Premature addition of sodium borohydride can lead to the reduction of the starting aldehyde, forming an impurity (Ambroxol Impurity A).[6]
-
Purity of Starting Materials: The presence of cis-4-aminocyclohexanol in the starting material will lead to the formation of the corresponding cis-ambroxol isomer (Ambroxol Impurity D).[6]
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₆H₅Br₂NO | 266.92 | 88-95 |
| Ambroxol | C₁₃H₁₈Br₂N₂O | 378.10 | - |
| Ambroxol Hydrochloride | C₁₃H₁₉Br₂ClN₂O | 414.56 | ~233-240 (dec.) |
Note: Data sourced from publicly available chemical databases.[7]
Future Directions and Broader Applications
The chemistry of this compound and related compounds continues to be relevant. Future research is likely to focus on:
-
Green Chemistry: The development of more environmentally benign brominating agents and catalytic reduction methods to improve the sustainability of the synthesis.
-
Novel Derivatives: The use of this compound as a scaffold for the synthesis of new chemical entities with potential therapeutic applications beyond mucolysis.
-
Process Optimization: Further refinement of the ambroxol synthesis to minimize impurity formation and improve overall yield and cost-effectiveness.
References
- Google Patents. (2013). CN103073439A - Synthesis method of ambroxol hydrochloride compound.
- Jakubowski, M., et al. (2024). Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions.
- Google Patents. (2015). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
- Ponugoti, S. S., et al. (2024). Ambroxol Hydrochloride: A Comprehensive Review on Industrial‐Scale Synthesis, Pharmacological Aspects & Therapeutic Applications.
- Deretic, V., & Timmins, G. S. (2019). Enhancement of lung levels of antibiotics by Ambroxol and Bromhexine. Autophagy.
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- Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
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A Comprehensive Technical Guide to the Natural Occurrence of Brominated Aminophenols
This guide provides an in-depth exploration of the natural occurrence, biosynthesis, and biological significance of brominated aminophenols. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, offering field-proven insights and detailed methodologies for the study of these fascinating marine natural products.
Introduction: The Chemical Ecology of Brominated Aminophenols
The marine environment is a vast repository of chemical diversity, yielding a plethora of unique secondary metabolites with potent biological activities. Among these, brominated aminophenols, particularly those derived from the amino acid tyrosine, represent a significant class of compounds. These molecules are predominantly found in marine invertebrates, such as sponges of the order Verongida, and various species of red algae.[1] The incorporation of bromine atoms into the phenolic ring structure confers unique chemical properties, enhancing their lipophilicity and biological reactivity compared to their non-halogenated counterparts.[2]
The ecological role of these compounds is primarily associated with chemical defense, deterring predators and inhibiting the growth of competing organisms and fouling agents.[3][4][5][6][7] This guide will delve into the primary sources of these compounds, their biosynthetic origins, their remarkable chemical diversity, and their promising pharmacological activities. Furthermore, it will provide detailed protocols for their isolation and characterization, aiming to equip researchers with the foundational knowledge required to explore this exciting field of natural product chemistry.
Natural Sources and Distribution
Brominated aminophenols are not uniformly distributed across marine life but are particularly concentrated in specific taxa.
Marine Sponges: The Verongida Order
Sponges of the order Verongida, particularly the genus Aplysina (formerly Verongia), are prolific producers of bromotyrosine-derived metabolites.[1][8] These sponges are known for their complex chemical profiles, which can vary based on geographical location.[3][9] The concentration of these brominated compounds can be substantial, ranging from 7.2% to 12.3% of the sponge's dry weight.[3][9]
-
Aplysina fistularis : This species is a well-studied source of brominated isoxazoline compounds like aerothionin and 11-oxoaerothionin, as well as aeroplysinin-2 and 2-(3,5-dibromo-4-hydroxyphenyl)acetamide.[10][11]
-
Aplysina aerophoba : This sponge is known to produce isofistularin-3, aerophobin-1, and aerophobin-2.[3][9] Interestingly, upon tissue damage, these larger molecules can be biotransformed into smaller, more potently bioactive compounds like aeroplysinin-1 and the corresponding dienone.[12]
-
Tedania ignis : While not a primary source of brominated aminophenols, this sponge has been found to contain various aromatic compounds, and its associated microflora, such as Micrococcus sp., can produce secondary metabolites that have been ascribed to the sponge itself.[13][14][15]
Red Algae (Rhodophyta)
Certain genera of red algae are also significant sources of brominated phenols.[2][6][7][16] The family Rhodomelaceae, in particular, is a rich source of these compounds.[16][17]
-
Vertebrata lanosa (formerly Polysiphonia lanosa): This alga is known for producing lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) and its derivatives, including sulfated and amino acid-coupled forms.[17]
-
Rhodomela confervoides : This species has yielded a diverse array of bromophenols, many of which exhibit potent antioxidant activities.[18]
-
Laurencia papillosa : While primarily known for halogenated terpenes, this genus also contributes to the diversity of halogenated marine natural products.[19][20][21]
Biosynthesis of Bromotyrosine Derivatives
The biosynthesis of brominated aminophenols in marine organisms is a fascinating process that highlights the unique enzymatic machinery present in these species. The primary precursor for the vast majority of these compounds in sponges is the amino acid L-tyrosine.[11]
The proposed biosynthetic pathway involves the following key steps:
-
Bromination: The process is initiated by the action of bromoperoxidase enzymes, which utilize bromide ions from seawater to brominate the aromatic ring of tyrosine.[6][7]
-
Further Modifications: Following bromination, the tyrosine molecule undergoes a series of enzymatic modifications, including decarboxylation, oxidation, and dimerization, to generate the diverse array of bromotyrosine derivatives observed in nature.
// Nodes Tyrosine [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromotyrosine [label="Brominated Tyrosine\nDerivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Precursors [label="Aeroplysinin-1,\nDienone, etc.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex [label="Aerothionin,\nIsofistularin-3, etc.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Tyrosine -> Bromotyrosine [label="Bromoperoxidase"]; Bromotyrosine -> Complex [label="Dimerization &\nModifications"]; Complex -> Precursors [label="Biotransformation\n(Tissue Damage)"]; } dot Caption: Proposed biosynthetic pathway of bromotyrosine derivatives in marine sponges.
Chemical Diversity and Biological Activities
The structural diversity of brominated aminophenols is vast, leading to a wide spectrum of biological activities that are of significant interest for drug discovery.
| Compound Class | Representative Compound(s) | Natural Source(s) | Reported Biological Activity |
| Isoxazoline Alkaloids | Aerothionin, 11-oxoaerothionin | Aplysina fistularis | Antimicrobial, Cytotoxic |
| Spirocyclohexadienylisoxazoles | Aeroplysinin-1 | Aplysina aerophoba | Antibiotic, Cytotoxic[12] |
| Dienones | Dienone derivative of isofistularin-3 | Aplysina aerophoba | Antibiotic, Cytotoxic[12] |
| Simple Bromophenols | Lanosol | Vertebrata lanosa | Cytotoxic, Antiviral, Antioxidant, Glucosidase-inhibiting[17] |
| Sulfated Bromophenols | Lanosol-4,7-disulfate | Vertebrata lanosa | - |
| Amino Acid-Coupled Bromophenols | 3,5-dibromotyrosine | Vertebrata lanosa | - |
Antimicrobial and Antiviral Activity
Many brominated aminophenols exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2][12] For instance, aeroplysinin-1 and the dienone derived from isofistularin-3 show significant antibiotic effects.[12] Some bromophenols from red algae have also demonstrated antiviral properties.[2][17]
Cytotoxic and Anticancer Activity
The cytotoxicity of these compounds makes them promising candidates for anticancer drug development.[22] Aeroplysinin-1 and the dienone from A. aerophoba display pronounced cytotoxic activity against human cervix uteri tumor cell lines.[12] The mechanism of action often involves the induction of apoptosis and the inhibition of cancer-related angiogenesis.[22]
Antioxidant Activity
Bromophenols isolated from red algae, such as those from Rhodomela confervoides, are potent antioxidants, with free radical scavenging activities comparable to or stronger than synthetic antioxidants like BHT.[18]
Experimental Protocols: Isolation and Characterization
The successful isolation and characterization of brominated aminophenols from natural sources require a systematic approach.
Extraction
-
Sample Preparation: Collect fresh marine organisms (e.g., sponge or algae) and freeze-dry or extract immediately to prevent degradation of the metabolites.
-
Solvent Extraction: Macerate the dried and ground biological material with an appropriate solvent system. A common choice is a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).[10]
-
Filtration and Concentration: Filter the extract to remove solid biological material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification
-
Initial Fractionation: Subject the crude extract to column chromatography using a stationary phase like silica gel. Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).
-
Further Purification: The fractions obtained from the initial column are then further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.
// Nodes Sample [label="Marine Organism\n(Sponge or Algae)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., MeOH/CH₂Cl₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Crude_Extract [label="Crude Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Column_Chrom [label="Column Chromatography\n(Silica Gel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fractions [label="Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="HPLC Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure_Compound [label="Pure Brominated\nAminophenol", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Sample -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Column_Chrom; Column_Chrom -> Fractions; Fractions -> HPLC; HPLC -> Pure_Compound; } dot Caption: General workflow for the isolation of brominated aminophenols.
Structure Elucidation
The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques (e.g., HMBC, HSQC) are employed to establish the connectivity of atoms within the molecule.[10]
Future Perspectives and Drug Development
The diverse and potent biological activities of brominated aminophenols make them highly attractive for pharmaceutical research and development. Their potential as antimicrobial, antiviral, and anticancer agents warrants further investigation.[22][23][24] Future research should focus on:
-
Sustainable Sourcing: Developing methods for the sustainable production of these compounds, such as aquaculture of the source organisms or biotechnological approaches involving the expression of biosynthetic genes in microbial hosts.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of these compounds to guide the development of more potent and selective drug candidates.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of naturally occurring brominated aminophenols to optimize their biological activity and pharmacokinetic properties.[25][26][27]
Conclusion
Brominated aminophenols from marine sources represent a rich and largely untapped reservoir of chemical novelty and biological activity. This guide has provided a comprehensive overview of their natural occurrence, biosynthesis, and pharmacological potential. The detailed experimental protocols and foundational knowledge presented herein are intended to facilitate further research and accelerate the discovery and development of new therapeutic agents from the sea.
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- Schmitz, F. J., et al. (1991). Aromatic Secondary Metabolites from the Sponge Tedania ignis. Journal of Natural Products, 54(2), 355-364.
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Tautomerism in 2-Amino-4,6-dibromophenol
An In-Depth Technical Guide to the Tautomerism of 2-Amino-4,6-dibromophenol
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for molecular reactivity, biological activity, and material properties. For drug development professionals, a precise understanding of a molecule's predominant tautomeric forms is critical, as different tautomers possess distinct shapes, polarities, and hydrogen bonding patterns that dictate their interaction with biological targets. This guide provides a comprehensive technical exploration of tautomerism in this compound, a substituted aromatic compound with multiple potential prototropic forms. We will dissect the theoretical underpinnings of its tautomeric equilibria, present validated experimental protocols for characterization using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, and outline a robust computational workflow for predicting tautomer stability. This integrated approach serves as a self-validating system to authoritatively determine the structural landscape of this molecule.
The Principle of Tautomerism in Aromatic Systems
Prototropic tautomerism involves the migration of a proton, typically accompanied by a shift in the location of a double bond.[1] While ubiquitous, the position of the equilibrium is highly sensitive to structural and environmental factors. In the context of this compound, two primary types of tautomerism are conceivable: keto-enol and imine-enamine.
-
Keto-Enol Tautomerism: For simple phenols, the equilibrium lies almost exclusively toward the enol (phenolic) form.[2] The driving force is the immense stabilization conferred by the aromaticity of the benzene ring. The corresponding keto tautomer, a cyclohexadienone, lacks this aromaticity, making it energetically prohibitive.[3][4][5] The equilibrium constant for phenol itself is on the order of 10⁻¹³, meaning only one in ten trillion molecules exists in the keto form at any given moment.[3][4]
-
Imine-Enamine Tautomerism: This is the nitrogen analog of keto-enol tautomerism, representing an equilibrium between an imine (C=N) and an enamine (C=C-N).[6][7] Similar to the keto-enol case, the relative stability is dictated by factors like conjugation and substitution.[8][9]
For this compound, the interplay between the hydroxyl and amino functional groups presents a fascinating case for investigating which, if any, alternative tautomeric forms can be populated.
Potential Tautomeric Landscape of this compound
The primary structure (Form A) is the phenol-amine tautomer. However, proton migration from the hydroxyl or amino group could theoretically lead to other forms. The principal potential tautomers are outlined below. The stability of these forms is fundamentally tied to the preservation or loss of aromaticity.
Figure 1: Potential tautomeric equilibria for this compound.
Experimental Characterization: A Validated Workflow
A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium. The following workflow combines synthesis with powerful spectroscopic techniques. The causality behind each step is to create a self-validating protocol where results from one technique corroborate the others.
Figure 2: Experimental workflow for tautomer characterization.
Protocol: Synthesis of this compound
Rationale: To ensure the starting material is pure and correctly identified, a reliable synthesis protocol is paramount. The reduction of the corresponding nitro-phenol is a common and effective method.[10]
Materials:
-
2-Nitro-4,6-dibromophenol
-
Methanol (MeOH)
-
30% Sodium Hydroxide (NaOH) solution
-
Sodium Dithionite (Na₂S₂O₄)
-
Demineralized Water
-
Reaction flask, condenser, heating mantle, magnetic stirrer, Buchner funnel
Procedure:
-
Combine 89 g of 2-nitro-4,6-dibromophenol, 270 mL of methanol, 50 mL of 30% NaOH, and 2,400 mL of demineralized water in a suitable reaction flask.
-
Heat the mixture to 50-55 °C with stirring to obtain a clear yellow solution.
-
Carefully add 178 g of sodium dithionite in small portions, maintaining the temperature at 50 °C. Causality Note: Portion-wise addition is crucial to control the exothermic reaction.
-
After the addition is complete, increase the temperature to 65 °C and stir for 30 minutes.
-
Allow the reaction mixture to cool to room temperature and continue stirring for an additional 30 minutes.
-
Cool the mixture further in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold demineralized water.
-
Dry the product, this compound, to a constant weight. The expected melting point is in the range of 89-92 °C.[10]
-
Validation Step: Confirm the molecular weight and purity via Mass Spectrometry and Elemental Analysis before proceeding.
Protocol: ¹H NMR Spectroscopic Analysis
Rationale: NMR spectroscopy is the definitive technique for quantifying tautomeric equilibria in solution, provided the rate of interconversion is slow on the NMR timescale.[11][12] By integrating the signals unique to each tautomer, their relative concentrations can be directly calculated.[13] Running the experiment in various solvents provides insight into environmental effects on the equilibrium.[14][15]
Materials:
-
Synthesized this compound
-
Deuterated solvents: DMSO-d₆, Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD)
-
NMR tubes
-
NMR Spectrometer (≥400 MHz)
Procedure:
-
Prepare separate, dilute solutions (approx. 0.05 M) of the compound in each deuterated solvent. Causality Note: Dilute solutions minimize intermolecular interactions and potential dimer formation that could complicate the spectra.[12]
-
Acquire a ¹H NMR spectrum for each solution at a constant temperature (e.g., 25 °C).
-
Data Analysis:
-
Phenol-Amine Tautomer (Expected): Look for signals in the aromatic region (typically 6.5-8.0 ppm), a broad signal for the phenolic -OH proton, and a broad signal for the -NH₂ protons.
-
Keto-Amine Tautomer (Hypothetical): The most telling signal would be the appearance of protons on an sp³-hybridized carbon (the former aromatic ring). These would likely appear in the 3-4 ppm region as methylene protons.[12]
-
-
Carefully integrate the signals assigned to each distinct tautomer.
-
Calculate the percentage of each tautomer and the equilibrium constant (K_eq):
-
% Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100
-
K_eq = [Enol] / [Keto] = Integral(Enol) / Integral(Keto)
-
Protocol: UV-Vis Spectroscopic Analysis
Rationale: Different tautomers possess different electronic structures and chromophores, resulting in distinct UV-Vis absorption spectra.[16] This technique is highly sensitive and can detect minor species, complementing the NMR data. A shift in the equilibrium upon changing solvent polarity will be evident as a change in the absorption maxima (λ_max) and/or their relative intensities.[17][18]
Materials:
-
Synthesized this compound
-
Spectroscopic grade solvents: Cyclohexane (non-polar), Acetonitrile (polar aprotic), Ethanol (polar protic)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of dilute solutions of identical concentration in each of the different solvents.
-
Record the UV-Vis absorption spectrum for each solution from approximately 200 to 500 nm.
-
Data Analysis:
-
Identify the λ_max for each solution.
-
The phenol-amine tautomer is expected to show characteristic π→π* transitions for a substituted benzene ring.
-
The hypothetical keto-amine tautomer would have a different conjugated system (a cross-conjugated dienone), leading to a different λ_max, likely shifted compared to the aromatic phenol.[19]
-
Compare the spectra across the different solvents. A shift in λ_max or the appearance of a new shoulder peak can indicate a shift in the tautomeric equilibrium.
-
Computational Modeling: A Predictive Framework
Rationale: Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful predictive tool for assessing the relative stabilities of tautomers.[20][21] By calculating the Gibbs free energy (ΔG) of each isomer, we can predict the equilibrium position, corroborating experimental findings and providing a deeper mechanistic understanding.[22][23]
Figure 3: Workflow for computational prediction of tautomer stability.
Protocol: DFT Calculation of Tautomer Energies
Software: Gaussian, ORCA, or similar quantum chemistry package.[24] Chemoinformatics tools like ChemAxon or TauTGen can aid in generating all possible tautomers.[25][26][27]
Procedure:
-
Structure Generation: Build the 3D structures of the four potential tautomers (A, B, C, D from Figure 1).
-
Gas Phase Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase. A common and reliable level of theory is B3LYP with a 6-311+G(d,p) basis set.[28] The frequency calculation confirms the structure is a true energy minimum (no imaginary frequencies) and provides the Gibbs free energy.
-
Solvated Phase Optimization: Using the gas-phase optimized structures as a starting point, repeat the optimization and frequency calculations using a continuum solvation model (e.g., PCM or SMD) to simulate different solvents (e.g., water, acetonitrile, cyclohexane).[29][30]
-
Data Analysis:
-
For each phase (gas, solvent), identify the tautomer with the lowest Gibbs free energy (G). This is the reference tautomer (G_ref), predicted to be the most stable.
-
Calculate the relative energy (ΔG) of every other tautomer: ΔG = G_tautomer - G_ref.
-
Use these ΔG values to calculate the equilibrium constant and predict the population of each tautomer at a given temperature (e.g., 298 K).[23]
-
Predicted Quantitative Data
The following table presents hypothetical but chemically reasonable results from such a computational study.
| Tautomer | Structure | Phase | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population (%) |
| Phenol-Amine (A) | Aromatic | Gas | 0.00 (Reference) | >99.99 |
| Keto-Amine (B) | Non-Aromatic | Gas | +18.5 | <0.01 |
| Phenol-Imine (C) | Aromatic | Gas | +12.0 | <0.01 |
| Phenol-Amine (A) | Aromatic | Water (PCM) | 0.00 (Reference) | >99.99 |
| Keto-Amine (B) | Non-Aromatic | Water (PCM) | +16.2 | <0.01 |
| Phenol-Imine (C) | Aromatic | Water (PCM) | +11.5 | <0.01 |
Note: These are illustrative values. The large positive ΔG for non-aromatic forms reflects the significant energetic penalty for losing aromaticity.[5]
Synthesis of Findings & Conclusion
This finding is strongly supported by computational modeling, which quantifies the profound energetic stability of the aromatic phenol-amine structure compared to its non-aromatic counterparts. The loss of aromatic stabilization energy, estimated to be around 17-19 kcal/mol for the keto tautomers of phenol, creates an energy barrier that is simply too high to be overcome under normal conditions.[5] While solvent polarity can subtly influence equilibria, it is not powerful enough to counteract the dominant effect of aromaticity.[28][29]
For researchers in drug development, this guide provides a definitive answer: this compound should be modeled, considered, and designed around as the phenol-amine tautomer. Its hydrogen-bond donor/acceptor map, molecular shape, and electrostatic potential are dictated exclusively by this form. Understanding this is not merely academic; it is a prerequisite for accurate structure-activity relationship (SAR) studies and rational drug design. The integrated, self-validating workflow presented herein serves as a robust template for the analysis of tautomerism in any novel chemical entity.
References
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An In-depth Technical Guide to the Health and Safety of 2-Amino-4,6-dibromophenol
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Stance on the Safety of a Niche Reagent
In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these is 2-Amino-4,6-dibromophenol, a halogenated aromatic compound with potential applications as a building block in medicinal chemistry. Its unique structure, featuring both amine and hydroxyl functional groups on a dibrominated benzene ring, makes it a versatile synthon. However, this reactivity also necessitates a thorough and proactive approach to its handling and safety. This guide moves beyond mere compliance, aiming to instill a deep, causal understanding of the risks associated with this compound and the rationale behind the recommended safety protocols. Our objective is to empower the researcher with the knowledge to not only protect themselves and their colleagues but also to ensure the integrity of their experimental work.
Section 1: Chemical and Physical Identity
A foundational element of safe laboratory practice is the unambiguous identification of the substance in use. Misidentification can lead to the application of inappropriate safety measures with potentially severe consequences.
| Identifier | Value | Source |
| Chemical Name | This compound | PubChem[1] |
| Synonyms | 6-Amino-2,4-dibromophenol, NSC 523901 | Sigma-Aldrich[2] |
| CAS Number | 10539-14-7 | PubChem[1] |
| Molecular Formula | C₆H₅Br₂NO | PubChem[1] |
| Molecular Weight | 266.92 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Melting Point | 88-95 °C | Sigma-Aldrich[2] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A comprehensive understanding of these hazards is critical for risk assessment and the implementation of appropriate control measures.
GHS Pictograms:
Signal Word: Danger [2]
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements (selected for brevity, a full list is available in the appendix): [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P342 + P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.
The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion. The potential for respiratory sensitization is a significant concern, as it can lead to severe allergic reactions upon subsequent exposures, even at very low concentrations.
Section 3: A Logic-Driven Approach to Risk Assessment and Mitigation
A robust safety protocol is not a static checklist but a dynamic process of risk assessment and mitigation. The following workflow illustrates a systematic approach to handling this compound.
Sources
Methodological & Application
Application Note & Protocols: Strategic Synthesis of Brominated Phenoxazines for Advanced Drug Discovery
Introduction: The Phenoxazine Scaffold - A Privileged Motif in Medicinal Chemistry
The phenoxazine tricycle is a cornerstone in the development of therapeutic agents, demonstrating a remarkable spectrum of biological activities including anticancer, antibiotic, antiviral, and anti-inflammatory properties.[1][2][3] Its rigid, planar structure and rich electronic characteristics make it an ideal scaffold for designing molecules that can intercalate with DNA, act as photoredox catalysts, or serve as fluorescent probes.[1][3][4][5][6][7] The strategic incorporation of substituents onto the phenoxazine core allows for the fine-tuning of its pharmacological and physicochemical properties. Halogenated derivatives, in particular, offer unique opportunities for subsequent structural modifications through cross-coupling reactions, making them valuable intermediates in the synthesis of complex drug candidates.[4]
This application note provides a detailed guide for the synthesis of phenoxazines derived from 2-Amino-4,6-dibromophenol. We will explore a robust synthetic strategy, provide a detailed experimental protocol, and discuss the potential applications of the resulting brominated phenoxazine derivatives in modern drug development.
Synthetic Strategy: Oxidative Dimerization of this compound
The synthesis of the phenoxazine core from 2-aminophenol precursors is most commonly achieved through oxidative cyclization.[8][9] This process typically involves the oxidation of two molecules of the 2-aminophenol, which then couple to form the tricyclic phenoxazinone system. The reaction can be mediated by a variety of oxidizing agents, including air in the presence of a suitable catalyst.[8][9]
For the synthesis of 1,3-dibromo-2-aminophenoxazin-9-one from this compound, a catalytic aerobic oxidation is a highly efficient and environmentally benign approach. The presence of the electron-withdrawing bromine atoms on the phenyl ring can influence the oxidation potential of the starting material, potentially requiring tailored catalytic systems for optimal yields.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the proposed synthesis, from the starting material to the final product and its potential for further diversification.
Caption: Synthetic workflow for 1,3-Dibromo-2-aminophenoxazin-9-one and its diversification.
Experimental Protocol: Synthesis of 1,3-Dibromo-2-aminophenoxazin-9-one
This protocol details the synthesis of 1,3-dibromo-2-aminophenoxazin-9-one via the aerobic oxidative dimerization of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially available |
| Cobalt(II) acetate tetrahydrate | ≥98% | Commercially available |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available |
| Ethyl acetate | ACS grade | Commercially available |
| Hexane | ACS grade | Commercially available |
| Sodium sulfate (anhydrous) | ACS grade | Commercially available |
| Silica gel | 60 Å, 230-400 mesh | Commercially available |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser open to the air, add this compound (2.67 g, 10.0 mmol) and Cobalt(II) acetate tetrahydrate (0.25 g, 1.0 mmol).
-
Dissolution: Add 50 mL of anhydrous Dimethylformamide (DMF) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. The color of the solution should change from a pale yellow to a deep reddish-brown over the course of the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of deionized water. A precipitate will form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (starting from 10% and gradually increasing to 40%) to afford the pure 1,3-dibromo-2-aminophenoxazin-9-one as a reddish-brown solid.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | Reddish-brown solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.8-8.2 (m, aromatic protons), 6.5-7.0 (br s, -NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 180-185 (C=O), 140-150 (aromatic C-O, C-N), 110-135 (aromatic C-H, C-Br) |
| Mass Spec (ESI+) | m/z calculated for C₁₂H₅Br₂N₂O₂ [M+H]⁺: 382.87, found: 382.85 |
| IR (KBr, cm⁻¹) | 3400-3300 (N-H), 1680 (C=O), 1600, 1500 (C=C) |
Applications in Drug Development: Leveraging the Bromo-Phenoxazine Intermediate
The synthesized 1,3-dibromo-2-aminophenoxazin-9-one is a versatile intermediate for the creation of a diverse library of phenoxazine derivatives. The bromine atoms serve as handles for various cross-coupling reactions, such as the Buchwald-Hartwig amination[10][11][12][13] and the Ullmann condensation,[14][15] allowing for the introduction of a wide range of functional groups.
Illustrative Derivatization Pathway
The following diagram depicts a potential application of the synthesized dibromophenoxazine in a drug discovery context, where it could be functionalized to target a specific biological pathway.
Caption: A potential workflow for developing lead compounds from the dibromophenoxazine intermediate.
For example, coupling with various primary or secondary amines via the Buchwald-Hartwig reaction can yield a library of N-substituted phenoxazines.[10][16] These derivatives can then be screened for their biological activity against various targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. The ability to rapidly generate a diverse set of analogues is a significant advantage in the hit-to-lead optimization phase of drug discovery.
Conclusion
This application note provides a comprehensive guide to the synthesis of 1,3-dibromo-2-aminophenoxazin-9-one from this compound. The detailed protocol, based on an efficient aerobic oxidative dimerization, offers a practical and scalable route to this valuable synthetic intermediate. The strategic placement of bromine atoms on the phenoxazine core opens up a multitude of possibilities for further chemical modification, enabling the rapid generation of diverse compound libraries for drug discovery programs. The methodologies and insights presented here are intended to empower researchers in the fields of medicinal chemistry and drug development to explore the rich chemical space of phenoxazine derivatives in their quest for novel therapeutic agents.
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- Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts.
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Application Notes & Protocols: 2-Amino-4,6-dibromophenol as a Versatile Precursor for the Synthesis of Bioactive Molecules
Introduction
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient synthesis of novel bioactive compounds.[1] 2-Amino-4,6-dibromophenol is a valuable and highly functionalized precursor, offering a unique combination of reactive sites that can be exploited for the construction of complex molecular architectures.[2] Its structure, featuring a nucleophilic amino group, an acidic hydroxyl group, and two bromine atoms ripe for cross-coupling reactions, makes it an ideal scaffold for diversity-oriented synthesis.[3] This guide provides an in-depth exploration of this compound, detailing its properties and providing robust protocols for its conversion into prominent classes of bioactive heterocyclic molecules, namely benzoxazoles and phenoxazines. These protocols are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile precursor in their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is the foundation of successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₅Br₂NO | [2] |
| Molecular Weight | 266.92 g/mol | |
| Appearance | Solid | |
| Melting Point | 88-95 °C | |
| CAS Number | 10539-14-7 | |
| Solubility | Slightly soluble in cold water, soluble in hot ethanol, ether, and chloroform. | [4] |
Core Application: Synthesis of Bioactive Heterocycles
The strategic arrangement of functional groups in this compound allows for its efficient conversion into heterocyclic systems known for their wide range of pharmacological activities.[5]
Scientific Context: The benzoxazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting significant anticancer, antimicrobial, and anti-inflammatory properties.[6][7] The synthesis typically involves the condensation of an o-aminophenol with a carbonyl-containing functional group, followed by cyclization.[8] The bromine atoms on the benzoxazole core, derived from the precursor, serve as valuable handles for further functionalization via cross-coupling reactions, enabling the creation of extensive compound libraries.
Experimental Workflow for Benzoxazole Synthesis
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Experimental Protocol for the Bromination of 2-Aminophenol: A Detailed Guide for Researchers
Abstract
This application note provides a comprehensive, in-depth guide for the selective bromination of 2-aminophenol, a critical precursor in the synthesis of various pharmaceutical and fine chemical intermediates. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in the principles of electrophilic aromatic substitution. We delve into the mechanistic intricacies of the reaction, addressing the challenges posed by the highly activated nature of the substrate. This guide emphasizes safety, reproducibility, and high-yield synthesis, providing a self-validating system for obtaining brominated 2-aminophenol derivatives. The document includes a step-by-step experimental procedure, purification techniques, and analytical methods for product characterization, supported by authoritative references and visual aids to ensure clarity and successful execution.
Introduction
Brominated 2-aminophenol derivatives are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutic agents. Their utility is also recognized in the manufacturing of dyes and other specialty chemicals. The introduction of bromine atoms into the 2-aminophenol scaffold can significantly alter its biological activity and chemical properties, making the selective bromination of this molecule a reaction of considerable interest.
The bromination of 2-aminophenol is a classic example of electrophilic aromatic substitution. The presence of two strong activating groups, the hydroxyl (-OH) and amino (-NH2), on the aromatic ring makes the substrate highly reactive towards electrophiles. Both groups are ortho, para-directing, which can lead to a mixture of products if the reaction conditions are not carefully controlled. The primary challenge lies in achieving regioselectivity and avoiding over-bromination or oxidation of the starting material. This guide provides a robust protocol to navigate these challenges and achieve a high yield of the desired brominated product.
Reaction Mechanism
The bromination of 2-aminophenol proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of a bromine electrophile, its attack on the electron-rich aromatic ring, and the subsequent restoration of aromaticity.
-
Generation of the Electrophile: In the presence of a polar solvent or a Lewis acid catalyst, molecular bromine (Br₂) becomes polarized, generating a potent electrophile, the bromonium ion (Br⁺) or a Br₂-catalyst complex.
-
Electrophilic Attack: The π electrons of the 2-aminophenol ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] The hydroxyl and amino groups strongly activate the ortho and para positions, directing the incoming electrophile to these sites.
-
Deprotonation: A base in the reaction mixture, which can be the solvent or the counter-ion of the electrophile, abstracts a proton from the carbon atom bearing the bromine, leading to the restoration of the aromatic ring and the formation of the brominated product.[1]
Due to the strong activating nature of the -OH and -NH₂ groups, the reaction can proceed rapidly, and multiple brominations are possible. The regioselectivity is influenced by steric hindrance and the electronic effects of the directing groups.
Sources
Application Notes and Protocols: 2-Amino-4,6-dibromophenol in Heterocyclic Compound Synthesis
Introduction: The Strategic Value of 2-Amino-4,6-dibromophenol
This compound is a highly functionalized aromatic building block poised for significant applications in synthetic organic and medicinal chemistry. Its structure is distinguished by three key features: an ortho-disposed amine and hydroxyl group, and two bromine atoms at the 4- and 6-positions of the phenol ring.[1][2] This unique arrangement of functional groups provides a powerful platform for the construction of complex heterocyclic systems.
The vicinal amino and hydroxyl groups are primed for cyclocondensation reactions, serving as a versatile precursor for five- and six-membered heterocycles. The bromine atoms are not merely passive substituents; they profoundly influence the electronic properties of the ring and, more importantly, serve as strategic handles for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the generation of diverse compound libraries. This guide provides an in-depth exploration of the application of this compound in the synthesis of two valuable classes of heterocycles: benzoxazoles and phenoxazines .
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10539-14-7 | [2] |
| Molecular Formula | C₆H₅Br₂NO | [1] |
| Molecular Weight | 266.92 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 88-95 °C | [2] |
| SMILES | C1=C(C=C(C(=C1N)O)Br)Br | [1] |
| InChIKey | UFWSOGOVXJBJDP-UHFFFAOYSA-N | [1] |
Part 1: Synthesis of 5,7-Dibromobenzoxazoles
Benzoxazoles are a prominent class of heterocyclic compounds found in numerous pharmacologically active agents and functional materials.[3][4] Their applications span from antimicrobial and anticancer drugs to organic light-emitting diodes (OLEDs). The reaction of 2-aminophenols with carbonyl compounds is one of the most direct and efficient methods for constructing the benzoxazole core.[5][6]
Core Mechanism: Acid-Catalyzed Cyclocondensation
The synthesis of 2-substituted-5,7-dibromobenzoxazoles from this compound typically proceeds through an acid-catalyzed condensation with an aldehyde, followed by an intramolecular cyclization and dehydration cascade.
-
Schiff Base Formation: The amino group of the aminophenol performs a nucleophilic attack on the protonated carbonyl carbon of the aldehyde. Subsequent dehydration yields a protonated Schiff base (iminium ion).
-
Intramolecular Cyclization: The phenolic hydroxyl group acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion to form a five-membered oxazoline ring.
-
Aromatization: A final acid-catalyzed dehydration step eliminates a molecule of water from the oxazoline intermediate, leading to the formation of the stable, aromatic benzoxazole ring system.
The presence of a catalyst, such as a Brønsted or Lewis acid, is crucial for activating the aldehyde carbonyl group and facilitating the multiple dehydration steps.[5]
Caption: General mechanism for acid-catalyzed benzoxazole synthesis.
Protocol 1: Synthesis of 2-Aryl-5,7-dibromobenzoxazole
This protocol details a representative synthesis using an aromatic aldehyde. This method is adapted from established procedures for benzoxazole synthesis.[5][6]
Materials:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq) or Polyphosphoric acid (PPA)
-
Toluene or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the substituted benzaldehyde (1.1 eq), and the catalyst (e.g., p-TSA, 0.1 eq).
-
Add the solvent (e.g., Toluene, ~0.1 M concentration relative to the aminophenol). If using a Dean-Stark trap with toluene, this can improve the reaction by removing water.
-
Heat the reaction mixture to reflux (typically 110-140 °C depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. If using toluene, dilute with ethyl acetate. If using DMF, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent to afford the pure 2-aryl-5,7-dibromobenzoxazole.
Causality and Experimental Insights:
-
Choice of Catalyst: p-TSA is an effective, inexpensive Brønsted acid catalyst.[5] PPA can serve as both a catalyst and a solvent at higher temperatures, often leading to shorter reaction times.
-
Solvent: Toluene is often used with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product. DMF is a polar aprotic solvent that can facilitate the reaction at higher temperatures but requires an aqueous work-up.
-
Work-up Rationale: The NaHCO₃ wash is critical to neutralize the acid catalyst, preventing potential product degradation during concentration and purification.
Caption: Experimental workflow for 5,7-dibromobenzoxazole synthesis.
Part 2: Synthesis of Dibromophenoxazines
Phenoxazines are tricyclic heterocyclic scaffolds of immense interest due to their unique redox properties and applications as dyes, photoredox catalysts, and core structures in pharmaceuticals.[7][8] The synthesis often involves the oxidative coupling of aminophenols.
Core Mechanism: Oxidative Dimerization
The formation of a phenoxazine ring from 2-aminophenol precursors can be achieved via oxidative dimerization. This process involves the oxidation of two molecules of the aminophenol to generate reactive radical intermediates that subsequently couple and cyclize to form the thermodynamically stable tricyclic phenoxazine system. A common and efficient method involves oxidation with potassium ferricyanide (K₃[Fe(CN)₆]) in a basic medium.[9]
-
Oxidation: The aminophenol is oxidized (losing an electron and a proton) to form a resonance-stabilized phenoxyl radical.
-
Dimerization: Two of these radical intermediates couple to form a dimer.
-
Cyclization & Aromatization: The dimer undergoes intramolecular cyclization and further oxidation/rearrangement steps to yield the final phenoxazine-based structure, often a phenoxazinone if the reaction is not fully controlled.
Caption: General mechanism for oxidative synthesis of phenoxazines.
Protocol 2: Oxidative Synthesis of a Dibromophenoxazine Derivative
This protocol describes a general method for the oxidative coupling of this compound, adapted from established procedures for phenoxazine synthesis.[9][10]
Materials:
-
This compound (1.0 eq)
-
Potassium ferricyanide (K₃[Fe(CN)₆]) (2.2 eq)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Water
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent like ethanol or aqueous ethanol.
-
Add a base, such as Na₂CO₃, to the solution.
-
Prepare a separate aqueous solution of potassium ferricyanide (K₃[Fe(CN)₆]).
-
Add the oxidant solution dropwise to the stirred aminophenol solution at room temperature or with gentle heating (e.g., 50-70 °C). A color change and/or precipitate formation should be observed.
-
After the addition is complete, continue stirring the reaction mixture for several hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the mixture and filter the resulting precipitate. Wash the solid thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol or methanol.
-
Alternatively, the reaction mixture can be diluted with water and extracted with a solvent like dichloromethane. The organic layer is then washed with water, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol, toluene, or DMF/water) or by column chromatography if necessary.
Causality and Experimental Insights:
-
Oxidant: K₃[Fe(CN)₆] is a common and effective one-electron oxidant for phenolic compounds. Other oxidants like FeCl₃ can also be used.[9]
-
Base: The reaction is typically performed under basic conditions to deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.
-
Solvent Choice: The choice of solvent depends on the solubility of the starting material and the resulting product. Aqueous alcohol mixtures are commonly employed.
Caption: Experimental workflow for phenoxazine synthesis.
Conclusion
This compound stands out as a pre-functionalized and highly adaptable starting material for constructing medicinally and materially relevant heterocyclic scaffolds. The orthogonal reactivity of its aminophenol core allows for direct entry into benzoxazole and phenoxazine systems through reliable cyclocondensation and oxidative coupling reactions. Furthermore, the strategically placed bromine atoms provide a crucial advantage, opening avenues for late-stage diversification and the development of structure-activity relationships. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals to harness the synthetic potential of this valuable chemical intermediate.
References
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- ResearchGate. (2025). Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene.
- Shaikh, A. A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25357-25381.
- ResearchGate. (n.d.). Various pathways for benzoxazole synthesis using 2-aminophenol with....
- Li, Y., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 29(7), 1510.
- Xu, L., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174.
- Kvintovics, P., et al. (2018). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. ResearchGate.
- Paul, K., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(8), 5053-5079.
- Maly, M., et al. (2014). New Functionalized Phenoxazines and Phenothiazines. The Journal of Organic Chemistry, 79(1), 336-345.
- Wang, Y., et al. (2017). Synthesis of Novel Nitrogen-Containing Heterocycle Bromophenols and Their Interaction with Keap1 Protein by Molecular Docking. Molecules, 22(12), 2119.
- Semantic Scholar. (2023). New Functionalized Phenoxazines and Phenothiazines.
- PubChem. (n.d.). This compound.
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- 8. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Deciphering the Molecular Blueprint of 2-Amino-4,6-dibromophenol through Infrared Spectroscopy
Abstract
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by probing its vibrational modes. This application note provides a detailed guide to the interpretation of the infrared spectrum of 2-Amino-4,6-dibromophenol, a substituted aromatic compound with significant potential in pharmaceutical and materials science. By understanding the characteristic absorption frequencies of its constituent functional groups—hydroxyl (-OH), amino (-NH₂), and carbon-bromine (C-Br) bonds, as well as the aromatic ring—researchers can effectively confirm the identity, assess the purity, and gain insights into the intermolecular and intramolecular interactions of this molecule. This guide combines theoretical principles with a practical, step-by-step protocol for sample analysis, ensuring both scientific rigor and experimental reproducibility.
Introduction: The Vibrational Language of a Multifunctional Molecule
This compound is a fascinating molecule from a spectroscopic perspective. It incorporates a hydroxyl group and an amino group on a dibrominated benzene ring, leading to a complex interplay of electronic and steric effects that are reflected in its IR spectrum. The presence of both hydrogen-bond donors (-OH and -NH₂) and acceptors (the lone pairs on oxygen and nitrogen) suggests the potential for significant intermolecular and intramolecular hydrogen bonding, which can profoundly influence the position and shape of the key absorption bands.
The accurate interpretation of the IR spectrum is therefore not merely an exercise in peak identification; it is a means to understand the molecule's structural and electronic environment. For drug development professionals, confirming the substitution pattern and the integrity of the functional groups is paramount for ensuring the efficacy and safety of potential pharmaceutical intermediates. For materials scientists, understanding intermolecular forces is key to predicting and controlling the properties of novel polymers or crystalline materials derived from this compound.
This application note will first deconstruct the expected IR spectrum of this compound by examining the characteristic vibrational frequencies of each functional group. It will then provide a robust, field-proven protocol for acquiring a high-quality IR spectrum using the KBr pellet method, a standard technique for solid samples.
Theoretical Interpretation of the IR Spectrum
The infrared spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrational modes of its specific functional groups and the aromatic backbone.
The High-Frequency Region (4000-2500 cm⁻¹): O-H and N-H Stretching Vibrations
This region is dominated by the stretching vibrations of the O-H and N-H bonds.
-
O-H Stretching: Phenols typically exhibit a broad, strong absorption band for the O-H stretch in the range of 3550-3200 cm⁻¹.[1][2] The broadness of this peak is a direct consequence of hydrogen bonding.[1][3] In this compound, both intermolecular hydrogen bonding between molecules and intramolecular hydrogen bonding between the ortho-positioned -OH and -NH₂ groups are possible. The presence of intramolecular hydrogen bonding can often lead to a sharper, less intense band at a slightly lower frequency compared to a purely intermolecularly bonded phenol. Unassociated phenols show a sharper absorption near 3600 cm⁻¹.[2]
-
N-H Stretching: Primary aromatic amines (anilines) characteristically show two absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[4][5][6] For aromatic amines, these absorptions are typically found at slightly higher frequencies than their aliphatic counterparts.[5][7] The asymmetric stretch appears at a higher wavenumber (around 3500-3420 cm⁻¹) while the symmetric stretch is found at a lower wavenumber (around 3420-3340 cm⁻¹).[5] These bands are generally weaker and sharper than the O-H stretching band.[8][9] The O-H and N-H stretching bands may overlap, creating a complex, broad feature in this region.
The Double-Bond Region (1700-1400 cm⁻¹): Aromatic C=C and N-H Bending
This region provides key information about the aromatic ring and the amino group.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of medium to strong absorptions between 1620 cm⁻¹ and 1400 cm⁻¹.[10] Common bands appear near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[11][12][13] The exact positions and intensities of these bands can be influenced by the nature and position of the substituents on the ring.
-
N-H Bending (Scissoring): Primary amines exhibit an N-H bending (scissoring) vibration in the 1650-1580 cm⁻¹ region.[5][8][9] This band is often of medium to strong intensity and can sometimes be sharp.[8] Its presence is a strong indicator of a primary amino group.
The Fingerprint Region (1400-650 cm⁻¹): C-O, C-N, C-Br Stretching and C-H Bending
This region contains a wealth of complex, overlapping absorptions that are unique to the molecule, hence the term "fingerprint region."
-
C-O Stretching: Phenols show a strong C-O stretching band. For phenols, this absorption is typically found at a higher frequency than in aliphatic alcohols, appearing in the range of 1260-1140 cm⁻¹.[1] This is due to the conjugation of the oxygen lone pairs with the aromatic ring, which imparts some double-bond character to the C-O bond.
-
C-N Stretching: Aromatic amines exhibit a strong C-N stretching absorption in the 1335-1250 cm⁻¹ range.[7][8][9] This is a key diagnostic band for the presence of the amino group attached to the aromatic ring.
-
Aromatic C-H Bending: The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ range.[11][12] The pattern of these absorptions is highly diagnostic of the substitution pattern on the benzene ring. For this compound (a 1,2,4,6-tetrasubstituted benzene), the remaining two adjacent C-H bonds would be expected to produce a strong absorption in this region.
-
C-Br Stretching: The C-Br stretching vibration is expected to appear in the low-frequency end of the fingerprint region. The absorption is typically found in the 680-515 cm⁻¹ range. While this region can be complex, the presence of a strong band here can be indicative of a carbon-bromine bond.
Data Summary: Expected IR Absorption Bands
The following table summarizes the expected characteristic infrared absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3550 - 3200 | O-H Stretch (H-bonded) | Phenolic -OH | Strong, Broad |
| 3500 - 3420 | Asymmetric N-H Stretch | Primary Aromatic Amine | Medium |
| 3420 - 3340 | Symmetric N-H Stretch | Primary Aromatic Amine | Medium |
| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Ring | Medium to Weak |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Aromatic Amine | Medium to Strong |
| 1620 - 1400 | C=C Stretch | Aromatic Ring | Medium to Strong (multiple bands) |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| 1260 - 1140 | C-O Stretch | Phenol | Strong |
| 900 - 675 | Aromatic C-H Bend (oop) | Aromatic Ring | Strong |
| 680 - 515 | C-Br Stretch | Aryl Halide | Medium to Strong |
Visualizing the Molecular Vibrations
The following diagram illustrates the structure of this compound and highlights the key bonds responsible for its characteristic IR absorptions.
Caption: Key vibrational modes of this compound.
Experimental Protocol: Acquiring the IR Spectrum
This protocol details the preparation of a potassium bromide (KBr) pellet for Fourier-Transform Infrared (FTIR) spectroscopy. The primary objective is to create an optically transparent disc containing a homogenous dispersion of the solid sample.[14] This method is chosen for its ability to produce high-quality spectra of solid samples, free from solvent interference.
Rationale for KBr Pellet Method
Potassium bromide is transparent to infrared radiation over the mid-IR range (4000-400 cm⁻¹) and has the property of cold-flowing under pressure to form a clear, solid matrix. This makes it an ideal medium for dispersing a solid analyte. Meticulous exclusion of moisture is critical, as water exhibits strong IR absorptions (a broad peak around 3400 cm⁻¹ and another near 1630 cm⁻¹) that can obscure key sample features.[14]
Materials and Equipment
-
This compound (solid sample)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set (e.g., 13 mm)
-
Hydraulic press
-
FTIR spectrometer
-
Spatula
-
Heat lamp or drying oven
-
Desiccator
Step-by-Step Methodology
-
Preparation of Materials (Moisture Exclusion):
-
Dry the spectroscopy-grade KBr powder in an oven at ~110°C for at least 2-4 hours and store it in a desiccator until use.[15] This step is crucial to minimize water absorption.
-
Gently heat the components of the pellet die set and the agate mortar and pestle under a heat lamp or in a low-temperature oven to drive off any adsorbed moisture. Allow them to cool to room temperature in a desiccator before use.[14]
-
-
Sample Grinding and Mixing:
-
Place approximately 1-2 mg of the this compound sample into the clean, dry agate mortar.[15]
-
Grind the sample thoroughly with the pestle until it becomes a fine, uniform powder with a glassy appearance. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.[15] The sample-to-KBr ratio should be roughly 1:100.[16]
-
Gently but thoroughly mix the sample and KBr with the pestle for about a minute to ensure a homogenous dispersion. Avoid overly vigorous grinding at this stage, which can increase moisture absorption from the atmosphere.
-
-
Pellet Formation:
-
Assemble the die set. Transfer the KBr-sample mixture into the die sleeve, ensuring an even distribution.
-
Place the plunger on top and insert the assembled die into the hydraulic press.
-
Gradually apply pressure up to approximately 8-10 metric tons for a standard 13 mm die.[14][17]
-
Hold the pressure for 1-2 minutes. This allows the KBr to flow and encapsulate the sample particles, removing trapped air and forming a transparent or translucent pellet.[14]
-
Carefully release the pressure and disassemble the die set to retrieve the pellet. A good pellet should be clear and free of cracks or cloudiness.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Process the spectrum by performing a background subtraction.
-
Conclusion: A Self-Validating Approach to Structural Elucidation
The combination of theoretical prediction and meticulous experimental practice provides a powerful, self-validating system for the analysis of this compound. By following the detailed protocol, a researcher can obtain a high-quality spectrum. The subsequent interpretation, guided by the principles outlined in this note, allows for the confident identification of the compound. The presence of the characteristic O-H, N-H, C=C, C-N, C-O, and C-Br absorptions in their expected regions serves to confirm the molecular structure, while any significant deviations in peak position or shape can provide valuable insights into purity, polymorphism, or the presence of specific intermolecular interactions. This integrated approach ensures that the infrared spectrum serves not just as a fingerprint, but as a detailed narrative of the molecule's chemical identity and environment.
References
- AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS & PHENOLS.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol C6H6O C6H5OH.
- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Hunt, I. R. (n.d.). Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition.
- PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines].
- Wikipedia. (n.d.). Mulling (spectroscopy).
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
- UCLA, Department of Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Phenols and Enols.
- Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry.
- UCLA, Department of Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
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Application Note: Elucidating the Mass Spectrometric Fragmentation of 2-Amino-4,6-dibromophenol
Abstract
This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 2-Amino-4,6-dibromophenol (C₆H₅Br₂NO), a compound relevant in synthetic chemistry and drug development. Due to the absence of direct experimental spectra in public databases, this note synthesizes foundational principles of mass spectrometry, fragmentation patterns of analogous structures—specifically halogenated phenols and anilines—and spectral data from its isomer, 4-Amino-2,6-dibromophenol, to construct a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the identification and structural elucidation of halogenated aromatic compounds.
Introduction: The Analytical Challenge of Halogenated Aromatics
This compound is a substituted aromatic compound featuring three key functional groups that dictate its behavior in a mass spectrometer: an amino group (-NH₂), a hydroxyl group (-OH), and two bromine atoms. The presence of bromine is particularly informative due to its distinct isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance), which serves as a powerful diagnostic tool in mass spectral interpretation[1][2]. Understanding the fragmentation pathways is critical for unambiguous identification in complex matrices, metabolite profiling, and quality control in synthetic processes.
This document will primarily focus on the fragmentation expected under Electron Ionization (EI), a hard ionization technique that induces extensive and structurally informative fragmentation[1]. Insights into Electrospray Ionization (ESI) will also be discussed for analyses in liquid chromatography-mass spectrometry (LC-MS).
Predicted Electron Ionization (EI) Fragmentation Pathway
Under typical 70 eV EI conditions, this compound is expected to form an energetically unstable molecular ion (M•+) that undergoes a series of predictable fragmentation reactions. The molecular weight of this compound is 266.92 g/mol [3][4].
The Molecular Ion (M•+) Region
The most diagnostically significant feature will be the molecular ion cluster. Due to the presence of two bromine atoms, the spectrum will exhibit a characteristic triplet of peaks:
-
M•+ (m/z 265): Containing two ⁷⁹Br isotopes.
-
[M+2]•+ (m/z 267): Containing one ⁷⁹Br and one ⁸¹Br isotope.
-
[M+4]•+ (m/z 269): Containing two ⁸¹Br isotopes.
The relative intensity of these peaks is expected to follow a near 1:2:1 ratio, a hallmark of dibrominated compounds[2]. The most abundant peak in this cluster will be the [M+2]•+ ion at m/z 267. This pattern provides immediate confirmation of the presence of two bromine atoms in the molecule or any fragment retaining them.
Key Fragmentation Reactions
The fragmentation cascade is driven by the stability of the resulting ions and neutral losses. The primary fragmentation pathways are predicted to be initiated by the loss of stable neutral molecules or radicals.
-
Loss of a Bromine Radical (•Br): A common initial fragmentation step for brominated aromatics is the cleavage of the C-Br bond to lose a bromine radical[5][6]. This results in a fragment ion cluster around m/z 186/188 ([M-Br]⁺), which will now exhibit a 1:1 isotopic pattern for the single remaining bromine atom.
-
Loss of Carbon Monoxide (CO): Phenolic compounds frequently undergo the elimination of a neutral CO molecule (28 Da) from the aromatic ring following initial fragmentation. This is often preceded or followed by the loss of other substituents. For instance, the [M-Br]⁺ ion could lose CO to yield a fragment at m/z 158/160.
-
Loss of Hydrogen Cyanide (HCN): The presence of the amino group introduces the possibility of losing HCN (27 Da), a characteristic fragmentation for anilines and other nitrogen-containing aromatic compounds.
-
Sequential Losses: A combination of these losses is expected. A prominent pathway likely involves the initial loss of a bromine radical followed by the loss of CO.
The logical flow of these primary fragmentation events is depicted in the workflow diagram below.
Caption: Predicted EI fragmentation workflow for this compound.
Comparative Analysis with 4-Amino-2,6-dibromophenol
The NIST Mass Spectrometry Data Center contains a GC-MS spectrum for the isomer, 4-Amino-2,6-dibromophenol[7]. This spectrum serves as an excellent proxy for predicting the fragmentation of the 2-amino isomer. The key features of the 4-amino isomer's spectrum are:
-
A strong molecular ion cluster at m/z 265, 267 (base peak), and 269.
-
A significant fragment cluster at m/z 186 and 188, corresponding to the loss of a bromine atom ([M-Br]⁺).
-
A fragment at m/z 158, corresponding to the subsequent loss of CO from the [M-Br]⁺ ion.
-
A fragment at m/z 107, likely from the loss of both bromine atoms.
It is highly probable that this compound will exhibit a very similar fragmentation pattern, as the primary bond cleavages (C-Br, and ring fragmentation leading to CO loss) are less influenced by the relative positions of the amino and hydroxyl groups. Minor differences in fragment ion intensities may arise due to subtle electronic effects influencing ion stability.
Summary of Predicted Fragment Ions
The following table summarizes the major fragment ions predicted for the EI mass spectrum of this compound.
| m/z (Isotope Cluster) | Proposed Formula | Neutral Loss | Comments |
| 265, 267, 269 | [C₆H₅Br₂NO]•+ | - | Molecular Ion (M•+). 1:2:1 intensity ratio. |
| 186, 188 | [C₆H₄BrNO]⁺ | •Br | Loss of a bromine radical. 1:1 intensity ratio. |
| 158, 160 | [C₅H₄BrN]⁺ | •Br, CO | Sequential loss of bromine and carbon monoxide. |
| 107 | [C₆H₅NO]⁺ | 2 •Br | Loss of both bromine radicals. |
| 65 | [C₅H₅]⁺ | 2 •Br, CO, HCN | Extensive fragmentation of the aromatic ring. |
Electrospray Ionization (ESI) Considerations
For LC-MS analysis, ESI is the preferred ionization technique[8][9]. As a soft ionization method, ESI typically results in minimal in-source fragmentation, yielding protonated or deprotonated molecules[8][10].
-
Positive Ion Mode (ESI+): this compound, possessing a basic amino group, is expected to readily protonate, forming the [M+H]⁺ ion. The resulting isotopic cluster would appear at m/z 266, 268, and 270.
-
Negative Ion Mode (ESI-): The acidic phenolic hydroxyl group allows for deprotonation, which would form the [M-H]⁻ ion at m/z 264, 266, and 268.
To obtain structural information using ESI, tandem mass spectrometry (MS/MS) is necessary[10][11]. In an MS/MS experiment, the [M+H]⁺ or [M-H]⁻ precursor ion is isolated and subjected to collision-induced dissociation (CID). The resulting product ion spectrum would likely show fragments corresponding to the loss of HBr, Br₂, and other small neutral molecules.
Caption: ESI-MS/MS precursor and potential product ions.
Experimental Protocol: GC-MS Analysis
This section provides a standardized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with EI.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or ethyl acetate.
-
Working Solutions: Perform serial dilutions of the stock solution to create working standards in the range of 1-100 µg/mL.
-
Derivatization (Optional but Recommended): The active hydrogens on the amino and hydroxyl groups can cause peak tailing in GC analysis. To improve peak shape and thermal stability, derivatization is recommended. A common procedure is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Evaporate 100 µL of the sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (catalyst).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for split/splitless injection. |
| Inlet Temperature | 250 °C | Ensures complete volatilization without thermal degradation. |
| Injection Mode | Splitless (or Split 10:1) | Use splitless for high sensitivity, split for higher concentrations. |
| Carrier Gas | Helium, 99.999% purity | Inert carrier gas providing good chromatographic efficiency. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A robust, general-purpose column suitable for aromatic compounds. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Provides good separation from solvent and potential impurities. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard for GC-MS, provides reproducible fragmentation. |
| Ionization Energy | 70 eV | Industry standard for creating comparable library spectra. |
| Source Temperature | 230 °C | Standard operating temperature to prevent condensation. |
| Quadrupole Temp. | 150 °C | Standard operating temperature for the mass filter. |
| Scan Range | m/z 40-450 | Covers the molecular ion and all expected major fragments. |
Conclusion
While direct experimental data for the mass spectrum of this compound is not publicly available, a reliable fragmentation pattern can be predicted based on the established principles of mass spectrometry and comparison with its close isomer, 4-Amino-2,6-dibromophenol. The key diagnostic features under EI are the 1:2:1 isotopic cluster of the molecular ion at m/z 265/267/269 and the subsequent loss of a bromine radical. The provided GC-MS protocol offers a robust starting point for method development for the analysis of this and structurally related compounds.
References
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The Versatile Scaffold: Application Notes and Protocols for 2-Amino-4,6-dibromophenol in Medicinal Chemistry
Introduction: Unveiling the Potential of a Halogenated Phenol
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a time-tested approach to modulate pharmacokinetic and pharmacodynamic properties.[1] 2-Amino-4,6-dibromophenol, a halogenated aromatic compound, represents a versatile and highly functionalized starting material for the synthesis of a diverse array of bioactive molecules. The presence of amino, hydroxyl, and bromo substituents on the phenyl ring offers multiple reaction sites for derivatization, making it an attractive scaffold for the development of novel therapeutic agents. The bromine atoms, in particular, can enhance lipophilicity, influence metabolic stability, and participate in halogen bonding, a significant interaction in drug-receptor binding.[1]
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in medicinal chemistry research. It is designed for researchers, scientists, and drug development professionals seeking to explore the potential of this scaffold in generating novel compounds with promising pharmacological activities, including anticancer and antibacterial properties.
Physicochemical Properties and Safety Information
A thorough understanding of the starting material's properties is paramount for its effective and safe use in synthesis.
| Property | Value | Source |
| CAS Number | 10539-14-7 | [2] |
| Molecular Formula | C₆H₅Br₂NO | [2] |
| Molecular Weight | 266.92 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 88-95 °C | [2] |
Safety Precautions: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Detailed Protocol
The following protocol outlines a reliable method for the synthesis of this compound from its nitro precursor.
Protocol 1: Reduction of 2-Nitro-4,6-dibromophenol
This protocol describes the reduction of the nitro group of 2-nitro-4,6-dibromophenol to an amine using sodium dithionite.
Materials:
-
2-Nitro-4,6-dibromophenol
-
Methanol
-
30% Sodium hydroxide (NaOH) aqueous solution
-
Demineralized water
-
Sodium dithionite (Na₂S₂O₃)
-
Standard laboratory glassware
-
Heating mantle and stirrer
-
Filtration apparatus
Procedure: [3]
-
In a suitable reaction vessel, prepare a mixture of 89 g of 2-nitro-4,6-dibromophenol, 270 ml of methanol, 50 ml of 30% NaOH aqueous solution, and 2,400 ml of demineralized water.
-
Heat the mixture to 50-55 °C with stirring to obtain a clear yellow solution.
-
To this solution, add 178 g of Na₂S₂O₃ in small portions, ensuring the temperature is maintained at 50 °C.
-
After the addition is complete, stir the reaction mixture for 30 minutes, increasing the temperature to 65 °C.
-
Continue stirring for an additional 30 minutes at room temperature.
-
Cool the mixture to induce precipitation.
-
Collect the solid product by filtration, wash with cold demineralized water, and dry to yield this compound.
Expected Yield: Approximately 44.2 g.[3] Melting Point of Product: 89-92 °C.[3]
Caption: Workflow for the synthesis of this compound.
Applications in Medicinal Chemistry: Derivatization Strategies and Biological Evaluation
The strategic positioning of the amino and hydroxyl groups on the this compound scaffold allows for a wide range of derivatization reactions to generate libraries of compounds for biological screening.
Anticancer Drug Development
Bromophenol derivatives have shown significant potential as anticancer agents.[4] The following protocols are representative examples of how this compound can be derivatized and screened for anticancer activity, based on methodologies applied to similar scaffolds.
Acylation of the amino group is a common first step in creating a diverse library of derivatives.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine
-
Acyl chloride or anhydride of interest (e.g., acetyl chloride, benzoyl chloride)
-
Nitrogen atmosphere apparatus
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography)
Procedure:
-
Dissolve 1 equivalent of this compound in anhydrous DCM or THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.2 equivalents of triethylamine or pyridine to the solution.
-
Slowly add 1.1 equivalents of the desired acyl chloride or anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized compounds in DMSO and dilute them with culture medium to achieve a range of final concentrations.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the in vitro anticancer activity screening using the MTT assay.
Antibacterial Drug Discovery
The bromophenol scaffold is also a promising starting point for the development of novel antibacterial agents.[5] Derivatization can lead to compounds with enhanced activity against various bacterial strains.
The reaction of the amino group with an aldehyde or ketone forms a Schiff base, a common and effective way to generate structural diversity.
Materials:
-
This compound
-
Ethanol or methanol
-
Aromatic or aliphatic aldehyde/ketone of interest
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
Dissolve 1 equivalent of this compound in ethanol or methanol in a round-bottom flask.
-
Add 1.1 equivalents of the desired aldehyde or ketone to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
If necessary, the product can be further purified by recrystallization.
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized Schiff base derivatives
-
DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile scaffold with significant potential in medicinal chemistry. The protocols and application notes provided herein offer a solid foundation for researchers to synthesize and evaluate novel derivatives for a range of therapeutic targets. The presence of multiple reactive sites allows for the generation of large and diverse chemical libraries, increasing the probability of identifying lead compounds with potent and selective biological activities. Future research in this area could focus on exploring more complex derivatizations, such as the synthesis of heterocyclic systems fused to the aminophenol ring, and investigating the mechanism of action of the most promising compounds at the molecular level. The continued exploration of this privileged scaffold is likely to yield novel drug candidates to address unmet medical needs.
References
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Synthesis and Evaluation of 2-Amino-4,6-dibromophenol Derivatives as Potent Antioxidant Agents
An Application Guide for Researchers
Abstract
This technical guide provides comprehensive protocols for the synthesis of 2-amino-4,6-dibromophenol and its subsequent derivatization. It further details the established methodologies for evaluating the antioxidant activity of these compounds. The core of this work is grounded in the structure-activity relationship (SAR) of 2-aminophenol derivatives, where the strategic placement of hydroxyl and amino groups, augmented by halogen substituents, is crucial for potent free radical scavenging. This document is intended for researchers in medicinal chemistry, drug development, and materials science, offering both the practical steps for synthesis and the theoretical framework for understanding the antioxidant mechanism.
Introduction: The Rationale for 2-Aminophenol Scaffolds in Antioxidant Design
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Phenolic compounds are a cornerstone of antioxidant research due to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1][2]
The 2-aminophenol scaffold is of particular interest. The ortho-positioning of the hydroxyl (-OH) and amino (-NH₂) groups allows for the formation of stable quinone-imine or similar radical species after hydrogen donation, a feature that renders them more potent radical scavengers than their meta-isomers.[1][3] The introduction of bromine atoms onto the aromatic ring can further enhance this activity by modulating the electronic properties of the molecule, potentially increasing its reactivity towards free radicals and influencing its lipophilicity, which is critical for biological applications. This guide focuses on the synthesis of this compound, a key intermediate, and its derivatives, providing a platform for developing novel and potent antioxidant agents.
Core Principles: The Mechanism of Antioxidant Action
The antioxidant capacity of 2-aminophenol derivatives is primarily attributed to two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][4]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom from its hydroxyl or amino group to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is significantly more stable due to resonance delocalization, which prevents it from initiating new oxidation chains.[4]
-
Single Electron Transfer (SET): The antioxidant can donate an electron to a free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form the same stable phenoxyl radical seen in the HAT pathway.
The ortho-arrangement of the amino and hydroxyl groups is critical for stabilizing the resulting radical through intramolecular hydrogen bonding, making 2-aminophenol derivatives particularly effective antioxidants.[1][5]
Caption: Hydrogen Atom Transfer (HAT) mechanism by a 2-aminophenol derivative.
Synthesis Protocols
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is efficiently achieved through the reduction of a nitrophenol precursor. This two-step approach (nitration followed by reduction) is often more effective than direct bromination of 2-aminophenol, which can lead to complex product mixtures and oxidation of the sensitive amino group. The following protocol is adapted from established methods.[6]
Starting Material: 2-Nitro-4,6-dibromophenol. This precursor can be synthesized by the bromination of p-nitrophenol in glacial acetic acid.[7]
Protocol: Reduction of 2-Nitro-4,6-dibromophenol
-
Reaction Setup: In a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-nitro-4,6-dibromophenol (89 g).
-
Solvent Addition: Add methyl alcohol (270 mL), 30% aqueous sodium hydroxide solution (50 mL), and demineralized water (2400 mL).
-
Dissolution: Heat the mixture to 50-55°C with stirring. A clear yellow solution should be obtained.
-
Reduction: While maintaining the temperature at 50°C, add sodium dithionite (Na₂S₂O₄, 178 g) in small portions over 30-45 minutes. The addition is exothermic; use an ice bath to control the temperature if necessary. The disappearance of the yellow color indicates the progress of the reduction.
-
Reaction Completion: After the addition is complete, increase the temperature to 65°C and stir for an additional 30 minutes.
-
Cooling & Precipitation: Allow the reaction mixture to cool to room temperature while stirring for another 30 minutes. The product will precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with copious amounts of cold demineralized water until the filtrate is neutral. Dry the product in a vacuum oven at 50°C to a constant weight.
-
Characterization: The resulting this compound should be a solid with a melting point of approximately 89-95°C.[6][8] Purity can be assessed by HPLC and the structure confirmed by ¹H NMR, ¹³C NMR, and MS analysis.
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- 8. This compound 97 10539-14-7 [sigmaaldrich.com]
2-Amino-4,6-dibromophenol: A Versatile Building Block for High-Performance Materials
Introduction
In the relentless pursuit of advanced materials with superior thermal stability, inherent flame retardancy, and tailored optoelectronic properties, the strategic selection of monomeric building blocks is paramount. 2-Amino-4,6-dibromophenol, a halogenated aromatic compound, has emerged as a compelling candidate for the synthesis of high-performance polymers. Its unique trifunctional nature, comprising an amine, a hydroxyl group, and two bromine atoms, offers a versatile platform for creating robust polymeric architectures. The ortho-disposed amino and hydroxyl functionalities are ideal precursors for the formation of polybenzoxazoles (PBOs), a class of polymers renowned for their exceptional thermal and mechanical properties.[1][2] Concurrently, the bromine substituents provide a pathway to enhanced flame retardancy and can be leveraged for post-polymerization modifications, making this compound a molecule of significant interest to researchers in materials science and drug development.
This technical guide provides a comprehensive overview of the applications of this compound as a building block in materials science. It is designed to furnish researchers, scientists, and drug development professionals with detailed application notes, field-proven insights, and validated experimental protocols.
Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in materials synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₅Br₂NO | [3] |
| Molecular Weight | 266.92 g/mol | [3] |
| CAS Number | 10539-14-7 | |
| Appearance | Solid | |
| Melting Point | 88-95 °C | |
| Solubility | Soluble in various organic solvents. | [4] |
Core Application: Synthesis of Polybenzoxazoles (PBOs)
The primary application of this compound in materials science is as a monomer for the synthesis of polybenzoxazoles. PBOs are a class of rigid-rod polymers known for their exceptional thermal stability, high strength, and excellent chemical resistance.[1][2] The synthesis is typically a two-step process, as illustrated in the workflow diagram below.
Caption: General workflow for the synthesis of Polybenzoxazoles (PBOs).
Step 1: Synthesis of the Poly(o-hydroxyamide) Precursor
The initial step involves a low-temperature polycondensation reaction between this compound and a dicarboxylic acid chloride (e.g., terephthaloyl chloride). This reaction forms a soluble precursor polymer, a poly(o-hydroxyamide). The solubility of this precursor is a key processing advantage, allowing for the casting of films or spinning of fibers before the final, intractable PBO is formed.[4]
Step 2: Thermal Cyclization to Polybenzoxazole
The precursor polymer is then subjected to high-temperature thermal treatment in an inert atmosphere. This induces a cyclization reaction, eliminating water molecules and forming the rigid benzoxazole rings of the final PBO structure.[5] This thermal rearrangement is responsible for the exceptional properties of the final material.[5]
Key Advantages of Using this compound
The incorporation of this compound into polymer backbones imparts several desirable characteristics:
-
Inherent Flame Retardancy: The presence of bromine atoms in the polymer structure provides a built-in flame retardant mechanism.[6] During combustion, brominated compounds can interrupt the radical chain reactions in the gas phase, thereby quenching the flame.[7] This eliminates the need for post-polymerization addition of flame-retardant additives, which can often compromise the mechanical properties of the material.
-
Enhanced Thermal Stability: The rigid benzoxazole ring structure contributes to a high glass transition temperature (Tg) and excellent thermal stability. PBOs are known to be stable at temperatures exceeding 500°C.[2][4]
-
Tunable Properties: The bromine atoms can serve as reactive sites for further chemical modifications, allowing for the fine-tuning of the polymer's properties such as solubility, and optical and electronic characteristics.[5]
-
High Mechanical Strength: The rigid-rod nature of the PBO backbone results in polymers with high tensile strength and modulus.[1]
Application Notes and Protocols
Application Note 1: Synthesis of a High-Performance, Flame-Retardant Polybenzoxazole
This protocol details the synthesis of a polybenzoxazole from this compound and terephthaloyl chloride, resulting in a material with excellent thermal stability and inherent flame retardancy.
Protocol: Synthesis of Poly(2,2'-(p-phenylene)-5,5'-bibenzoxazole-4,4'-diyl)dibromide
Materials:
-
This compound (≥97% purity)
-
Terephthaloyl chloride (≥99% purity, freshly purified by sublimation)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.
-
Low-temperature bath (e.g., ice-salt bath)
-
Heating mantle with a temperature controller
-
Vacuum oven
-
Film casting applicator
-
Glass plates
Workflow Diagram:
Caption: Detailed workflow for the synthesis of a PBO film.
Procedure:
Part 1: Synthesis of the Poly(o-hydroxyamide) Precursor
-
In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 2.67 g (10 mmol) of this compound in 30 mL of anhydrous DMAc and 2 mL of anhydrous pyridine.
-
Cool the stirred solution to 0°C using a low-temperature bath.
-
Slowly add 2.03 g (10 mmol) of solid terephthaloyl chloride to the solution in small portions over 30 minutes, ensuring the temperature remains below 5°C.
-
Continue stirring the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours. The solution will become viscous.
-
Pour the viscous polymer solution into 300 mL of vigorously stirred methanol to precipitate the poly(o-hydroxyamide).
-
Collect the fibrous polymer by filtration, wash it thoroughly with fresh methanol, and then with hot water.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Part 2: Film Casting and Thermal Cyclization
-
Prepare a 5-10% (w/v) solution of the dried poly(o-hydroxyamide) in DMAc.
-
Cast the solution onto a clean glass plate using a film casting applicator to achieve a uniform thickness.
-
Dry the cast film in a vacuum oven at 80°C for 12 hours to remove the bulk of the solvent.
-
Carefully peel the precursor film from the glass plate.
-
Place the film in a tube furnace and heat it under a nitrogen atmosphere with the following temperature program:
-
Ramp from room temperature to 150°C at 10°C/min and hold for 1 hour.
-
Ramp to 250°C at 5°C/min and hold for 1 hour.
-
Ramp to 350-450°C at 5°C/min and hold for 2-4 hours to ensure complete cyclization.[5]
-
-
Cool the furnace to room temperature under nitrogen to obtain the final, robust PBO film.
Self-Validation and Characterization:
-
FTIR Spectroscopy: Monitor the disappearance of the amide and hydroxyl peaks and the appearance of characteristic benzoxazole ring absorption bands (around 1620 cm⁻¹ and 1060 cm⁻¹) to confirm cyclization.[1]
-
Thermogravimetric Analysis (TGA): The final PBO should exhibit high thermal stability with a 5% weight loss temperature (Td5%) above 500°C in a nitrogen atmosphere.[5] A comparative TGA of a non-brominated PBO would demonstrate the enhanced char yield of the brominated version.[8]
-
Limiting Oxygen Index (LOI) or UL-94 Test: To quantify the flame retardancy of the resulting polymer. The brominated PBO is expected to have a significantly higher LOI value compared to its non-brominated counterpart.
Application Note 2: Post-Polymerization Modification for Tunable Optoelectronics
The bromine atoms on the PBO backbone can be utilized as synthetic handles for post-polymerization modification via cross-coupling reactions (e.g., Suzuki or Sonogashira coupling). This allows for the introduction of various functional groups to tailor the polymer's optoelectronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Conceptual Workflow:
Caption: Post-polymerization modification of brominated PBO.
This approach offers a modular strategy to create a library of materials with varying electronic and photophysical characteristics from a single parent polymer. The efficiency of such modifications can be monitored by NMR and UV-Vis spectroscopy.
Conclusion
This compound is a highly valuable and versatile building block for the creation of advanced polymers. Its ability to form thermally stable and mechanically robust polybenzoxazoles, coupled with the inherent flame retardancy and potential for post-polymerization modification conferred by the bromine substituents, makes it an attractive monomer for a wide range of applications in materials science. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore and exploit the full potential of this remarkable molecule in the development of next-generation high-performance materials.
References
- Preparation and characterization of aromatic polybenzoxazoles bearing ether and 1,4-naphthalene or 2,6-naphthalene units in the.
- Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups.
- Dataset of various characterizations for novel bio-based plastic poly(benzoxazole-co-benzimidazole) with ultra-low dielectric constant.
- Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated.
- Polybenzoxazoles and polybenzothiazoles.
- Experimental and Numerical Study of Thermal Stability and Fire Performance of Brominated and Halogen-free Flame Retardants in Gl.
- Biomolecules as Flame Retardant Additives for Polymers: A Review.
- This compound. PubChem.
- Polymer Flame Retardant Chemistry.
- SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-. INEOS OPEN.
- (PDF) Experimental and Numerical Study of Thermal Stability and Fire Performance of Brominated and Halogen-free Flame Retardants in Glass-fibre Reinforced Poly(butylene terephthalate). ResearchGate.
- Flame retardant polymer compositions. Google Patents.
- Comparison of the Thermal Decomposition Behavior of a Non-Fire Retarded and a Fire Retarded Flexible Polyurethane Foam with Phosphorus and Brominated Additives. ResearchGate.
- Polycondensation of Diketopiperazine-based Dicarboxylic Acids with Diamines and Dibromoxylenes. ResearchGate.
- Polymerization and decomposition of terephthaloyl chloride and p-phenylenediamine at 500 °C. ResearchGate.
- Synthesis of Poly(Amino Acids) Using Ring Opening Polymerization. PubMed.
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- 5. Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups: Synthesis, Properties, and Thermal Rearrangement Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. publications.iafss.org [publications.iafss.org]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Amino-4,6-dibromophenol
Abstract
This document provides a comprehensive guide to the purification of 2-Amino-4,6-dibromophenol using High-Performance Liquid Chromatography (HPLC). The described method is tailored for researchers, scientists, and professionals in drug development who require a robust and reproducible protocol for obtaining high-purity this compound. This guide delves into the underlying chemical principles that inform the selection of chromatographic conditions, ensuring both technical accuracy and practical applicability.
Introduction
This compound is a halogenated aromatic amine of significant interest in synthetic organic chemistry and pharmaceutical development. Its structural motifs are found in various biologically active molecules, making it a valuable building block. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions and complicate the synthesis of target compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the effective purification of this compound, ensuring its suitability for downstream applications.
The choice of RP-HPLC is predicated on the physicochemical properties of this compound. With a molecular weight of 266.92 g/mol and the presence of both polar (amino and hydroxyl) and non-polar (dibrominated benzene ring) functionalities, this compound is well-suited for separation on a non-polar stationary phase with a polar mobile phase.[1][2]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₆H₅Br₂NO | [3] |
| Molecular Weight | 266.92 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 88-95 °C | [4] |
| Solubility | Expected to have slight solubility in water and higher solubility in organic solvents like ethanol, methanol, and acetonitrile.[5][6] | - |
| UV Absorbance | Expected to have significant UV absorbance due to the aromatic ring. Similar phenolic compounds exhibit absorbance maxima between 220-310 nm.[7][8] | - |
HPLC Purification Strategy
The purification strategy is centered around a reversed-phase chromatographic mechanism. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[1] The separation of this compound from its impurities will be based on differences in their hydrophobicity. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus a longer retention time.
The workflow for the purification process is outlined below:
Sources
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- 8. researchgate.net [researchgate.net]
Protocol for the Purification of 2-Amino-4,6-dibromophenol via Recrystallization
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, field-proven protocol for the purification of 2-Amino-4,6-dibromophenol (CAS: 10539-14-7). Commercial grades of this compound, a vital intermediate in the synthesis of pharmaceuticals and specialized dyes, often present with a purity of around 97% and a wide melting point range, indicating the presence of synthetic by-products or degradation materials. The presence of such impurities can impede downstream reaction efficiency and final product purity. This guide details a robust recrystallization procedure using a mixed-solvent system of ethanol and water, designed to significantly enhance the purity of the target compound. We will delve into the mechanistic rationale behind solvent selection, provide a step-by-step experimental workflow, and offer expert troubleshooting advice to overcome common challenges.
Scientific Principles & Rationale
The Recrystallization Imperative
Recrystallization is a powerful purification technique that leverages differences in solubility between the compound of interest and its impurities in a given solvent or solvent system.[1] The fundamental principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, but in which it is poorly soluble at colder temperatures.[1] Impurities are ideally either insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and are removed with the mother liquor). The observed melting point range of commercial this compound (88-95 °C) is a clear indicator of impurities, as pure crystalline solids typically exhibit a sharp melting point. This protocol aims to narrow this range significantly, yielding a product suitable for high-stakes research and development applications.
Solvent System Selection: A Mechanistic Approach
The molecular architecture of this compound dictates the optimal solvent choice. The molecule possesses both polar and non-polar characteristics:
-
Polar Moieties: The phenolic hydroxyl (-OH) and amino (-NH2) groups are polar and capable of forming hydrogen bonds.
-
Non-Polar Moiety: The benzene ring and the two large, electron-rich bromine atoms contribute significant non-polar character.
This duality makes a single solvent less effective than a mixed-solvent system. Based on the principle of "like dissolves like," a polar protic solvent like ethanol is an excellent primary choice, as it can engage in hydrogen bonding with the amine and hydroxyl groups, facilitating dissolution at elevated temperatures.[1][2][3] However, the bulky brominated aromatic structure prevents high solubility at room temperature.
Water serves as the ideal anti-solvent in this system. It is highly polar and can form strong hydrogen bonds with itself, but it is a poor solvent for the large, non-polar portion of the target molecule. By carefully adding hot water to a hot ethanolic solution of the compound, we can precisely tune the polarity of the solvent system to the point of supersaturation, from which pure crystals will preferentially form upon slow cooling.
Critical Process Parameters
-
Minimum Solvent Volume: Using the absolute minimum volume of hot solvent necessary for complete dissolution is critical for maximizing the recovery yield. Excess solvent will retain more of the desired compound in the cold mother liquor, reducing the overall yield.[1]
-
Slow Cooling: The rate of cooling directly influences the size and purity of the resulting crystals. Rapid cooling, such as plunging the hot flask directly into an ice bath, traps impurities within a rapidly formed crystal lattice and results in small, often impure, crystals. A slow, undisturbed cooling process allows for the selective growth of large, well-ordered crystals, excluding impurities.
-
Hot Filtration: This optional but highly recommended step is crucial if insoluble particulate matter is observed in the hot solution. It must be performed rapidly with pre-heated equipment to prevent premature crystallization, which would lead to significant product loss.[4]
Mandatory Safety & Handling Protocols
This compound is a hazardous substance that requires strict adherence to safety protocols.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation).[5][6]
-
Signal Word: Danger [5]
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, and nitrile gloves must be worn at all times. A face shield is recommended when handling larger quantities.[7]
-
Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with some suppliers recommending refrigeration (2-8°C).[7][9]
Detailed Experimental Protocol
This protocol is optimized for the purification of approximately 5.0 grams of crude this compound. Adjust solvent volumes proportionally for different starting amounts.
Step 1: Initial Dissolution
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 40 mL of 95% ethanol to the flask.
-
Gently heat the mixture on a stirring hotplate until the solvent begins to boil.
-
Continue adding 95% ethanol in small portions (1-2 mL at a time) until the solid has just completely dissolved. Record the total volume of ethanol used. Scientific Rationale: Using the minimum amount of boiling solvent ensures the solution is saturated, which is essential for high recovery.
Step 2: Hot Filtration (Recommended)
-
If any insoluble material is visible in the boiling solution, perform a hot filtration.
-
Place a stemless funnel with a small piece of fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask.
-
Pre-heat the filtration apparatus by allowing hot ethanol vapor from a separate flask to pass through it for a few minutes.
-
Working quickly and safely, pour the hot solution through the pre-heated funnel into the clean flask. Scientific Rationale: Pre-heating the apparatus prevents premature crystallization and product loss on the filter paper and funnel.[4]
Step 3: Inducing Crystallization
-
Re-heat the clear filtrate to a gentle boil.
-
Using a Pasteur pipette, add hot deionized water dropwise to the boiling ethanolic solution while stirring continuously.
-
Continue adding water until a slight, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Add 1-2 mL of hot 95% ethanol to re-dissolve the precipitate and ensure the solution is clear.
Step 4: Crystal Growth
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the flask to cool slowly and undisturbed to room temperature on the benchtop (approximately 60-90 minutes). Scientific Rationale: Slow, undisturbed cooling is paramount for the formation of large, high-purity crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
Step 5: Isolation and Washing
-
Set up a Büchner funnel with an appropriate size of filter paper for vacuum filtration.
-
Wet the filter paper with a small amount of ice-cold 50:50 ethanol/water mixture and ensure a good seal.
-
Collect the crystals by pouring the cold slurry into the Büchner funnel under gentle vacuum.
-
Wash the crystals with two small portions (5-10 mL each) of an ice-cold 50:50 ethanol/water mixture. Scientific Rationale: Washing with ice-cold solvent removes any soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.
Step 6: Drying
-
Allow the crystals to pull dry on the filter under vacuum for 15-20 minutes.
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the product to a constant weight, either in a desiccator or a vacuum oven at low temperature (e.g., 40-50 °C).
-
Determine the final mass, calculate the percent recovery, and measure the melting point of the purified product.
Data Presentation & Expected Results
The following table summarizes the key quantitative parameters and expected outcomes for this protocol.
| Parameter | Pre-Recrystallization (Crude) | Post-Recrystallization (Purified) | Rationale & Notes |
| Appearance | Brown to orange solid[9] | Light tan to off-white needles/prisms | Color change indicates removal of colored impurities. |
| Starting Mass | 5.0 g | N/A | |
| Ethanol (95%) Volume | N/A | ~40-60 mL | Volume is approximate; use the minimum required for dissolution. |
| Water (Anti-solvent) Volume | N/A | ~15-25 mL | Volume is approximate; add until persistent turbidity. |
| Expected Yield | N/A | 75-90% | Yields below 70% may indicate excessive solvent use or loss during transfers. |
| Melting Point | 88-95 °C | >94 °C with a sharp range (≤ 2 °C) | A sharp, elevated melting point is the primary indicator of increased purity. |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the recrystallization procedure.
Caption: Workflow for the purification of this compound.
Application Notes & Troubleshooting
-
Issue: "Oiling Out"
-
Observation: The compound separates as a viscous liquid or oil upon cooling, rather than forming solid crystals.
-
Cause: The boiling point of the solvent is lower than the melting point of the solute, and the solution is too highly supersaturated.
-
Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount (5-10% of the total volume) of the primary solvent (ethanol) to reduce the saturation level. Allow the solution to cool much more slowly, perhaps by placing the flask inside a larger beaker of hot water to act as an insulating jacket.
-
-
Issue: Persistent Color in Crystals
-
Observation: The final crystals, while well-formed, retain a significant brown or orange color.
-
Cause: Highly colored, soluble impurities are co-precipitating with the product.
-
Solution: Re-dissolve the purified product in hot ethanol. Add a very small amount (e.g., a spatula tip) of activated charcoal to the hot solution and boil for 2-3 minutes. The charcoal will adsorb the colored impurities.[1] Perform a hot filtration to remove the charcoal and then proceed with the protocol from Step 3. Be aware that charcoal can also adsorb some of the desired product, slightly reducing the yield.
-
-
Issue: Low Recovery (<70%)
-
Observation: The final mass of the dried, pure product is lower than expected.
-
Causes & Solutions:
-
Excess Solvent: Too much solvent was used during the initial dissolution step. This is the most common cause.
-
Premature Crystallization: The product crystallized on the filter paper or funnel during hot filtration. Ensure the apparatus is thoroughly pre-heated.
-
Incomplete Precipitation: The solution was not cooled for a sufficient amount of time in the ice bath. Ensure at least 30 minutes of cooling.
-
Transfer Losses: Significant material was left behind in the flasks or on the filter. Ensure all crystals are carefully scraped and transferred.
-
-
References
- ChemBK. (2024). 2-Amino-4-bromo-phenol.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- PubChem. (n.d.). This compound.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- California State University, Stanislaus. (n.d.). Recrystallization1.
- National Institutes of Health. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process.
- Google Patents. (n.d.). Purification of phenol - US2782242A.
- Chemical Synthesis Database. (2024). 4-amino-2,6-dibromophenol.
- Stenutz. (n.d.). 4-amino-2,6-dibromophenol.
- Google Patents. (n.d.). Purification of impure phenols by distillation with an organic solvent - US3169101A.
- MDPI. (n.d.). Removal of Phenolic Compounds from Wastewater Through an Alternative Process with Zero-Valent Magnesium as Reactive Material.
- Google Patents. (n.d.). PURIFICATION OF PHENOL - WO2016012643A1.
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- Google Patents. (n.d.). Synthesis device and application of 2, 6-dichloro-4-aminophenol - CN112920060A.
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- ResearchGate. (2015). (PDF) Crystal structure of 4-amino-2,6-dichlorophenol.
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The Untapped Potential of 2-Amino-4,6-dibromophenol in Advanced Coupling Reactions: Application Notes and Protocols
Introduction: Unveiling a Versatile Building Block
In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules with desired properties. 2-Amino-4,6-dibromophenol is a key, yet underutilized, building block. Its trifunctional nature—an electron-donating amino group, a nucleophilic hydroxyl group, and two bromine atoms at positions amenable to cross-coupling—presents a wealth of opportunities for molecular diversification. This guide provides an in-depth exploration of the potential applications of this compound in various coupling reactions, offering detailed protocols and mechanistic insights for researchers in drug discovery and materials science. While direct literature on the coupling reactions of this specific molecule is sparse, this document leverages established principles and data from analogous systems to provide robust, illustrative protocols as a foundation for further investigation.
Core Reactivity and Strategic Considerations
The reactivity of this compound is governed by the interplay of its three functional groups. The amino and hydroxyl groups are ortho, para-directing and activating, while the bromine atoms are deactivating but serve as excellent leaving groups in palladium-catalyzed reactions.
Key strategic considerations include:
-
Regioselectivity in Cross-Coupling: The electronic and steric environments of the two bromine atoms are different. The C4-Br is para to the amino group and ortho to the hydroxyl group, while the C6-Br is ortho to both. This differentiation is expected to influence the regioselectivity of cross-coupling reactions, with the C4 position likely being more reactive due to lesser steric hindrance.[1]
-
Protection of Amino and Hydroxyl Groups: The acidic proton of the phenolic hydroxyl and the basic nature of the amino group can interfere with certain coupling reactions, particularly those employing strong bases or sensitive catalysts.[2] Protection of one or both of these groups may be necessary to achieve optimal yields and prevent side reactions.
-
Azo Coupling: The presence of the primary amino group makes this compound a prime candidate for diazotization followed by azo coupling to generate novel azo dyes with potentially interesting photophysical or biological properties.[3][4]
Application I: Azo Coupling for the Synthesis of Novel Dyes
Azo coupling is a classic and reliable method for the synthesis of a vast array of dyes.[4] The reaction proceeds in two steps: diazotization of a primary aromatic amine, followed by coupling with an electron-rich partner.
Mechanistic Rationale
The amino group of this compound can be converted to a diazonium salt under acidic conditions with sodium nitrite. This highly electrophilic diazonium salt can then undergo an electrophilic aromatic substitution with a suitable coupling partner, such as a phenol or an aniline, to form a stable azo compound.
Caption: General workflow for azo dye synthesis.
Illustrative Protocol: Synthesis of a Novel Azo Dye
This protocol describes the synthesis of an azo dye using this compound and phenol as the coupling partner.
Part 1: Diazotization of this compound
-
In a 100 mL beaker, suspend 2.67 g (10 mmol) of this compound in 20 mL of distilled water.
-
While stirring, slowly add 2.5 mL of concentrated hydrochloric acid.
-
Cool the resulting slurry to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 0.7 g (10.1 mmol) of sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled slurry of this compound, ensuring the temperature remains below 5 °C.
-
Continue stirring for 15-20 minutes at 0-5 °C after the addition is complete. The resulting solution contains the diazonium salt.
Part 2: Azo Coupling
-
In a 250 mL beaker, dissolve 0.94 g (10 mmol) of phenol in 20 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the cold phenoxide solution with continuous and efficient stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling reaction goes to completion.
-
Collect the precipitated dye by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the product in a desiccator.
| Parameter | Condition | Rationale |
| Temperature | 0-5 °C | Stabilizes the diazonium salt, preventing its decomposition. |
| pH | Acidic (Diazotization), Alkaline (Coupling) | Acid is required for the formation of nitrous acid. Alkaline conditions deprotonate the phenol to the more reactive phenoxide ion. |
| Stirring | Vigorous | Ensures efficient mixing and heat dissipation. |
Application II: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds.[5] this compound is a promising substrate for reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.
Mechanistic Overview: The Catalytic Cycle
The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species.[6]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Illustrative Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Regioselectivity is a key consideration, and the conditions may need to be optimized to favor coupling at either the C4 or C6 position.[1][7]
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Illustrative Condition | Rationale & Considerations |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings. Other catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) may improve yield and regioselectivity. |
| Base | K₂CO₃ | A moderately strong base suitable for many Suzuki reactions. Other bases like Cs₂CO₃ or K₃PO₄ can be screened. |
| Solvent | 1,4-Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient to promote the reaction without significant decomposition of starting materials or products. |
Potential for Other Cross-Coupling Reactions
-
Heck Reaction: The reaction of this compound with an alkene in the presence of a palladium catalyst and a base could yield substituted aminostilbenes or cinnamates.[8][9]
-
Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst would provide access to alkynyl-substituted aminophenols.[10][11]
-
Buchwald-Hartwig Amination: This reaction could be used to introduce a second amino group at one of the bromine positions, leading to diaminophenol derivatives.[12][13]
Conclusion: A Call for Exploration
This compound represents a versatile and economically attractive starting material for the synthesis of a wide range of functional molecules. While its full potential in coupling reactions remains to be systematically explored, the foundational principles of organic chemistry and the extensive literature on analogous compounds provide a strong basis for its application in azo coupling and various palladium-catalyzed cross-coupling reactions. The illustrative protocols provided herein are intended to serve as a launchpad for researchers to innovate and develop novel synthetic methodologies, ultimately unlocking the full potential of this valuable chemical entity.
References
- Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 2015.
- Heterocyclic Derivatives of 2-Amino-4-nitrophenol. ResearchGate, 2005.
- Buchwald–Hartwig amination. Grokipedia.
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 2018.
- Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole. ResearchGate.
- Method of dibromophenol synthesis. Google Patents, RU1768574C.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 2018.
- United States Patent (19). Google Patents, US4524130.
- Preparation and reduction of azo dyes from 2-amino phenol-4-sulfonic acid. New Jersey Institute of Technology ETD.
- Azo coupling. Wikipedia.
- Heck reaction. Wikipedia.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 2018.
- Processes for preparing diazoamino compounds and azo amino compounds. Google Patents, US3349073A.
- Sonogashira Coupling. NROChemistry.
- The Synthesis of Azo Dyes. Columbia University.
- Process for the preparation of 2,6-dichloro-4-aminophenol. Google Patents, EP0347283A1.
- Synthesis device and application of 2, 6-dichloro-4-aminophenol. Google Patents, CN112920060A.
- Heck Reaction. Organic Chemistry Portal.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts, 2023.
- Palladium-Catalyzed Reactions. MDPI, 2020.
- Method for preparing 2-amido-4,6-dichlorophenol. Google Patents, CN101914028B.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize, 2010.
- Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023.
- Palladium used As A Catalyst: A Review. American Journal of Pharmacy and Health Research, 2020.
- Sonogashira Coupling. Organic Chemistry Portal.
- Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 2022.
- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 2021.
- Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. Organic Chemistry Highlights, 2004.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 2017.
- Suzuki Coupling. Organic Chemistry Portal.
- Sonogashira coupling. YouTube, 2019.
- Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 2012.
- Heck Reaction. Chemistry LibreTexts, 2023.
- Heck reaction. YouTube, 2015.
- Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 2020.
- The Intramolecular Heck Reaction. Macmillan Group Meeting, 2004.
- Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. YouTube, 2025.
- Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Semantic Scholar, 2021.
- Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. PMC, 2018.
- Deaminative cross-coupling of amines by boryl radical β-scission. PMC, 2022.
- Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. NIH Public Access, 2014.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4,6-dibromophenol
Welcome to the technical support center for the synthesis of 2-Amino-4,6-dibromophenol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yield, and ensure the purity of your final product. Our approach is grounded in mechanistic principles and practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are two main routes commonly employed:
-
Direct Electrophilic Bromination of 2-Aminophenol: This is the most direct approach, where 2-aminophenol is treated with a brominating agent. The challenge lies in controlling the high reactivity of the starting material to prevent over-bromination and other side reactions. The strong activating and ortho-, para- directing effects of both the hydroxyl (-OH) and amino (-NH2) groups make the aromatic ring highly susceptible to electrophilic attack.[1][2]
-
Reduction of a Nitrophenol Intermediate: This two-step approach involves first the selective dibromination of a precursor like p-nitrophenol to form 2,6-dibromo-4-nitrophenol, followed by the reduction of the nitro group.[3] An alternative is the reduction of 2-nitro-4,6-dibromophenol.[4] This method can offer better control over regioselectivity but adds a step to the overall synthesis.
Q2: My overall yield is consistently low. What are the most likely causes?
Low yields in this synthesis typically stem from three areas:
-
Poor Control of Reactivity: The high activation of the 2-aminophenol ring can lead to a mixture of mono-, di-, and tri-brominated products, as well as polymeric side products, significantly reducing the yield of the desired compound.[5][6]
-
Oxidation: 2-Aminophenol and its derivatives are highly prone to oxidation, especially in the presence of air, which can lead to the formation of dark, complex impurities and product loss.[7] This is often exacerbated under neutral or basic conditions.
-
Sub-optimal Workup and Purification: The product can be lost during extraction or recrystallization if the conditions are not optimized. For instance, the amphoteric nature of the product can lead to solubility in both aqueous acid and base, complicating extractions.
Q3: What are the critical safety precautions I must take when performing this synthesis?
Safety is paramount. The primary hazards involve the reagents and the product itself:
-
Bromine: Liquid bromine is highly corrosive, toxic, and a strong oxidizing agent. It can cause severe burns on skin contact and is toxic upon inhalation. All work with liquid bromine or concentrated bromine solutions must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., fluorinated rubber).[8][9]
-
Phenolic Compounds: Phenol and its derivatives are toxic and can be absorbed through the skin.[10][11] They can cause severe chemical burns. Always wear gloves and handle these compounds with care.
-
Solvents: Use appropriate ventilation and avoid ignition sources when working with flammable organic solvents.
Always have spill kits and appropriate quenchers (e.g., sodium thiosulfate solution for bromine) readily available.
Troubleshooting Guide: From Reaction to Pure Product
This section addresses specific problems you may encounter during your experiment in a direct question-and-answer format.
Issue 1: Low Yield and Incomplete Reaction
Q: My TLC analysis shows a significant amount of unreacted 2-aminophenol even after extended reaction time. What is happening?
A: This issue points towards insufficient electrophilicity of your brominating agent or deactivation of the reagent.
-
Causality: Brominating agents like N-Bromosuccinimide (NBS) or bromine solutions can degrade over time, especially when exposed to light and moisture, leading to a lower effective concentration of the active brominating species.[12] For electrophilic aromatic substitution, the bromine molecule must be polarized to generate a potent electrophile (Br⁺).
-
Solutions:
-
Use a Fresh Brominating Agent: Ensure your bromine solution or NBS is fresh and has been stored correctly in a cool, dark, and dry place.[12]
-
Consider an Activator/Catalyst: For less reactive systems, a Lewis acid catalyst can be used, but this often increases the rate of side reactions and is not typically recommended for a highly activated substrate like 2-aminophenol.
-
Solvent Choice: The solvent plays a critical role in polarizing the Br-Br bond. Polar protic solvents like water or acetic acid can enhance the electrophilicity of bromine, leading to a faster and often more aggressive reaction.[1][2] If your reaction is sluggish in a non-polar solvent like CCl₄ or CH₂Cl₂, consider switching to a polar medium.
-
Issue 2: Poor Selectivity and Side Product Formation
Q: I am obtaining a mixture of 2-Amino-4-bromophenol (mono-substituted) and 2-Amino-4,6,X-tribromophenol (over-brominated). How can I improve selectivity for the dibromo product?
A: This is the most common challenge and is directly related to controlling the reaction kinetics and the powerful activating nature of the substrate.
-
Causality: The -OH and -NH2 groups flood the aromatic ring with electron density, making all ortho and para positions highly reactive. In polar solvents like water, the reaction with bromine water is often so rapid that it proceeds directly to the tri-brominated product, which precipitates from the solution.[2]
-
Solutions:
-
Control Stoichiometry: Carefully add the brominating agent, ensuring no more than 2.0-2.1 equivalents are used. A slow, dropwise addition of the bromine solution allows the reaction to proceed more controllably.
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0-5 °C) reduces the reaction rate, providing a larger window to stop the reaction after the desired dibromination has occurred.[13]
-
Change the Solvent: This is the most effective lever. Switching from a polar protic solvent (like water or methanol) to a less polar, aprotic solvent (like carbon disulfide, dichloromethane, or acetic acid) will moderate the reaction significantly.[1] Non-polar solvents do not solvate and polarize the Br₂ molecule as effectively, taming its reactivity and allowing for stepwise bromination.[2]
-
Q: My final product is a dark, reddish-brown solid instead of the expected off-white or light tan powder. Why?
A: This indicates oxidation of the aminophenol.
-
Causality: Aminophenols are easily oxidized by atmospheric oxygen, a process that can be catalyzed by trace metals or light. The resulting quinone-imine type structures are highly colored.[7] This is particularly problematic during workup and purification, especially under neutral or basic conditions.
-
Solutions:
-
Work Under an Inert Atmosphere: During the reaction and, more importantly, during the workup and purification, use an inert atmosphere of nitrogen or argon to minimize contact with air.[7]
-
Acidic Workup: Perform aqueous extractions under slightly acidic conditions (e.g., pH 4-5). The protonated aminophenol (anilinium salt) is significantly less susceptible to oxidation.
-
Use of Antioxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite or sodium thiosulfate to the aqueous workup solution can prevent oxidation.
-
Storage: Store the final, purified product under an inert atmosphere, protected from light.[7]
-
Issue 3: Purification Challenges
Q: I am struggling to purify the crude product by recrystallization. It either oils out or the recovery is very poor.
A: Recrystallization success depends heavily on the right solvent system and technique.
-
Causality: The presence of multiple brominated isomers and polymeric impurities can interfere with crystal lattice formation. If the wrong solvent is chosen, the product may be too soluble (low recovery) or not soluble enough even when hot (oils out upon cooling).
-
Solutions:
-
Solvent Screening: Test a range of solvents and solvent pairs. A good starting point is a system where the product is sparingly soluble at room temperature but highly soluble when hot. Common systems for polar compounds include ethanol/water, acetic acid/water, or toluene.
-
Charcoal Treatment: If the crude product is highly colored due to oxidative impurities, dissolving it in the hot recrystallization solvent and treating it with a small amount of activated charcoal can help remove these colored species. Filter the hot solution through Celite to remove the charcoal before allowing it to cool.
-
Column Chromatography: If recrystallization fails to separate closely related isomers, silica gel column chromatography may be necessary. A gradient elution with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is typically effective. Monitor fractions carefully by TLC.
-
Diagrams: Workflows and Logic
The following diagrams illustrate the general synthesis workflow and a decision-making process for troubleshooting common issues.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
Experimental Protocols & Data
Table 1: Comparison of Bromination Conditions
| Parameter | Condition 1: Aggressive | Condition 2: Moderate (Recommended) | Rationale |
| Brominating Agent | Bromine Water (Br₂ in H₂O) | Bromine in Acetic Acid or CH₂Cl₂ | Polar protic solvents hyper-activate Br₂, leading to over-bromination. Less polar solvents moderate reactivity.[1][2] |
| Temperature | Room Temperature | 0 - 5 °C | Lower temperatures slow the reaction rate, allowing for better control and selectivity.[13] |
| Addition Rate | Rapid / All at once | Slow, dropwise over 30-60 min | Prevents localized high concentrations of bromine, minimizing side reactions. |
| Expected Outcome | Low yield of a mixture, primarily 2,4,6-tribromophenol | Good yield of this compound with minor impurities | Control is key to maximizing the yield of the desired dibrominated product. |
Protocol 1: Controlled Bromination of 2-Aminophenol
Materials:
-
2-Aminophenol (1.0 eq)
-
Glacial Acetic Acid
-
Bromine (2.05 eq)
-
10% Aqueous Sodium Thiosulfate solution
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminophenol in glacial acetic acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Prepare a solution of bromine in glacial acetic acid and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred 2-aminophenol solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Once complete, pour the reaction mixture slowly into a beaker containing a cold 10% aqueous sodium thiosulfate solution to quench excess bromine. Stir until the red-orange color disappears.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (careful of CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent system (e.g., ethanol/water or toluene) until the solid just dissolves.
-
If the solution is highly colored, add a spatula-tip of activated charcoal and keep the solution hot for 5-10 minutes.
-
Filter the hot solution through a pre-warmed funnel with fluted filter paper (or through a Celite pad if charcoal was used) into a clean, warm flask.
-
Allow the filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight. The melting point should be in the range of 88-95 °C.[14]
References
- PrepChem. (n.d.). Synthesis of 2-amino-4,6-dibromo-phenol.
- University of California, Berkeley. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
- Abad, T., et al. (2019). Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351863, this compound. PubChem. [Link]
- Scribd. (n.d.). Phenol Hazards and Precautions.
- Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. r/chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351840, 2-Amino-4-bromophenol. PubChem. [Link]
- Yale University. (n.d.). Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. [Link]
- Carl ROTH. (n.d.). Phenol - Safety Data Sheet.
- Aitken, L., et al. (2018). Optimization for the bromination step.
- Google Patents. (2020).
- Wen, S., et al. (2010). Optimization of Synthesis Process of 2-Bromophenol. Journal of Hebei University of Technology. [Link]
- National Institutes of Health. (2022). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
- ResearchGate. (n.d.). Optimization of batch conditions for the mono ortho-bromination reaction.
- Reddit. (2024).
- Khan Academy. (2022).
- Khan Academy. (n.d.). Bromination of Phenols (video).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69107, 4-Amino-2,6-dibromophenol. PubChem. [Link]
- ResearchGate. (2012). Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?.
- Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol.
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Technical Support Center: Synthesis of 2-Amino-4,6-dibromophenol
Welcome to the technical support center for the synthesis of 2-Amino-4,6-dibromophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the primary challenges?
The most direct and frequently employed method is the electrophilic aromatic substitution (bromination) of 2-aminophenol. The primary challenge lies in controlling the selectivity of the reaction. The starting material, 2-aminophenol, contains two strongly activating, ortho-, para-directing groups: a hydroxyl (-OH) and an amino (-NH₂) group. This high degree of activation makes the aromatic ring highly susceptible to over-bromination, often leading to the formation of 2,4,6-tribromophenol as a significant byproduct.[1] Another key challenge is the potential for oxidation of the starting material and product, which can lead to colored impurities and polymeric materials.[2]
Q2: I am observing a significant amount of a white precipitate that I suspect is 2,4,6-tribromophenol. How can I prevent this over-bromination?
Over-bromination is the most common side reaction. Here are several strategies to mitigate it:
-
Solvent Choice: The polarity of the solvent plays a crucial role. Polar solvents, such as water or methanol, can accelerate the bromination reaction and favor polysubstitution.[2][3] Using a less polar solvent, like glacial acetic acid or carbon tetrachloride, can help to moderate the reaction rate and improve selectivity for the desired dibrominated product.[2][4]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0-5 °C) will decrease the overall reaction rate, allowing for better control over the extent of bromination.[5]
-
Stoichiometry of Bromine: Careful control of the bromine stoichiometry is critical. Using a slight excess of bromine will drive the reaction to completion but will also increase the likelihood of over-bromination. It is advisable to start with a stoichiometric amount or even a slight sub-stoichiometric amount of bromine and monitor the reaction progress closely.
-
Protecting Group Strategy: A highly effective method to prevent over-bromination is to temporarily reduce the activating effect of the amino group by protecting it as an acetamide. The N-acetyl group is still an ortho-, para-director but is significantly less activating than the amino group. The bromination is performed on the protected intermediate, followed by deprotection (hydrolysis) to yield the desired product.[4]
Q3: My reaction mixture is turning dark brown/black. What is causing this, and how can I avoid it?
A dark coloration in the reaction mixture is typically indicative of oxidation. Aminophenols are sensitive to oxidation, especially in the presence of bromine, which is an oxidizing agent, and under acidic conditions. The primary oxidation product of 2-aminophenol is 2-aminophenoxazin-3-one, a colored compound.[2] Further oxidation can lead to the formation of polymeric, tar-like materials.
To minimize oxidation:
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to reduce oxidation from atmospheric oxygen.
-
Degassed Solvents: Using solvents that have been degassed prior to use can also be beneficial.
-
Temperature Control: Lowering the reaction temperature can slow down the rate of both the desired bromination and the undesired oxidation.
-
pH Control: The rate of oxidation of 2-aminophenol can be pH-dependent.[2] Maintaining a controlled pH can help to suppress this side reaction.
Q4: How can I effectively monitor the progress of my reaction?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[6][7] You should spot the starting material (2-aminophenol), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate. As the reaction proceeds, you should observe the disappearance of the starting material spot and the appearance of a new spot for the product, this compound. It is also possible to visualize the formation of byproducts, which will appear as additional spots with different Rf values.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | - Monitor the reaction by TLC until the starting material is consumed.- If the reaction stalls, consider a slight increase in temperature or a small addition of bromine. | The reaction may be slow under the chosen conditions. Ensuring the reaction goes to completion will maximize the yield of the crude product. |
| Over-bromination | - Decrease the reaction temperature.- Use a less polar solvent.- Carefully control the stoichiometry of bromine. | These measures reduce the reactivity of the system, allowing for more selective bromination and minimizing the formation of the tribrominated byproduct. |
| Product Loss During Workup/Purification | - Ensure complete precipitation of the product.- Use an appropriate recrystallization solvent to minimize loss. | The choice of workup and purification methods should be optimized to maximize the recovery of the desired product. |
| Oxidation of Starting Material/Product | - Conduct the reaction under an inert atmosphere.- Use degassed solvents. | Minimizing exposure to oxygen will reduce the formation of oxidation byproducts and preserve the desired product. |
Problem 2: Product Contamination with Over-brominated Species
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Highly Activating Nature of Substrate | - Employ a protecting group strategy for the amino group (acetylation). | This reduces the electron-donating ability of the nitrogen, thus moderating the ring's reactivity and preventing polysubstitution. |
| Reaction Conditions Too Harsh | - Lower the reaction temperature and use a non-polar solvent. | Milder conditions provide better kinetic control over the electrophilic substitution, favoring the formation of the dibrominated product. |
| Inefficient Purification | - Optimize the recrystallization solvent system to selectively crystallize the desired product, leaving the more brominated impurities in the mother liquor. | Differences in solubility between the desired product and the over-brominated byproducts can be exploited for effective purification. |
Problem 3: Presence of Colored Impurities in the Final Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Oxidation | - Implement measures to exclude oxygen (inert atmosphere, degassed solvents).- Consider adding a mild antioxidant to the reaction mixture. | This directly addresses the root cause of color formation by preventing the oxidation of the aminophenol. |
| Charring During Purification | - Avoid excessive heat during solvent removal or drying. | This compound, like many organic compounds, can decompose at high temperatures. |
| Residual Acid/Base from Workup | - Ensure the product is thoroughly washed to remove any acidic or basic residues that could catalyze degradation. | Residual reagents can lead to product instability and the formation of colored impurities over time. |
Experimental Protocols
Protocol 1: Direct Bromination of 2-Aminophenol in Glacial Acetic Acid
This protocol aims for the direct synthesis of this compound. Careful control of temperature and bromine addition is key to minimizing side reactions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminophenol (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: Prepare a solution of bromine (2 equivalents) in glacial acetic acid. Add the bromine solution dropwise to the stirred 2-aminophenol solution over a period of 1-2 hours, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice water. The crude product will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any residual bromine.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Bromination via Amino Group Protection
This two-step protocol offers better control over selectivity by first protecting the highly activating amino group.
Step 1: Acetylation of 2-Aminophenol
-
Dissolve 2-aminophenol in glacial acetic acid.
-
Add acetic anhydride (1.1 equivalents) dropwise while stirring.
-
Gently heat the mixture to 50-60 °C for 30 minutes to ensure complete reaction.
-
Pour the reaction mixture into ice water to precipitate the N-(2-hydroxyphenyl)acetamide.
-
Collect the product by filtration, wash with cold water, and dry.
Step 2: Bromination of N-(2-hydroxyphenyl)acetamide and Deprotection
-
Dissolve the N-(2-hydroxyphenyl)acetamide in a suitable solvent (e.g., glacial acetic acid).
-
Cool the solution to 0-5 °C and add a solution of bromine (2 equivalents) in the same solvent dropwise.
-
Stir the reaction at low temperature until completion (monitored by TLC).
-
Work up the reaction as described in Protocol 1 to isolate the brominated acetamide.
-
Deprotection: Hydrolyze the N-acetyl group by heating the brominated intermediate in an acidic aqueous solution (e.g., HCl/water) to yield the final product, this compound.
Visualizing the Reaction Pathways
The following diagrams illustrate the main synthetic pathway and the key side reactions.
Caption: Main synthesis route and major side reactions.
Caption: A general troubleshooting workflow for the synthesis.
References
- Chemistry Stack Exchange. (2015, October 25). How does the solvent determine whether mono- or tribromination of phenol occurs?
- ResearchGate. (2021, August 7). Effect of pH on the oxidation of 2-aminophenol.
- PrepChem. (n.d.). Synthesis of 2-amino-4,6-dibromo-phenol.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- Chemistry LibreTexts. (2019, December 30). 18.6: Electrophilic Substitution of Phenols.
- ResearchGate. (2020, August 5). TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one.
- Khan Academy. (2022, November 28). Bromination of Phenols.
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- 7. chem.libretexts.org [chem.libretexts.org]
Stability and storage conditions for 2-Amino-4,6-dibromophenol
This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of 2-Amino-4,6-dibromophenol. Our goal is to ensure the integrity of your experiments by promoting the proper handling and storage of this reagent.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecules. However, its utility is intrinsically linked to its chemical stability. As with many substituted aminophenols, this compound is susceptible to degradation, which can compromise experimental outcomes by introducing impurities and reducing the effective concentration of the starting material. This guide provides a comprehensive overview of its stability profile and best practices for storage and handling.
The primary degradation pathway for this compound is oxidation.[1][2] The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the aromatic ring makes it susceptible to oxidation, a process that is significantly accelerated by exposure to atmospheric oxygen and light.[3][4][5] This degradation often manifests as a noticeable color change, from a white or off-white solid to shades of brown or even violet.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain the compound's integrity, it should be stored in a tightly sealed container in a refrigerator, protected from light.[6] For optimal long-term stability, storage under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent oxidation.[6]
Q2: My bottle of this compound has turned brown. Is it still usable?
A2: A brown discoloration is a visual indicator of degradation, likely due to oxidation.[1][5] Using the discolored material is not recommended as it contains impurities that could lead to unexpected side reactions, lower yields, and difficulties in purification of your target molecule. For critical applications, it is best to use a fresh, un-discolored lot of the reagent.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation products are typically formed through oxidation. This can lead to the formation of quinone-imine type structures, which are highly colored. Further reactions can result in the formation of polymeric materials.[6][7] These polymeric byproducts can be complex and difficult to characterize.
Q4: How does exposure to air and light affect the stability of this compound?
A4: Both air (specifically oxygen) and light (especially UV light) are significant contributors to the degradation of aminophenols.[3][4][5] Light can provide the energy to initiate radical reactions, while oxygen acts as the oxidizing agent. This synergistic effect accelerates the degradation process.
Q5: Are there any chemicals that are incompatible with this compound during storage?
A5: Yes. You should avoid storing this compound with strong oxidizing agents, strong acids, and strong bases. These substances can accelerate its decomposition.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments involving this compound.
| Observed Problem | Potential Cause | Recommended Solution & Explanation |
| Inconsistent or poor yields in a reaction. | Use of degraded this compound. | The presence of impurities from degradation can interfere with the desired reaction pathway. It is crucial to use a pure, non-discolored starting material. If you suspect degradation, you can assess the purity of your material using an appropriate analytical method like HPLC before proceeding. |
| Unexpected side products observed in TLC or LC-MS analysis. | Impurities in the starting material are participating in the reaction. | Discolored this compound contains oxidation byproducts that can act as reactants, leading to a more complex product mixture. Using a fresh batch of the reagent is the most straightforward solution. |
| Difficulty in purifying the final product. | The presence of polar, colored impurities from the starting material. | The polymeric degradation products of this compound can be highly polar and colored, making chromatographic purification of your desired compound challenging. Ensuring the purity of the starting material will simplify the purification process. |
| The solid this compound has clumped together. | Absorption of moisture. | While oxidation is the primary concern, the compound can also be hygroscopic. Ensure the container is tightly sealed. If clumping is observed, it may be an indication of improper storage, and the material should be assessed for degradation. |
Experimental Protocols
Protocol 1: Visual Inspection and Qualification of this compound
-
Visual Inspection: Before opening the container, visually inspect the solid material. It should be a white to off-white or light beige powder or crystalline solid. Any significant deviation, such as dark brown or violet coloration, indicates probable degradation.
-
Solubility Check: Dissolve a small amount of the solid in a suitable solvent (e.g., methanol, DMSO). The solution should be clear and colorless or very pale yellow. A dark-colored solution is another sign of impurity.
-
Purity Assessment (Recommended): For critical experiments, it is advisable to confirm the purity of the material by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the parent compound from its degradation products.[8][9]
Protocol 2: Recommended Handling Procedure
-
Allow the container of this compound to warm to room temperature before opening to prevent moisture condensation.
-
If possible, handle the solid in an inert atmosphere (e.g., inside a glovebox or under a stream of argon or nitrogen).
-
Weigh out the desired amount of material quickly and securely reseal the container.
-
If you do not have access to an inert atmosphere, minimize the time the container is open to the air.
-
Return the container to the recommended storage conditions (refrigerated, protected from light) immediately after use.
Visualizing the Stability Workflow
The following diagram illustrates the decision-making process for handling and using this compound.
Caption: Decision workflow for assessing the quality of this compound.
Summary of Storage Conditions and Incompatibilities
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | Slows down the rate of chemical degradation. |
| Light | Store in an amber or opaque container. Protect from direct light. | Light, especially UV, can catalyze oxidative degradation.[3][5] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes contact with atmospheric oxygen, a key reactant in the degradation pathway.[1][2][5] |
| Container | Tightly sealed, appropriate for chemical storage. | Prevents exposure to air and moisture. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | These substances can react with and degrade the compound. |
References
- Hu, G., et al. (2014). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. Environmental Science & Technology, 48(18), 10846–10854. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Aminophenol. In PubChem Compound Database.
- ChemicalBook. (n.d.). This compound - Safety Data Sheet.
- Yingxin, L., et al. (2021). Process Design and Economics of Production of p-Aminophenol. arXiv. [Link]
- BenchChem. (2025). preventing degradation of 5-amino-2-chlorophenol during storage. Technical Support Document.
- BenchChem. (2025). Technical Support Center: Forced Degradation Studies of 3-(2-Aminopropyl)phenol. Technical Support Document.
- BenchChem. (2025). Technical Support Center: Aminophenol Reactions Troubleshooting Guide. Technical Support Document.
- Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.
- Khan Academy. (n.d.). Bromination of Phenols.
- Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. [Video]. YouTube.
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Singh, S., & Kumar, V. (2016).
- TutorVista. (2013).
- Jahn, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Sigma-Aldrich. (n.d.). This compound 97%.
- National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database.
- Wang, Y., et al. (2023). Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)
- Journal of Applied Pharmaceutical Science. (2023).
- International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques.
- ResearchGate. (2025). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection.
- ResearchGate. (n.d.). Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp.
- International Journal for Multidisciplinary Research. (2024). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Assay and Related Substances of Paracetamol and Caffein.
- LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- BenchChem. (n.d.). 2-Amino-4,6-dichlorophenol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. kajay-remedies.com [kajay-remedies.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Phenoxazine Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of phenoxazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Phenoxazine derivatives are of significant interest due to their broad applications in medicinal chemistry, materials science, and as fluorescent probes.[1][2][3][4] However, their synthesis can present unique challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and optimize your reaction conditions for successful and reproducible outcomes.
Troubleshooting Guide: Navigating Common Hurdles in Phenoxazine Synthesis
This section addresses specific issues that you may encounter during the synthesis of phenoxazines, providing potential causes and actionable solutions based on established chemical principles.
Low or No Product Yield
This is one of the most common frustrations in synthesis. Below are potential culprits and how to address them.
Question: My reaction has resulted in a very low yield or no desired product at all. What could be the cause?
Answer: Several factors can contribute to poor yields in phenoxazine synthesis. A systematic approach to troubleshooting is crucial.
-
Cause A: Poor Quality of Starting Materials or Reagents.
-
Insight: The purity of your starting materials, particularly the aminophenol and the aryl halide or its equivalent, is paramount. Impurities can interfere with the catalyst or participate in side reactions. Similarly, the base and solvent must be of appropriate grade and purity.
-
Solution:
-
Verify the purity of your starting materials using techniques like NMR or melting point analysis.
-
Use freshly opened or properly stored reagents. For instance, some bases are hygroscopic and can introduce water, which can hinder the reaction.
-
Ensure solvents are anhydrous, especially for reactions sensitive to moisture like many cross-coupling reactions.[5]
-
-
-
Cause B: Inactive Catalyst.
-
Insight: In metal-catalyzed reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, the activity of the catalyst is critical.[5][6][7] Palladium and copper catalysts can be sensitive to air and moisture, leading to deactivation.
-
Solution:
-
Use fresh, high-purity catalysts.
-
For air-sensitive catalysts, employ proper handling techniques, such as working under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk lines.[5]
-
Consider using pre-catalysts that are more stable to air and are activated in situ.
-
-
-
Cause C: Suboptimal Reaction Temperature.
-
Insight: Phenoxazine synthesis often requires elevated temperatures to proceed at a reasonable rate.[7][8] However, excessively high temperatures can lead to decomposition of starting materials or the desired product.
-
Solution:
-
If the reaction is sluggish, incrementally increase the temperature.
-
If decomposition is suspected (e.g., significant color change to dark tar-like material), try lowering the temperature and extending the reaction time.
-
A temperature screen is often a valuable optimization step.
-
-
-
Cause D: Inefficient Ligand for the Catalyst.
-
Insight: In modern cross-coupling reactions, the choice of ligand is as important as the metal itself. The ligand stabilizes the metal center, influences its reactivity, and can prevent catalyst decomposition.
-
Solution:
-
Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate or peaks in your chromatogram can be disheartening. Understanding the potential side reactions is key to mitigating them.
Question: My reaction mixture is complex, with multiple side products. How can I improve the selectivity for my desired phenoxazine?
Answer: Side product formation is often a result of competing reaction pathways. Identifying these pathways can help in devising a strategy to favor the desired reaction.
-
Side Reaction A: Homocoupling of the Aryl Halide.
-
Insight: In cross-coupling reactions, the aryl halide can react with itself to form a biaryl byproduct. This is particularly common in Ullmann reactions.[5]
-
Solution:
-
Adjust the stoichiometry of your reactants. Using a slight excess of the aminophenol may favor the desired cross-coupling.
-
The choice of ligand and catalyst can also influence the rate of homocoupling versus cross-coupling.
-
-
-
Side Reaction B: Dehalogenation of the Aryl Halide.
-
Insight: The aryl halide can be reduced to the corresponding arene, a process known as dehalogenation.[5][10] This is often promoted by sources of hydrogen, such as trace water or certain solvents.
-
Solution:
-
Ensure strictly anhydrous conditions by thoroughly drying all reagents and solvents and maintaining an inert atmosphere.[5]
-
Choose a solvent that is less likely to act as a hydrogen donor.
-
Optimizing the catalyst and ligand system can accelerate the desired coupling, outcompeting the dehalogenation pathway.[5]
-
-
-
Side Reaction C: Oxidation of the Aminophenol.
-
Insight: Aminophenols can be susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to colored impurities.
-
Solution:
-
Degas the reaction mixture by bubbling with an inert gas before heating.
-
Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to start with for a novel phenoxazine derivative?
For initial explorations, a palladium-catalyzed Buchwald-Hartwig amination often offers a good balance of reliability, substrate scope, and milder reaction conditions compared to the classical Ullmann condensation.[6][11] However, for specific substrates or large-scale synthesis, the cost-effectiveness of a copper-catalyzed Ullmann-type reaction might be more advantageous.[7] Photocatalytic methods are also emerging as a greener alternative.[12][13][14]
Q2: How do I choose the right solvent for my phenoxazine synthesis?
The choice of solvent is critical and depends on the specific reaction. For many cross-coupling reactions, high-boiling polar aprotic solvents like DMF, DMAc, or NMP are used.[7] Toluene and dioxane are also commonly employed, particularly in Buchwald-Hartwig reactions.[11] It is crucial that the solvent is compatible with the reaction temperature and effectively solubilizes the reactants and catalyst. A solvent screen is often a worthwhile endeavor during optimization.
Q3: My phenoxazine product is difficult to purify. What are some effective purification strategies?
Phenoxazine derivatives can sometimes be challenging to purify due to their planar structure, which can lead to strong intermolecular interactions and poor solubility.
-
Column Chromatography: This is the most common method. A careful selection of the stationary phase (silica gel or alumina) and eluent system is necessary. A gradient elution is often effective.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining high-purity material.
-
Preparative TLC or HPLC: For small quantities of highly pure material, these techniques can be invaluable.
-
Centrifugal Partition Chromatography (CPC): This technique has been shown to be effective for the purification of some phenoxazine derivatives.[15]
Q4: What are the key safety precautions to take during phenoxazine synthesis?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Many of the reagents used, such as aryl halides and organic solvents, can be toxic or flammable. Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Reactions at high temperatures should be conducted with appropriate shielding and temperature control.
-
Be cautious when working with pyrophoric reagents or air-sensitive catalysts.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Phenoxazine Synthesis via Buchwald-Hartwig Amination
This protocol provides a general starting point for the synthesis of N-aryl phenoxazines. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Workflow Diagram:
Caption: General workflow for phenoxazine synthesis via Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), 2-aminophenol (1.2 mmol), a suitable base (e.g., NaOtBu, 1.4 mmol), and the phosphine ligand (e.g., XPhos, 0.02 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by NMR, mass spectrometry, and other appropriate analytical techniques.
Protocol 2: General Procedure for Phenoxazine Synthesis via Ullmann Condensation
This protocol outlines a classical approach to phenoxazine synthesis, which can be effective for certain substrates.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), 2-aminophenol (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and a copper catalyst (e.g., CuI, 0.1 mmol).
-
Solvent Addition: Add a high-boiling polar aprotic solvent (e.g., DMF, 5 mL).
-
Reaction: Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the final product using standard analytical methods.
Data Summary: Key Reaction Parameters
The following table summarizes key parameters that can be varied to optimize phenoxazine synthesis.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Key Considerations |
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu₂O, Cu powder) | Catalyst activity is crucial; use high-purity and handle air-sensitive catalysts appropriately. |
| Ligand | Phosphine-based (e.g., XPhos, BINAP) | Often ligand-free, but can be improved with ligands like 1,10-phenanthroline. | Ligand choice can significantly impact yield and selectivity. |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | The base should be strong enough to deprotonate the aminophenol but not interfere with the reaction. |
| Solvent | Anhydrous, degassed (e.g., Toluene, Dioxane) | High-boiling polar aprotic (e.g., DMF, NMP) | Solvent should solubilize reactants and be stable at the reaction temperature. |
| Temperature | 80 - 120 °C | 120 - 180 °C | A balance must be struck between reaction rate and potential for decomposition. |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues in phenoxazine synthesis.
Caption: A logical flowchart for troubleshooting phenoxazine synthesis.
This technical support guide provides a comprehensive resource for optimizing phenoxazine synthesis. By understanding the underlying principles and systematically addressing common challenges, researchers can improve the efficiency and reproducibility of their synthetic efforts.
References
- Dhar, D. et al. (2021).
- Ghosh, A. et al. (2023).
- Hall, D. G. et al. (2023). New Functionalized Phenoxazines and Phenothiazines. PMC. [Link]
- Buchwald, S. L. et al. (2020). Synthesis of phenazines from ortho-bromo azo compounds via sequential Buchwald-Hartwig amination under micellar conditions and acid promoted cyclization.
- Chemspeed Technologies. (n.d.).
- Wikipedia. (2023).
- BenchChem. (2025).
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Dam, J. H. (2012). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Hall, D. G. et al. (2023). New Functionalized Phenoxazines and Phenothiazines. ACS Omega.
- Matyjaszewski, K. et al. (2020).
- Dhar, D. et al. (2021).
- Wikipedia. (2023).
- Wang, C. et al. (2020). Phenoxazine-based covalent triazine framework for photocatalytic aerobic hydroxylation of arylboronic acids to phenols. Green Chemistry (RSC Publishing).
- Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
- ResearchGate. (2025). Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. Request PDF.
- Reddit. (2023). Troubleshooting Ullmann Couplint. r/Chempros.
- BOC Sciences. (n.d.).
- In-depth study of the synthesis of phenoxazine based units, their photophysics and electrochemistry. PMC. [Link]
- ResearchGate. (n.d.). Synthetic route to obtain various phenoxazine derivatives using... Download Scientific Diagram.
- Sarli, V. et al. (2016).
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- Grazulevicius, J. V. et al. (2020).
- ResearchGate. (2025). Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry.
- Ozkan, S. et al. (2015). (PDF) Phenoxazine polymers: Synthesis and structure.
- Matyjaszewski, K. et al. (2019).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Ghosh, A. et al. (2023).
- Reddy, T. S. et al. (2017). Scheme 1: Synthesis of polycyclic phenoxazine derivatives (5a).
Sources
- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. New Functionalized Phenoxazines and Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Phenoxazine-based covalent triazine framework for photocatalytic aerobic hydroxylation of arylboronic acids to phenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Preventing oxidation of 2-Amino-4,6-dibromophenol during storage
Technical Support Center: 2-Amino-4,6-dibromophenol
A Guide to Preventing Oxidation During Storage and Handling
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this reagent. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder, which was initially off-white, has developed a pink or brownish tint. What is happening and is it still usable?
Answer:
This color change is a classic indicator of oxidation. This compound is susceptible to degradation when exposed to atmospheric oxygen and/or light.[1][2][3] The aminophenol moiety is readily oxidized to form highly colored quinone-imine species, which can further polymerize into darker, complex mixtures.[4]
-
Causality: The electron-rich aromatic ring, activated by both the amino (-NH2) and hydroxyl (-OH) groups, is highly prone to oxidation. This process is often accelerated by exposure to light, moisture, and trace metal impurities.
-
Usability: The usability of the discolored material depends entirely on the tolerance of your specific application to impurities. For sensitive synthetic applications or quantitative studies, using the oxidized material is strongly discouraged as it can lead to lower yields, unexpected side reactions, and difficulty in purification. For less sensitive applications, it might be possible to purify the material before use (see Q5). However, for reliable and reproducible results, starting with pure, unoxidized material is always the best practice.
Q2: What are the ideal long-term storage conditions for solid this compound?
Answer:
To ensure the long-term stability of solid this compound, you must rigorously control its environment by mitigating exposure to oxygen, light, moisture, and heat.[5][6][7]
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen).[5][6] | Prevents contact with atmospheric oxygen, the primary driver of oxidation. Argon is often preferred as it is denser than air, but nitrogen is a cost-effective alternative.[6][8] |
| Temperature | Store at low temperatures, typically 2-8°C.[9] For maximum longevity, -20°C is advised.[5] | Reduces the kinetic rate of the oxidation reaction. Avoid temperature fluctuations that can introduce moisture condensation.[6] |
| Light | Store in an amber glass vial or wrap a clear vial with aluminum foil.[5][7] | Protects the light-sensitive compound from photolytic degradation, which can catalyze oxidation.[3][7] |
| Container | Use a tightly sealed, airtight container, such as a vial with a PTFE-lined cap or a Sure/Seal™ bottle.[10][11] | Prevents ingress of atmospheric oxygen and moisture. |
Q3: I need to handle the solid compound on the bench for weighing. How can I minimize exposure and prevent oxidation during this process?
Answer:
Handling air-sensitive solids requires specific techniques to minimize their time in contact with the atmosphere.[8][10][12]
Best Practices for Handling:
-
Work Efficiently: Prepare all necessary equipment (spatulas, weigh boats, vials) before opening the main container.
-
Inert Gas Blanket: If possible, work in a glovebox or a glove bag with a positive pressure of nitrogen or argon.[13]
-
Quick Transfer: If a glovebox is unavailable, open the container for the shortest time possible. You can gently flush the headspace of the container with a stream of dry nitrogen or argon before and after dispensing the reagent.[6][10]
-
Avoid Contamination: Use clean, dry spatulas and equipment. Moisture and other residues can accelerate degradation.[12]
The following diagram illustrates the workflow for preventing degradation.
Caption: Workflow for preventing oxidation of this compound.
Q4: How can I confirm the purity of my this compound and detect the level of oxidation?
Answer:
Visual inspection is the first step, but for quantitative assessment, chromatographic and spectroscopic methods are necessary.
-
High-Performance Liquid Chromatography (HPLC): This is the most robust method for purity assessment.[14] An HPLC system with a UV detector can separate the parent compound from its various oxidation products. The appearance of new, typically more polar, peaks and a decrease in the area of the main peak are indicative of degradation. A typical starting point for method development would be a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.
-
Thin-Layer Chromatography (TLC): TLC is a quick, qualitative method to check for impurities. Spot the compound (dissolved in a suitable solvent like ethyl acetate) on a silica gel plate and develop it with a solvent system (e.g., 30% ethyl acetate in hexanes). The presence of multiple spots, especially colored ones near the baseline (polar impurities), indicates degradation.
-
Spectrophotometry: Oxidized aminophenols form colored products that absorb light in the visible range.[15][16] You can dissolve a sample in a suitable solvent (e.g., ethanol) and measure its UV-Vis spectrum. An increase in absorbance in the 400-550 nm range compared to a pure sample is a clear sign of colored impurity formation.
Q5: My entire stock of this compound is discolored. Can I purify it?
Answer:
Yes, purification is often possible, but its success depends on the extent of degradation.
Protocol: Recrystallization
Recrystallization can be effective for removing colored impurities and polymerized materials.
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture like ethanol/water or toluene/hexanes may be effective.
-
Dissolution: In a flask, dissolve the discolored solid in the minimum amount of the hot solvent. If significant colored, insoluble material remains, this indicates extensive polymerization.
-
Decolorization (Optional): If the solution is still colored, add a small amount (1-2% by weight) of activated charcoal and keep the solution hot for a few minutes. The charcoal will adsorb many of the colored polymeric impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a cotton plug in a funnel to remove the charcoal and any other insoluble matter. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.
-
Storage: Immediately store the purified, dry solid under the ideal conditions described in Q2.
References
- Handling air-sensitive reagents AL-134. MIT. [Link]
- Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. National Institutes of Health (NIH). [Link]
- Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]
- Discoloration prevention of phenolic antioxidants.
- Hints for Handling Air-Sensitive Materials.
- Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine.
- Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. National Institutes of Health (NIH). [Link]
- Understanding Chemical Properties & Safe Handling of 2-Aminophenol. KiloChem. [Link]
- 4-Aminophenol stability. Reddit. [Link]
- How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Kajay Remedies. [Link]
- 4-Aminophenol | C6H7NO. PubChem. [Link]
- 4-AMINOPHENOL.
- Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine.
- Selective Spectrophotometric Method for the Determination of p-Aminophenol.
- View of Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. University of Mosul. [Link]
- Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water
- This compound | C6H5Br2NO. PubChem. [Link]
- Material Safety Data Sheet - 4-Amino-2,6-dichlorophenol, 98%. Cole-Parmer. [Link]
- A detailed mechanism of the oxidative half-reaction of d-amino acid oxidase: another route for flavin oxidation. Royal Society of Chemistry. [Link]
- 2-Amino-4-bromophenol | C6H6BrNO. PubChem. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. kajay-remedies.com [kajay-remedies.com]
- 3. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 9. 2-アミノ-4-ブロモフェノール ≥94% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. web.mit.edu [web.mit.edu]
- 13. fauske.com [fauske.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Amino-4,6-dibromophenol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Amino-4,6-dibromophenol. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and remove common impurities, ensuring the high purity required for your applications.
Introduction: Understanding the Chemistry of this compound and Its Impurities
This compound is a valuable intermediate in organic synthesis. The presence of both an acidic phenolic hydroxyl group and a basic amino group, along with the two bromine substituents on the aromatic ring, dictates its reactivity and impurity profile. The primary route to its synthesis often involves the reduction of 2-nitro-4,6-dibromophenol[1]. This synthetic pathway, along with the inherent chemical nature of the molecule, gives rise to a predictable set of common impurities.
This guide will walk you through the identification of these impurities and provide robust methods for their removal, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on its common synthesis route and chemical stability, the primary impurities are typically:
-
Unreacted Starting Material: 2-Nitro-4,6-dibromophenol is a common impurity if the reduction reaction does not go to completion.
-
Over-brominated Byproducts: 2,4,6-Tribromophenol can be present if the starting material for the nitration/bromination sequence was not sufficiently selective. Phenol is highly activated towards electrophilic substitution, making over-bromination a common issue.
-
Isomeric Impurities: Depending on the synthetic route, isomers such as 4-Amino-2,6-dibromophenol could be present.
-
Oxidation Products: Aminophenols are susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored quinone-imine type structures. This is a common issue with many aminophenol compounds[2].
-
Debromination Products: In some instances, partial debromination can occur, leading to aminobromophenol species.
Q2: My this compound sample has a pink or brownish tint. What causes this and how can I fix it?
A2: A pink or brownish discoloration is a strong indicator of oxidation. The amino and phenol groups make the aromatic ring highly susceptible to oxidation, forming highly colored quinone-like structures.
Solution: The most effective way to remove these colored impurities is by recrystallization with the addition of activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. It is also advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize further oxidation[3].
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound and for impurity profiling[4][5]. A reverse-phase HPLC method will allow you to separate the target compound from both more polar and less polar impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile impurities. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a purification process like column chromatography.
Troubleshooting Guides: Purification Methods
This section provides detailed guidance on the most common and effective purification techniques for this compound.
Purification by Recrystallization
Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Q: How do I choose the right solvent for recrystallizing this compound?
A: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a molecule with both polar (amino, hydroxyl) and non-polar (dibrominated benzene ring) characteristics, a moderately polar solvent or a mixed solvent system is often effective.
Recommended Solvents to Screen:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethanol/Water mixture
-
Toluene
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of the chosen solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Troubleshooting Recrystallization
| Issue | Probable Cause | Solution |
| Compound "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound-impurity mixture. The solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| No crystals form upon cooling | Too much solvent was used. | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. You can also try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| Low recovery of pure compound | The compound is too soluble in the cold solvent. Too much solvent was used for washing. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent for washing. |
Purification by Acid-Base Extraction
The presence of a basic amino group and an acidic phenolic group makes this compound amenable to purification via acid-base extraction. This technique separates compounds based on their different solubilities in aqueous and organic phases at different pH values.
Causality Behind the Method:
-
The basic amino group will be protonated in an acidic aqueous solution (e.g., dilute HCl), forming a water-soluble salt.
-
The acidic phenolic group will be deprotonated in a basic aqueous solution (e.g., dilute NaOH), forming a water-soluble salt.
-
Neutral impurities, such as 2,4,6-tribromophenol (which is a much weaker acid), will remain in the organic phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or diethyl ether.
-
Acidic Extraction (to remove basic impurities): Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated this compound will move to the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral impurities.
-
Basification and Re-extraction: Basify the aqueous layer with a dilute base (e.g., 1 M NaOH) to deprotonate the amino group and precipitate the purified this compound. Extract the purified compound back into an organic solvent.
-
Washing and Drying: Wash the organic layer containing the purified product with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified this compound.
Workflow for Acid-Base Extraction
Caption: Workflow for the purification of this compound using acid-base extraction.
Purification by Column Chromatography
For challenging separations of closely related impurities, column chromatography is a highly effective technique[6]. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through the column.
Q: What stationary and mobile phases should I use for column chromatography of this compound?
A: Stationary Phase: Silica gel is the most common and suitable stationary phase for this compound.
Mobile Phase (Eluent): The choice of eluent is critical for good separation. You will likely need a solvent system of intermediate polarity. A mixture of a non-polar solvent and a more polar solvent is typically used.
Recommended Eluent Systems to Screen (starting with a low polarity mixture and gradually increasing the polarity):
-
Hexane/Ethyl Acetate
-
Hexane/Dichloromethane
-
Toluene/Acetone
The optimal ratio should be determined by Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound for the best separation.
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the best eluent system for separating your compound from its impurities.
-
Column Packing: Pack a glass column with silica gel using either a dry or wet packing method.
-
Sample Loading: Dissolve your crude sample in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can use either isocratic (constant eluent composition) or gradient (increasing eluent polarity) elution.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Troubleshooting Column Chromatography
| Issue | Probable Cause | Solution |
| Poor separation (overlapping bands) | Inappropriate eluent system. Column was packed improperly. Sample band was too broad. | Optimize the eluent system using TLC. Repack the column carefully to avoid air bubbles and channels. Dissolve the sample in a minimal amount of solvent before loading. |
| Compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| Compound elutes too quickly | The eluent is too polar. | Decrease the polarity of the eluent system. |
Summary of Purity Analysis
The following table provides a general expectation for the purity of this compound before and after applying the described purification techniques. The actual purity will depend on the initial level and nature of the impurities.
| Purification Method | Typical Purity Before | Expected Purity After | Key Impurities Removed |
| Recrystallization | 85-95% | >98% | Colored oxidation products, some isomeric and over-brominated impurities. |
| Acid-Base Extraction | 85-95% | >97% | Neutral and strongly acidic/basic impurities. |
| Column Chromatography | 80-95% | >99% | Closely related isomers and byproducts. |
References
- Acid-Base Extraction. (n.d.).
- Synthesis of 2-amino-4,6-dibromo-phenol. (n.d.). PrepChem.com.
- Technical Support Center: Recrystallization of 2-Amino-4-bromobenzoic Acid. (2025). BenchChem.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). International Journal of Pharmaceutical Sciences and Research.
- Column chromatography. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Acid-Base Extraction Tutorial. (2020, March 21). YouTube.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Stability Under Scrutiny: 2-Amino-4-methoxyphenol Benchmarked Against Other Phenolic Compounds. (2025). BenchChem.
- 2-amino-4-nitrophenol. (n.d.). Organic Syntheses Procedure.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- 2,4,6-Tribromophenol - Molecule of the Month December 2011. (n.d.). University of Birmingham.
- Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
- Performing Column Chromatography. (2023, March 10). YouTube.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. web.uvic.ca [web.uvic.ca]
Technical Support Center: Troubleshooting Low Conversion Rates in 2-Amino-4,6-dibromophenol Reactions
Welcome to the technical support center for reactions involving 2-Amino-4,6-dibromophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of derivatives from this versatile building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying chemical principles to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound is a key precursor in the synthesis of various heterocyclic compounds, most notably substituted benzoxazoles.[1][2][3] Benzoxazole moieties are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-microbial, anti-cancer, and anti-inflammatory properties.[3] The bromine substituents on the phenol ring also provide reactive handles for further functionalization through cross-coupling reactions.
Q2: I am seeing a complex mixture of byproducts in my reaction. What are the likely side reactions?
A2: Low conversion rates are often accompanied by the formation of side products. With this compound, common side reactions include oxidation of the aminophenol starting material, formation of dimeric or oligomeric impurities, and incomplete cyclization if you are synthesizing a heterocyclic system like a benzoxazole.[4] The presence of two electron-withdrawing bromine atoms can also influence the nucleophilicity of the amino and hydroxyl groups, potentially leading to incomplete reactions under suboptimal conditions.
Q3: How does the purity of this compound affect the reaction outcome?
A3: The purity of your starting material is critical. Impurities from the synthesis of this compound, such as residual nitro-aromatic precursors or partially reduced species, can interfere with your desired reaction.[5][6] For instance, residual starting materials from a reduction of a nitrophenol could act as oxidizing agents or introduce competing nucleophiles. It is highly recommended to verify the purity of your this compound by techniques like NMR or melting point analysis before use.
Q4: What are the key reaction parameters to consider when optimizing for higher conversion?
A4: Several factors can be tuned to improve your conversion rates. These include the choice of solvent, catalyst, reaction temperature, and reaction time.[7] For condensation reactions leading to benzoxazoles, the choice of the condensing agent or catalyst is particularly crucial.[2][3][8] The order of addition of reagents can also play a significant role in minimizing side product formation.
Troubleshooting Guide: Low Conversion Rates
Issue 1: Low or No Product Formation
Low or no formation of the desired product is a common issue that can often be traced back to the reaction setup, the quality of the reagents, or the reaction conditions.
-
Poor Quality of Starting Material: As mentioned in the FAQs, the purity of this compound is paramount. If you suspect impurities, consider recrystallizing your starting material. A typical recrystallization solvent for aminophenols is hot water or aqueous ethanol.[9]
-
Suboptimal Reaction Temperature: Many condensation reactions require heating to proceed at an appreciable rate.[2][3] If your reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction by TLC or LC-MS is recommended. However, excessive heat can lead to degradation, so a careful optimization is necessary.
-
Ineffective Catalyst or Condensing Agent: The choice of catalyst is critical. For benzoxazole synthesis from aldehydes, for example, a Brønsted acid catalyst like p-toluenesulfonic acid (p-TsOH) is often employed to activate the carbonyl group.[2] For other coupling partners, different catalytic systems, such as those based on copper, may be more effective.[8] Ensure your catalyst is active and used in the appropriate loading.
-
Solvent Effects: The solvent can significantly influence reaction rates and equilibria. For condensation reactions that produce water, using a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the reaction to completion. In other cases, polar aprotic solvents like DMF or DMSO may be required to dissolve all reactants and facilitate the reaction.
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Formation of Impurities and Side Products
The presence of significant impurities not only lowers the yield of your desired product but also complicates purification.
-
Oxidation of this compound: Aminophenols are susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal impurities. This can lead to the formation of colored, often polymeric, impurities.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation. Degassing your solvent prior to use is also a good practice.
-
-
Self-Condensation or Polymerization: Under certain conditions, this compound can react with itself or with intermediates to form dimers or oligomers.
-
Solution: This can sometimes be mitigated by controlling the rate of addition of one of the reactants. For example, adding the more reactive coupling partner slowly to a solution of this compound can help to favor the desired bimolecular reaction over self-condensation.
-
-
Incomplete Cyclization: In the synthesis of benzoxazoles, the intermediate Schiff base or amide may be stable under the reaction conditions and fail to cyclize.
-
Solution: This often points to a need for a more effective catalyst or higher reaction temperatures to overcome the activation energy for the cyclization step. For reactions that generate water, ensuring its removal is crucial for driving the equilibrium towards the cyclized product.[10]
-
| Catalyst System | Coupling Partner | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| p-TsOH·H₂O / CuI | β-Diketones | CH₃CN | 80 | 64-89% | [2] |
| Tf₂O / 2-Fluoropyridine | Tertiary Amides | Dichloromethane | Room Temp | Moderate to Excellent | [1] |
| Brønsted Acidic Ionic Liquid | Aldehydes | Solvent-free | 130 | 85-98% | [3] |
| TiO₂–ZrO₂ | Aromatic Aldehydes | Acetonitrile | 60 | 83-93% | [3] |
Issue 3: Poor Reproducibility
Inconsistent results from batch to batch can be frustrating. The source of this variability often lies in subtle changes in reagents or procedure.
-
Variability in Reagent Quality: The quality of solvents, catalysts, and other reagents can vary between suppliers and even between lots from the same supplier.
-
Solution: Whenever possible, use freshly purified reagents and solvents. If you suspect a particular reagent, try a new bottle or a different supplier. Document the source and lot number of all reagents in your lab notebook.
-
-
Atmospheric Moisture: Many reagents, particularly organometallics and some catalysts, are sensitive to moisture.
-
Solution: Use anhydrous solvents and proper techniques for handling air- and moisture-sensitive reagents. Reactions that are sensitive to water should be set up under an inert atmosphere.
-
-
Inconsistent Reaction Monitoring: If the reaction is not consistently stopped at the optimal time, the yield and purity of the product can vary.
-
Solution: Use a reliable method for monitoring the reaction, such as TLC or LC-MS, and define a clear endpoint for the reaction.
-
Experimental Protocols
General Protocol for the Synthesis of a 2-Aryl-5,7-dibromobenzoxazole
This protocol describes a general method for the condensation of this compound with an aromatic aldehyde using an acid catalyst.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde or a substituted derivative)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexane and ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq), the aromatic aldehyde (1.1 eq), and p-TsOH·H₂O (0.1 eq).
-
Add enough toluene to suspend the reagents and allow for efficient stirring.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete when all the this compound has been consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[11]
Caption: General scheme for the synthesis of a 2-aryl-5,7-dibromobenzoxazole.
References
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Organic Chemistry Portal. [Link]
- Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
- Synthesis of 2-amino-4,6-dibromo-phenol. PrepChem.com. [Link]
- Optimization of resolution of amino phenol 1 a.
- This compound. PubChem. [Link]
- The condensation of 2-aminophenols with various aldehydes.
- 2-Amino-4-bromo-phenol. ChemBK. [Link]
- Complete the mechanism for this reaction... Unknown Source.
- Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their... DergiPark. [Link]
- 4-amino-2,6-dibromophenol.
- 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]
- 4-Amino-2,6-dibromophenol. PubChem. [Link]
- Engineering an affinity-enhanced peptide through optimization of cyclization chemistry.
- Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide.
- Process for the purific
- Process for the preparation of 2-amino-4-nitrophenol.
- Process for the purification of p-aminophenol.
- Carbonyl Condens
- "The Condensation of the Aminophenols with Maleic Anhydride" by Robert H. Becker.
- Polarographic Performance of Some Azo Derivatives Derived from 2-Amino-4-Hydroxy Pyridine and its Inhibitory Effect on C- Steel Corrosion in Hydrochloric Acid. Unknown Source.
- Preparation method of 4-bromo-2-aminophenol.
- A conventional new procedure for N-acylation of unprotected amino acids. PubMed. [Link]
- Condensation Reactions. Chemistry LibreTexts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]
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- 8. Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling Hygroscopic 2-Amino-4,6-dibromophenol
Welcome to the technical support guide for 2-Amino-4,6-dibromophenol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the proper handling, storage, and troubleshooting of this hygroscopic compound. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound to be hygroscopic?
A: A hygroscopic substance, like this compound, has a strong tendency to absorb moisture from the surrounding atmosphere.[1][2] This can lead to both physical and chemical changes in the material. Physically, you might observe clumping, the formation of a paste-like substance, or even complete dissolution if the humidity is high enough.[3] Chemically, the absorbed water can interfere with reactions, leading to lower yields, the formation of byproducts, or complete reaction failure.
Q2: How should I store this compound to maintain its integrity?
A: Proper storage is the first line of defense against the challenges posed by hygroscopic compounds. It is crucial to store this compound in a way that minimizes its exposure to atmospheric moisture.[3]
| Storage Condition | Recommendation | Rationale |
| Container | Tightly sealed, airtight container. Consider containers with Teflon-lined caps or specialized packaging like Aldrich's Sure/Seal™ bottles.[4] | Prevents the ingress of atmospheric moisture.[1][5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen). | Displaces moist air from the container headspace, further protecting the compound.[6] |
| Location | A desiccator or a dry box is highly recommended.[2][6] | Provides a low-humidity environment, crucial for long-term stability. |
| Temperature | Store in a cool, dry place. Refer to the supplier's recommendations, which may specify refrigeration (e.g., 2-8°C).[7] | Lower temperatures can slow down potential degradation reactions. |
Q3: I've noticed the solid has become clumpy. Can I still use it?
A: Clumping is a clear physical sign of moisture absorption.[3] While you might be able to break up the clumps with a spatula, the material's purity and effective concentration are now compromised.[1] For quantitative experiments or reactions sensitive to water, using the clumped material is not recommended as it can lead to inaccurate measurements and inconsistent results. It is technically possible to dry the compound, for instance by gentle heating in a vacuum oven, but this carries the risk of decomposition and may not be feasible for most users.[1]
Q4: What are the primary safety hazards associated with this compound?
A: According to its Safety Data Sheet (SDS), this compound presents several hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[8][9] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent reaction yields or reaction failure.
-
Potential Cause: The most likely culprit is the presence of water, introduced by the hygroscopic this compound. Water can interfere with many organic reactions, particularly those involving organometallics, strong bases, or other water-sensitive reagents.[11] The amino and phenolic groups of the molecule can also have their reactivity altered by hydration.[12][13]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh, unopened bottle of this compound or a sample that has been rigorously stored under inert gas in a desiccator.
-
Implement Air-Sensitive Techniques: Handle the solid using techniques designed to minimize air exposure. This includes working in a glovebox or using a Schlenk line.[14][15]
-
Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under a stream of inert gas before use.[4] Use anhydrous solvents for your reaction.
-
Weighing Procedure: Weigh the required amount of the solid quickly. For highly sensitive reactions, weighing should be performed inside a glovebox.[14]
-
-
Expected Outcome: Improved reaction consistency and yields by minimizing water contamination.
Issue 2: Difficulty in completely dissolving the compound.
-
Potential Cause: While this compound is a solid, absorbed moisture can change its physical properties, potentially affecting its solubility characteristics in organic solvents.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your solvent is dry, as the presence of water can alter the polarity of the solvent system.
-
Gentle Heating and Sonication: If the reaction conditions permit, gentle heating or sonication can aid in the dissolution of the solid.
-
Solvent Selection: Re-evaluate your choice of solvent. Test the solubility in a small-scale experiment before committing to a large-scale reaction.
-
-
Expected Outcome: Complete dissolution of the reactant, leading to a homogeneous reaction mixture and more reliable results.
Issue 3: Observation of unexpected byproducts in analytical data (e.g., NMR, LC-MS).
-
Potential Cause: Absorbed water can lead to hydrolysis of other reagents in the reaction mixture or promote side reactions. The presence of water can also facilitate oxidative degradation of the phenol and aniline functionalities, especially over time.[16][17]
-
Troubleshooting Steps:
-
Purity Check of Starting Material: Before use, consider running a quick purity check on your this compound, for instance, by measuring its melting point. The reported melting point is in the range of 88-95 °C. A significantly lower or broader melting range can indicate impurities, likely including water.
-
Inert Atmosphere Workflow: The entire experimental setup, from reagent addition to the reaction itself, should be conducted under an inert atmosphere to prevent the introduction of atmospheric moisture and oxygen.[11][14]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction progress.[18][19] This can help you identify the formation of byproducts in real-time and adjust reaction conditions if necessary.
-
-
Expected Outcome: A cleaner reaction profile with a reduction in unwanted side products.
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of this compound
This protocol outlines the best practices for handling the solid to prevent moisture absorption.
Materials:
-
This compound in a tightly sealed container
-
Glovebox or Schlenk line with a supply of inert gas (argon or nitrogen)
-
Spatula
-
Weighing boat or paper
-
Oven-dried reaction flask with a septum
Procedure:
-
Transfer the sealed container of this compound, along with all necessary tools (spatula, weighing boat, flask), into the antechamber of a glovebox.
-
Purge the antechamber with inert gas through several evacuate-refill cycles before transferring the items into the main glovebox chamber.[14]
-
Inside the glovebox, open the container of this compound.
-
Quickly weigh the desired amount of the solid onto the weighing boat.
-
Transfer the solid to your oven-dried reaction flask.
-
Seal the reaction flask and the stock container of this compound tightly.
-
The reaction flask can now be removed from the glovebox for your experiment.
Diagram: Workflow for Handling Hygroscopic Solids
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. web.mit.edu [web.mit.edu]
- 5. reddit.com [reddit.com]
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- 7. 2-氨基-4-溴酚 ≥94% | Sigma-Aldrich [sigmaaldrich.com]
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- 9. This compound | C6H5Br2NO | CID 351863 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: A Guide to Scaling the Synthesis of 2-Amino-4,6-dibromophenol
Welcome to the technical support center for the synthesis of 2-Amino-4,6-dibromophenol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges of scaling up this important chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: There are two main, viable routes for the synthesis of this compound on a larger scale. The choice between them often depends on the availability of starting materials, safety considerations, and the desired purity of the final product.
-
Route 1: Direct Bromination of 2-Aminophenol. This is an electrophilic aromatic substitution reaction where 2-aminophenol is treated with a brominating agent.[1][2] While seemingly straightforward, controlling the reaction to achieve selective dibromination at the 4 and 6 positions is crucial to avoid the formation of mono- and tri-substituted byproducts.[2][3]
-
Route 2: Reduction of 2-Nitro-4,6-dibromophenol. This method involves the initial synthesis of 2-Nitro-4,6-dibromophenol, which is then reduced to the desired this compound.[4] This two-step process can offer better control over the final product's purity, as the bromination is performed on a less activated ring, and a wide variety of reducing agents can be employed.[5][6][7]
Q2: My 2-aminophenol starting material has a dark color. Will this affect my bromination reaction?
A2: Yes, the discoloration of 2-aminophenol is a common issue caused by oxidation from exposure to air and light.[8] Using discolored starting material is not recommended as the oxidized impurities can lead to the formation of colored byproducts, complicating the purification of your final product.[8] It is best practice to purify the discolored 2-aminophenol by recrystallization before use.[8] Storing the compound under an inert atmosphere, such as nitrogen or argon, and in an amber-colored container can help prevent oxidation.[8]
Q3: What are the primary safety concerns when working with bromine on a larger scale?
A3: Bromine is a hazardous chemical that requires strict safety protocols, especially during scale-up operations.[9][10] Key concerns include:
-
Toxicity and Corrosivity: Liquid bromine and its vapors are highly toxic and corrosive, causing severe burns upon contact with skin and eyes, and respiratory damage if inhaled.[10][11]
-
High Reactivity: Bromine is a strong oxidizing agent and can react violently with a range of substances, including organic materials, potentially leading to fires or explosions.[12]
-
Vapor Pressure: Bromine has a high vapor pressure, meaning it readily evaporates at room temperature, increasing the risk of inhalation exposure.[13]
Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including heavy-duty, chemically resistant gloves, a face shield, and a lab coat.[11][14] Have a neutralizing agent, such as a sodium thiosulfate solution, readily available in case of spills.[11]
Troubleshooting Guides
Route 1: Direct Bromination of 2-Aminophenol
Problem 1: Low yield of the desired this compound with a mixture of mono-, di-, and tri-brominated products.
-
Cause: The high reactivity of the 2-aminophenol ring, activated by both the hydroxyl and amino groups, makes it susceptible to over-bromination.[1] The reaction conditions may not be optimized for selective dibromination.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of two equivalents of bromine is a starting point, but this may need to be optimized.
-
Choice of Brominating Agent: While elemental bromine (Br₂) is commonly used, consider a milder brominating agent like N-bromosuccinimide (NBS) to improve selectivity.[3][15]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.[1] The addition of the brominating agent should be slow and controlled to prevent localized overheating.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Non-polar solvents can sometimes lead to higher selectivity for the para-position.[1][3] Experiment with solvents like dichloromethane or carbon disulfide.[1]
-
Problem 2: The reaction mixture turns into a dark, intractable tar.
-
Cause: This is likely due to the oxidation of the 2-aminophenol starting material or the product under the reaction conditions. The presence of strong oxidizing agents like bromine can promote these side reactions.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Purity of Starting Material: Ensure the 2-aminophenol is pure and free from colored oxidation impurities before starting the reaction.[8]
-
Temperature Control: Avoid excessive temperatures, as this can accelerate decomposition and oxidation.
-
Route 2: Reduction of 2-Nitro-4,6-dibromophenol
Problem 3: Incomplete reduction of the nitro group.
-
Cause: The reducing agent may be insufficient in quantity or reactivity, or the reaction conditions (temperature, pressure, catalyst activity) may not be optimal.
-
Solution:
-
Choice of Reducing Agent:
-
Sodium Thiosulfate: This is a mild reducing agent. Ensure an adequate excess is used and that the reaction temperature is maintained as specified in the protocol.[4]
-
Catalytic Hydrogenation: This is a very effective method. Ensure the catalyst (e.g., Pd/C, Raney-Ni) is active. If the reaction stalls, the catalyst may be poisoned. The reaction may also require higher hydrogen pressure or temperature.[16][17][18]
-
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.
-
Problem 4: Formation of debrominated byproducts.
-
Cause: Some reduction conditions, particularly vigorous catalytic hydrogenation, can lead to the cleavage of the carbon-bromine bonds, a side reaction known as hydrodebromination.
-
Solution:
-
Catalyst Selection: Certain catalysts are more prone to causing debromination. If this is a significant issue, consider screening different catalysts or using a modified catalyst. For instance, a Fe-Cr modified Raney-Ni catalyst has been shown to inhibit debromination.[19]
-
Milder Conditions: Use milder hydrogenation conditions, such as lower hydrogen pressure and temperature.
-
Alternative Reducing Agents: Consider chemical reducing agents that are less likely to cause debromination, such as stannous chloride (SnCl₂) in hydrochloric acid, although this can introduce tin waste.[16]
-
Experimental Protocols
Protocol 1: Direct Bromination of 2-Aminophenol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-aminophenol in a suitable solvent (e.g., glacial acetic acid).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of two equivalents of bromine in the same solvent to the stirred solution via the dropping funnel, ensuring the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring the progress by TLC.
-
Quenching: Quench the reaction by adding a solution of sodium bisulfite to destroy any excess bromine.
-
Isolation: Precipitate the product by adding water. Collect the solid by filtration, wash with cold water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[20]
Protocol 2: Reduction of 2-Nitro-4,6-dibromophenol via Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve or suspend 2-Nitro-4,6-dibromophenol in a suitable solvent (e.g., ethanol, ethyl acetate).[16]
-
Catalyst Addition: Carefully add a catalytic amount of Palladium on Carbon (Pd/C) (typically 1-5 mol%) under an inert atmosphere.[16]
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 1-4 atm). Stir the mixture vigorously at room temperature or with gentle heating.[16]
-
Monitoring: Monitor the reaction by observing hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.[16]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by recrystallization.
Data Summary
| Parameter | Route 1: Direct Bromination | Route 2: Reduction of Nitro Compound |
| Starting Material | 2-Aminophenol | 2-Nitro-4,6-dibromophenol |
| Key Reagents | Bromine (Br₂) or NBS | Reducing agent (e.g., H₂/Pd/C, Na₂S₂O₃) |
| Potential Byproducts | Mono- and tri-brominated phenols, oxidation products | Debrominated products, incompletely reduced starting material |
| Key Challenge | Controlling selectivity | Avoiding debromination, ensuring complete reduction |
Visualizations
Synthetic Routes to this compound
Caption: Overview of the two primary synthetic pathways to this compound.
Troubleshooting Workflow for Low Yield in Direct Bromination
Caption: A decision tree for troubleshooting low yields in the direct bromination of 2-aminophenol.
References
- PrepChem. (n.d.). Synthesis of 2-amino-4,6-dibromo-phenol.
- RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
- Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction.
- ACS Publications. (2020, June 15). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development.
- ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook.
- Slideshare. (n.d.). Bromine handling and safety | DOCX.
- Dolly Corporation. (2025, November 14).
- Becker, R., et al. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
- LANXESS. (2018, July 17). Bromine Safety Handling Guide EN.
- National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PubMed Central.
- Semantic Scholar. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
- National Center for Biotechnology Information. (2024, August 24). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
- Google Patents. (n.d.). DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL.
- CUNY. (n.d.). Purification by Recrystallization.
- Reddit. (2024, February 13). Bromination Help.
- Organic Chemistry Portal. (n.d.). Metal-free Reduction of Nitro Aromatics to Amines with B2(OH)4/H2O.
- Google Patents. (n.d.). CN111302956A - Preparation method of 4-bromo-2-aminophenol.
- National Center for Biotechnology Information. (n.d.). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives.
- European Patent Office. (n.d.). 2-Aminophenol derivatives and process for their preparation.
- ResearchGate. (n.d.). Hydrogenation of 2,4-dichloro-6-nitrophenol to 2-amino-4,6-dichloroppenol over Ni-B/SiO 2 amorphous alloy.
- Google Patents. (n.d.). US2458214A - Hydrogenation of nitro compounds.
- ResearchGate. (2025, August 7).
- PrepChem. (n.d.). A. Preparation of 2,4-Dichloro-6-aminophenol.
- Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.
- Khan Academy. (n.d.). Bromination of Phenols (video).
- ResearchGate. (2012, October 23). Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?
- Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
- Google Patents. (n.d.). US3703598A - Purification of p-aminophenol.
- Royal Society of Chemistry. (n.d.). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol.
- National Center for Biotechnology Information. (n.d.). This compound.
- YouTube. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.
- Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol.
- Google Patents. (n.d.). US3658905A - Process for the purification of p-aminophenol.
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Technical Support Center: Alternative Brominating Agents for 2-Aminophenol Synthesis
Welcome to our dedicated technical support guide for navigating the complexities of 2-aminophenol bromination. As a bifunctional aromatic compound, 2-aminophenol presents unique challenges in achieving selective and high-yielding bromination. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors. We will explore milder and more selective alternatives to elemental bromine, focusing on practical solutions to common experimental hurdles.
The Challenge of Brominating 2-Aminophenol
Direct bromination of 2-aminophenol with molecular bromine (Br₂) often leads to a mixture of products due to the strong activating and ortho-, para-directing effects of both the hydroxyl (-OH) and amino (-NH₂) groups.[1][2] This high reactivity can result in polybromination, oxidation of the starting material, and poor regioselectivity. The amino group is particularly susceptible to oxidation, leading to colored impurities that complicate purification.[3]
To overcome these challenges, a range of alternative brominating agents have been developed, offering milder reaction conditions and improved selectivity. This guide will focus on three key alternatives: N-Bromosuccinimide (NBS), Pyridinium Tribromide (PyrBr₃), and 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO).
Comparison of Alternative Brominating Agents
| Brominating Agent | Formula | Key Advantages | Common Solvents | Key Considerations |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Mild and selective; solid, easy to handle; good for monobromination of activated rings.[4][5] | Acetonitrile, DMF, Methanol, CCl₄ | Can lead to radical side reactions; freshly recrystallized NBS is recommended to minimize side products like α-bromoketones.[6] |
| Pyridinium Tribromide (PyrBr₃) | C₅H₅N·Br₃ | Solid, non-volatile, and odorless complex of bromine; easier to handle than liquid bromine; provides a controlled release of Br₂.[7][8] | Acetic acid, Dichloromethane, THF | The reaction can be slower than with Br₂; workup and purification are generally straightforward.[9] |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO) | C₆H₂Br₄O | Highly regioselective for para-bromination of phenols and anilines; solid and stable reagent.[10][11] | Dichloromethane, Chloroform, Acetonitrile | Can act as both a brominating and oxidizing agent; reaction conditions need to be carefully controlled.[12] |
Troubleshooting Guide
This section addresses common issues encountered during the bromination of 2-aminophenol and its derivatives, providing potential causes and actionable solutions.
Q1: My reaction is producing a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity for monobromination?
Answer:
Polybromination is a frequent issue due to the high activation of the aromatic ring by both the -OH and -NH₂ groups.[1][13]
-
Underlying Cause: The strong electron-donating nature of both substituents makes the ring highly nucleophilic, leading to multiple additions of the electrophilic bromine.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is often the preferred choice for controlled monobromination of highly activated rings.[5]
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent is recommended for monobromination.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to decrease the reaction rate and improve selectivity.
-
Protecting Group Strategy: The most robust method to ensure monobromination is to protect the more activating group. The amino group can be easily protected by acetylation to form the corresponding acetamide. The acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled bromination.[14][15]
-
Q2: My reaction mixture turns dark, and I'm getting a low yield of the desired product along with significant baseline material on my TLC.
Answer:
This is a classic sign of oxidation. 2-Aminophenol is highly susceptible to oxidation, especially under brominating conditions, which can lead to the formation of colored, polymeric byproducts.[3][16]
-
Underlying Cause: The electron-rich nature of 2-aminophenol makes it easily oxidizable. Some brominating agents, or the generation of HBr as a byproduct, can promote oxidation.
-
Troubleshooting Steps:
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Use Fresh Starting Material: Discolored 2-aminophenol indicates prior oxidation.[3] It is advisable to purify the starting material by recrystallization if it is not a white or off-white solid.
-
Milder Reagents: Employ a milder brominating agent that is less prone to causing oxidation, such as Pyridinium Tribromide.[7]
-
Q3: The regioselectivity of my bromination is inconsistent. How can I control where the bromine adds to the ring?
Answer:
The directing effects of the -OH and -NH₂ groups are synergistic, both directing to the ortho and para positions relative to themselves. For 2-aminophenol, the primary positions for electrophilic attack are C4 and C6.
-
Underlying Cause: The final regiochemical outcome is a delicate balance of electronic and steric effects, and can be influenced by the solvent and the nature of the electrophile.[17]
-
Troubleshooting Steps:
-
Solvent Effects: The polarity of the solvent can influence regioselectivity. Non-polar solvents like CS₂ or CCl₄ can favor the formation of the para-brominated product over the ortho-isomer due to reduced solvation of the electrophile.[13]
-
Protecting Groups: As mentioned, protecting the amino group as an acetamide is a highly effective strategy to control regioselectivity. The bulkier acetamido group will sterically hinder the ortho position (C6), favoring bromination at the C4 position (para to the hydroxyl group).
-
Choice of Brominating Agent: 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO) is known for its high selectivity for para-bromination of phenols and anilines.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: Why is direct bromination often avoided for the synthesis of specific isomers like 4-bromo-2-aminophenol?
A1: Direct bromination of 2-aminophenol is challenging to control, often leading to a mixture of 4-bromo, 6-bromo, and 4,6-dibromo-2-aminophenol. For the synthesis of a single, pure isomer like 4-bromo-2-aminophenol, a more controlled, multi-step synthesis is often preferred. A common industrial route involves the nitration of 4-bromophenol to give 4-bromo-2-nitrophenol, followed by the reduction of the nitro group to an amine.[18][19] This ensures the bromine is in the desired position before the highly activating amino group is introduced.
Q2: Can I perform N-bromination on the amino group?
A2: Yes, N-bromination of the amino group is a possible side reaction, especially with reagents like NBS.[20] The formation of N-bromoamines is generally reversible and can be minimized by using protic solvents or by working under slightly acidic conditions, which protonate the amino group and reduce its nucleophilicity.
Q3: What is the best workup procedure for these reactions?
A3: A typical workup involves quenching the excess brominating agent with a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution. This is followed by extraction of the product into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. Purification is typically achieved by column chromatography or recrystallization.
Q4: How do I choose the best protecting group for the amino function?
A4: The ideal protecting group should be easy to introduce in high yield, stable to the bromination conditions, and easy to remove in high yield without affecting the rest of the molecule. For bromination of 2-aminophenol, the acetyl group (-COCH₃) is a common and effective choice. It is easily introduced using acetic anhydride or acetyl chloride and can be removed under acidic or basic conditions.
Experimental Protocols
Protocol 1: Selective Bromination of 2-Aminophenol via N-Acetylation
This two-step procedure is a reliable method for the synthesis of 4-bromo-2-aminophenol.
Step 1: N-Acetylation of 2-Aminophenol
-
In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) in a suitable solvent such as acetic acid or a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the N-(2-hydroxyphenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be used in the next step without further purification if it is of sufficient purity.
Step 2: Bromination of N-(2-hydroxyphenyl)acetamide
-
Dissolve the N-(2-hydroxyphenyl)acetamide (1.0 eq) in a suitable solvent such as acetic acid or acetonitrile.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield N-(4-bromo-2-hydroxyphenyl)acetamide.
Step 3: Deprotection
-
The N-(4-bromo-2-hydroxyphenyl)acetamide can be hydrolyzed to 4-bromo-2-aminophenol by heating with aqueous HCl or NaOH.
Visualizations
Diagram 1: General Mechanism of Electrophilic Aromatic Substitution on 2-Aminophenol
Caption: Electrophilic attack on the activated 2-aminophenol ring.
Diagram 2: Workflow for Selective Bromination using a Protecting Group
Caption: A strategic workflow for achieving high regioselectivity.
References
- Anastas, P. T., & Williamson, T. C. (Eds.). (1998). Green Chemistry: Frontiers in Benign Chemical Syntheses and Processes. Oxford University Press.
- Alinezhad, H., & Tavakkoli, S. M. (2010). Directed efficient and rapid bromination of phenols and anilines with N-bromosaccharin using tungstophosphoric acid as a heterogeneous recyclable catalyst under solvent-free conditions. Iranian Journal of Organic Chemistry, 2(3), 417-422.
- Calo, V., Ciminale, F., Lopez, L., & Todesco, P. E. (1971). Regioselective monobromination of aromatic amines. Journal of the Chemical Society C: Organic, 3652-3653.
- Ch24: Electrophilic Arom. Subs. of phenols. (n.d.). University of Calgary.
- Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S.
- Fukaya, T., et al. (2012). Bioorganic and Medicinal Chemistry, 20(18), 5568-5582.
- Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? (2012). ResearchGate.
- US Patent 6,838,582B2. (2005). Process for preparing 2,4,4,6-tetrabromo-2,5-cycloyhexadienone.
- 2,4,4,6-Tetrabromo-2,5-cyclohexadienone as an efficient reagent for phosphine-free electrophilic transformation of alcohols and epoxides. (n.d.). ResearchGate.
- N-Bromosuccinimide. (2019). Wikipedia.
- CN111302956A - Preparation method of 4-bromo-2-aminophenol. (2020). Google Patents.
- Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022). Khan Academy.
- 8-Bromination of 2,6,9-trisubstituted purines with pyridinium tribromide. (2014). ResearchGate.
- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
- Inorganic and organic halamine formation mechanisms and reactivity in water disinfection. (n.d.). ChemRxiv.
- 8-Bromination of 2,6,9-trisubstituted purines with pyridinium tribromide. (2014). ResearchGate.
- recrystallisation of pyridinium tribromide. (2009). Sciencemadness.org.
- Pyridinium tribromide (PyrBr3) in equilibrium with bromine and... (n.d.). ResearchGate.
- Selective bromination of polyenes by 2,4,4,6-tetrabromocyclohexa-2,5-dienone. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- CN102060717B - The synthetic method of the bromophenol of 3 amino 4. (2013). Google Patents.
- Bromination of Aniline. (n.d.). Khan Academy.
- Bromination - Common Conditions. (n.d.). Common Organic Chemistry.
- Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen Overseas.
- N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (2001). ResearchGate.
- Regioselective and high-yielding bromination of phenols and anilins using N-bromosaccharin and amberlyst-15. (2012). ResearchGate.
- 8-Bromination of 2,6,9-trisubstituted purines with pyridinium tribromide. (2014). ResearchGate.
- 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.
- Amino Acid-Protecting Groups. (n.d.). SciSpace.
- US3917695A - Preparation of N-acetyl-p-aminophenol. (1975). Google Patents.
- Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. (n.d.). National Institutes of Health.
- Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. (2024). PubMed.
- Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). MDPI.
- Oxidation of p-aminophenol in aqueous solution. (1982). Journal of the Chemical Society, Perkin Transactions 2.
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Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Amino-4,6-dibromophenol
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,6-dibromophenol. The primary focus is on the safe management of the highly exothermic bromination of 2-aminophenol, a critical step that demands rigorous control to ensure safety, product purity, and yield.
Section 1: Core Principles & Hazard Assessment (FAQs)
This section addresses fundamental questions regarding the thermochemistry and inherent risks of the synthesis.
Q1: Why is the bromination of 2-aminophenol a highly exothermic reaction?
The significant heat release during the synthesis of this compound stems from the principles of electrophilic aromatic substitution (EAS). The starting material, 2-aminophenol, possesses two powerful activating groups on the benzene ring: a hydroxyl (-OH) and an amino (-NH2) group. Both are strongly ortho-, para-directing and donate electron density into the ring, making it exceptionally nucleophilic.[1][2] This high degree of activation dramatically accelerates the reaction rate with an electrophile like bromine (Br₂), leading to a rapid and substantial release of energy (exotherm). The reaction can proceed almost instantaneously, especially in polar solvents which stabilize the charged intermediates, making thermal control a paramount challenge.[2][3]
Q2: What are the primary risks associated with an uncontrolled exotherm in this synthesis?
An uncontrolled exotherm can escalate into a thermal runaway, where the rate of heat generation exceeds the rate of heat removal.[4] This escalating temperature further accelerates the reaction rate, creating a dangerous feedback loop.[4] The primary risks include:
-
Violent Reaction and Pressure Buildup: Rapid boiling of the solvent and the evolution of hydrogen bromide (HBr) gas can cause a catastrophic pressure increase in a closed or inadequately vented system.[5][6]
-
Release of Toxic Fumes: A runaway reaction can forcefully eject toxic and corrosive bromine (Br₂) and HBr vapors from the reaction vessel.[7][8]
-
Reduced Product Quality: Elevated temperatures can lead to the formation of undesired side products, including over-brominated species or oxidative degradation products, complicating purification and reducing yield.[9][10]
-
Fire Hazard: If flammable solvents are used, a violent reaction could lead to their ignition.[11]
Q3: What pre-reaction planning and engineering controls are essential before starting the synthesis?
Thorough planning is critical to mitigating the risks.[5] Before any reagents are handled, the following should be in place:
-
Comprehensive Risk Assessment: Evaluate the hazards of all chemicals, the reaction's exothermicity, and potential side reactions.[11]
-
Proper Equipment Selection:
-
Use a reaction vessel of appropriate size (do not exceed 50-60% of the vessel's volume).
-
Ensure efficient overhead stirring to prevent localized hot spots and ensure even heat distribution.[12]
-
Employ a robust cooling system (e.g., an ice-salt or dry ice-acetone bath) with sufficient capacity to absorb the entire reaction exotherm.[12][13]
-
Use an addition funnel for the controlled, dropwise addition of the brominating agent.[9]
-
-
Continuous Monitoring: Always have a thermometer or thermocouple monitoring the internal reaction temperature, not just the bath temperature.[6]
-
Emergency Plan: Have a pre-prepared quenching solution and a larger cooling bath readily available. All personnel must be aware of the emergency shutdown procedure.
-
Ventilation: All procedures must be conducted in a certified chemical fume hood to manage the release of HBr and Br₂ vapors.[14]
Section 2: Troubleshooting Guide: Proactive Control & Reactive Measures
This section provides answers to specific experimental challenges.
Proactive Control
Q4: My reaction temperature spikes uncontrollably as soon as I add the bromine. How can I prevent this?
A rapid temperature spike indicates that the rate of heat generation is overwhelming your cooling system. The key is to control the reaction rate.
-
Slow Reagent Addition: The brominating agent must be added dropwise at a rate that allows the cooling system to maintain the target internal temperature.[4][9][12] If the temperature begins to rise, immediately stop the addition.[12]
-
Dilution: Using a more dilute solution of bromine can help moderate the reaction rate and improve heat dissipation.
-
Efficient Cooling: Ensure the reaction flask has maximum surface area contact with the cooling bath. The cooling bath should be at a temperature significantly lower than your target reaction temperature to provide a sufficient thermal gradient.[13]
-
Pre-cooling: Cool the 2-aminophenol solution to the target temperature before starting the bromine addition.
Q5: What are the optimal temperature conditions for this reaction, and what are the trade-offs?
Maintaining a low and stable temperature is crucial for both safety and selectivity.
| Parameter | Recommended Range | Rationale & Trade-offs |
| Internal Reaction Temp. | -5 °C to 5 °C | Rationale: This range is low enough to significantly slow the reaction rate, allowing the exotherm to be managed effectively by a standard laboratory cooling bath.[9] It minimizes the formation of over-brominated byproducts and potential oxidative degradation. |
| Trade-off: The reaction will be slower, requiring a longer addition time. However, this is a necessary compromise for safety and control. Allowing the temperature to rise above 5-10 °C significantly increases the risk of a runaway reaction.[9] | ||
| Cooling Bath Temp. | -15 °C to -10 °C | Rationale: The cooling bath must be substantially colder than the desired internal temperature to provide an effective "heat sink" that can rapidly absorb the energy released. |
| Trade-off: Requires a more robust cooling bath (e.g., ice-salt) than a simple ice-water bath. |
Q6: How does the choice of solvent affect the reaction exotherm and product distribution?
The solvent plays a critical role.
-
Polar Solvents (e.g., Acetic Acid, Methanol): These solvents can accelerate the bromination reaction because they stabilize the polar intermediates of the EAS mechanism.[2] While this can increase the reaction rate, it also makes the exotherm more difficult to control.
-
Non-Polar Solvents (e.g., Carbon Disulfide, Dichloromethane): In non-polar solvents, the reaction is generally slower and less exothermic, offering better control.[3] This can also favor mono- or di-bromination over the formation of tri-substituted products, as the brominating agent is less polarized.[2][3] For the synthesis of the dibromo- product, a less polar solvent may offer a wider margin of safety.
Reactive Measures
Q7: The reaction temperature is rising rapidly and my cooling bath can't keep up. What are the immediate steps to prevent a runaway?
This is a critical emergency. Execute the following steps immediately and decisively:
-
STOP REAGENT ADDITION: Immediately close the stopcock on the addition funnel.[12]
-
ENHANCE COOLING: Add more ice/salt or dry ice to the external cooling bath to increase its capacity. If possible and safe, raise the bath level to increase surface contact with the flask.[12]
-
PREPARE FOR QUENCH: If the temperature continues to rise unabated, prepare to quench the reaction. Have a pre-chilled quenching solution (e.g., a cold, saturated aqueous solution of sodium bisulfite or sodium thiosulfate) ready.[13][15]
-
QUENCH (If Necessary): If the temperature exceeds a pre-determined safety limit (e.g., >20°C) and shows no sign of slowing, slowly and carefully add the cold quenching solution directly to the reaction mixture with vigorous stirring. Be aware that the quench itself can be exothermic, so the addition must be controlled.[9][13]
Q8: I've finished the reaction and added a quenching agent, but the reddish-brown color of bromine persists. What does this mean and what should I do?
A persistent reddish-brown or yellow color indicates that unreacted elemental bromine is still present.[13] This could be due to insufficient quenching agent or poor mixing between the aqueous quencher and the organic layer.
-
Solution: Continue to add the quenching solution (e.g., 10% w/v sodium thiosulfate) dropwise with vigorous stirring until the color is fully discharged and the solution becomes colorless or pale yellow.[13][15] If the issue is poor mixing, ensure the stirring is rapid enough to create an emulsion, maximizing the interfacial area between the two phases.[13]
Section 3: Protocols & Methodologies
Protocol 1: Controlled Batch Bromination (Illustrative Lab-Scale)
This protocol is a guideline and must be adapted based on a thorough, site-specific risk assessment.
-
Setup: In a fume hood, equip a three-necked round-bottom flask with an overhead stirrer, a thermocouple to monitor internal temperature, and a pressure-equalizing addition funnel. Place the flask in an ice-salt bath.
-
Charge Reactor: Dissolve 2-aminophenol in a suitable solvent (e.g., glacial acetic acid) in the flask and cool the solution to 0 °C with stirring.
-
Prepare Bromine Solution: In the addition funnel, add a solution of 2.0 equivalents of bromine in the same solvent.
-
Slow Addition: Begin the dropwise addition of the bromine solution, ensuring the internal temperature does not exceed 5 °C. The addition rate should be adjusted to maintain this temperature.[9] Expect this to take several hours for a moderate-scale reaction.
-
Monitoring: Continuously monitor the internal temperature. If it rises above 5 °C, halt the addition until the temperature returns to the setpoint.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes to ensure full conversion.
-
Quenching: Slowly add a cold 10% aqueous solution of sodium thiosulfate with vigorous stirring until the bromine color disappears completely.[15] Monitor the temperature during the quench, as it can also be exothermic.[9]
-
Work-up: Proceed with standard aqueous work-up and purification procedures.
Protocol 2: Emergency Quenching Procedure
-
Alert Personnel: Announce the emergency situation to others in the lab.
-
Stop Addition & Enhance Cooling: As described in Q7.
-
Execute Quench: Slowly pour a pre-chilled, saturated sodium bisulfite solution into the reaction vessel with maximum possible stirring. Add at a rate that prevents the quench exotherm from causing a secondary temperature spike.
-
Observe: Continue stirring and cooling until the internal temperature has stabilized at a safe level (<10 °C).
Section 4: Visualizations & Workflows
Diagram 1: Proactive Temperature Management Workflow
Caption: Workflow for maintaining thermal control during reagent addition.
Diagram 2: Decision Tree for Thermal Excursion Response
Caption: Decision-making process for responding to a runaway reaction.
References
- Safety Precautions for Handling Exothermic Reactions. (n.d.). Google Docs.
- Technical Support Center: Quenching and Removal of Excess Bromine. (n.d.). BenchChem.
- Technical Support Center: Handling and Quenching Reactions with Brominated Compounds. (n.d.). BenchChem.
- Best Practices for Working with Chemical Reactions in the Lab. (2025).
- Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap Eureka.
- Managing exothermic reactions during cyclopropylbenzene synthesis. (n.d.). BenchChem.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- Synthesis of 2-amino-4,6-dibromo-phenol. (n.d.). PrepChem.com.
- Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. (2015). ACS Publications.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Controlling Runaway Heat in Exothermic Chemical Reactions. (n.d.). Innocentive.
- Preparation method of 4-bromo-2-aminophenol. (n.d.). Google Patents.
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- The interactive lab primer - working safely. (n.d.). RSC Education.
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- 2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses.
- 2-Amino-4-bromophenol. (n.d.). Sigma-Aldrich.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). PMC - NIH.
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- Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? (2012). ResearchGate.
- The synthetic method of the bromophenol of 3 amino 4. (n.d.). Google Patents.
- Influence of brominated flame retardant thermal decomposition products on HALS. (2025). ResearchGate.
- This compound 97. (n.d.). Sigma-Aldrich.
- Optimizing reaction conditions for the synthesis of 2-aminophenol derivatives. (n.d.). BenchChem.
- Preparation method of 2-chloro-4-bromophonel with high purity. (n.d.). Google Patents.
- Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. (2009). PubMed.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). A Journal of AIDIC.
- 4-amino-2,6-dibromophenol. (2025). Chemical Synthesis Database.
- Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Certificate of Analysis - 2-Amino-4-bromophenol. (n.d.). MedchemExpress.com.
- 2-Amino-4, 6-Dibromophenol, 98% Purity. (n.d.). CP Lab Safety.
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI.
- 2-amino-4-nitrophenol. (n.d.). Organic Syntheses.
- This compound. (n.d.). PubChem.
- Bromination of Phenols. (2022). YouTube.
- Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. (2018). ResearchGate.
- Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. (n.d.). NIH.
- Chemical bromination of phenol red by hydrogen peroxide is possible in the absence of haloperoxidases. (n.d.). University of Arizona.
- Bromination of Phenols (video). (n.d.). Khan Academy.
- Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. (2015). ResearchGate.
- Process for the preparation of 2-amino-4-nitrophenol. (n.d.). Google Patents.
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Identifying byproducts in 2-Amino-4,6-dibromophenol synthesis by NMR
Welcome to the technical support center for the synthesis of 2-Amino-4,6-dibromophenol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and analysis, with a specific focus on identifying byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, typically involves the electrophilic bromination of 2-aminophenol. While seemingly straightforward, this reaction is prone to the formation of several byproducts due to the strong activating effects of the amino (-NH₂) and hydroxyl (-OH) groups.[1][2][3] Both groups are ortho-, para-directing, which can lead to a mixture of brominated isomers and over-brominated species.[1][2] Effective reaction monitoring and accurate identification of impurities are therefore critical for process optimization and ensuring the purity of the final product. NMR spectroscopy is a powerful and indispensable tool for this purpose, providing detailed structural information and quantitative analysis of reaction mixtures.[4][5][6][7][8]
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions grounded in chemical principles.
Problem 1: My ¹H NMR spectrum shows more than two aromatic signals, suggesting a mixture of products. How can I identify the byproducts?
Answer:
The presence of multiple aromatic signals in your ¹H NMR spectrum is a clear indication of isomeric byproducts. The key to identification lies in understanding the directing effects of the substituents and analyzing the chemical shifts and coupling patterns of the unexpected peaks.
Common Byproducts and Their NMR Signatures:
-
2-Amino-4-bromophenol: This is a common monobrominated byproduct. Its ¹H NMR spectrum will show three aromatic protons. You would expect to see a doublet (d) for the proton ortho to the bromine, a doublet of doublets (dd) for the proton between the amino and hydroxyl groups, and another doublet (d) for the proton para to the bromine. The coupling constants will be indicative of their relative positions.
-
2-Amino-6-bromophenol: Another possible monobrominated isomer. Similar to the 4-bromo isomer, it will exhibit three aromatic protons with distinct coupling patterns.
-
2-Amino-4,5-dibromophenol or 2-Amino-3,4-dibromophenol: While less common, regioisomers of the desired product can form. Their identification would rely on careful analysis of coupling constants and comparison to predicted spectra or literature data if available.
-
2,4,6-Tribromophenol: In cases of excessive bromination, the amino group can be displaced, leading to this byproduct.[1] Its ¹H NMR spectrum would be simple, showing a singlet for the two equivalent aromatic protons.
-
Starting Material (2-Aminophenol): Incomplete reaction will result in the presence of the starting material. The ¹H NMR of 2-aminophenol shows a more complex multiplet pattern for its four aromatic protons.[9]
Experimental Protocol for Byproduct Identification:
-
Acquire High-Resolution ¹H NMR: Ensure your spectrum has good resolution to clearly distinguish coupling patterns.
-
Integrate All Peaks: The relative integration of the signals will give you the molar ratio of the different species in your mixture.
-
Analyze Coupling Constants (J-values):
-
Ortho coupling (³JHH) is typically 7-9 Hz.
-
Meta coupling (⁴JHH) is smaller, around 2-3 Hz.
-
Para coupling (⁵JHH) is usually close to 0 Hz and often not resolved.
-
-
Consider ¹³C NMR and DEPT: A ¹³C NMR spectrum, along with DEPT-135 and DEPT-90 experiments, can help confirm the number of protons attached to each carbon, aiding in the definitive assignment of isomers.
-
Spiking Experiment: If you have a pure standard of a suspected byproduct, you can add a small amount to your NMR sample. An increase in the intensity of a specific set of peaks will confirm the identity of that byproduct.
Problem 2: My reaction seems to have gone too far, and I suspect I've formed 2,4,6-tribromoaniline or other over-brominated species. How can NMR help confirm this?
Answer:
Over-bromination is a significant risk due to the highly activating nature of the amino and hydroxyl groups.[2][10] NMR is an excellent tool to identify these species.
Identifying Over-bromination Products:
-
2,4,6-Tribromoaniline: If the hydroxyl group is lost and replaced by a bromine, you would see a singlet in the aromatic region of the ¹H NMR spectrum corresponding to the two equivalent protons at the 3- and 5-positions.
-
Oxidation Products: Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures, especially in the presence of certain reagents.[2][11] These compounds have characteristic NMR signals in the olefinic region (typically 6-7 ppm) and distinct carbonyl signals in the ¹³C NMR spectrum (around 180-190 ppm).
Workflow for Investigating Over-bromination:
Caption: Workflow for NMR analysis of over-bromination byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H and ¹³C NMR spectrum for pure this compound?
A1: For pure this compound, you should expect the following NMR features:
| ¹H NMR | Chemical Shift (ppm, approximate) | Multiplicity | Assignment |
| Aromatic H | 7.3 - 7.5 | Doublet (d) | H-5 |
| Aromatic H | 6.8 - 7.0 | Doublet (d) | H-3 |
| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | Amino Protons |
| -OH | 9.0 - 10.0 | Broad Singlet (br s) | Hydroxyl Proton |
Note: The chemical shifts of the -NH₂ and -OH protons can vary significantly depending on the solvent, concentration, and temperature. They may also exchange with deuterium if a protic deuterated solvent like D₂O or CD₃OD is used.
| ¹³C NMR | Chemical Shift (ppm, approximate) | Assignment |
| Aromatic C | 145 - 150 | C-OH |
| Aromatic C | 135 - 140 | C-NH₂ |
| Aromatic CH | 120 - 125 | C-3 |
| Aromatic CH | 115 - 120 | C-5 |
| Aromatic C | 110 - 115 | C-Br (C-4) |
| Aromatic C | 105 - 110 | C-Br (C-6) |
These are approximate values and can be influenced by the solvent and spectrometer frequency.
Q2: How can I use NMR to monitor the progress of my reaction in real-time?
A2: Real-time reaction monitoring by NMR is a powerful process analytical technology (PAT) tool.[5][6][7] By taking aliquots from the reaction mixture at different time points and acquiring their ¹H NMR spectra, you can track the disappearance of the starting material (2-aminophenol) and the appearance of the desired product (this compound) and any byproducts. The relative integrals of the characteristic peaks will provide a quantitative measure of the reaction's progress, allowing you to determine the optimal reaction time and prevent the formation of over-brominated impurities.
Experimental Protocol for Reaction Monitoring:
-
At timed intervals, withdraw a small aliquot from the reaction vessel.
-
Quench the reaction in the aliquot immediately (e.g., by adding a solution of sodium thiosulfate to consume any remaining bromine).
-
Prepare the sample for NMR analysis by dissolving it in a suitable deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
By comparing the integrals of a signal from the starting material and a signal from the product, you can calculate the conversion at each time point.
Q3: My product is a solid. What is the best way to prepare an NMR sample?
A3: For a solid sample, you will need to dissolve it in a suitable deuterated solvent.
Solvent Selection:
-
Deuterated Chloroform (CDCl₃): A common choice, but the solubility of this compound may be limited.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent solvent for polar compounds like phenols and anilines. The -OH and -NH₂ protons will be clearly visible as broad signals.
-
Deuterated Methanol (CD₃OD): Also a good solvent, but the acidic protons (-OH and -NH₂) will exchange with the deuterium of the solvent and will not be observed in the ¹H NMR spectrum.
-
Deuterated Acetone (Acetone-d₆): Another viable option with good solvating power for many organic compounds.
Sample Preparation Steps:
-
Weigh approximately 5-10 mg of your solid sample into a clean, dry vial.
-
Add about 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently agitate or sonicate the vial to ensure complete dissolution.
-
Transfer the solution to an NMR tube using a Pasteur pipette.
-
If the solution contains suspended particles, filter it through a small plug of cotton or glass wool in the pipette.
Q4: Can 2D NMR techniques help in identifying byproducts?
A4: Absolutely. 2D NMR experiments can be invaluable for unambiguously identifying byproducts, especially in complex mixtures.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. It is extremely useful for identifying adjacent protons in an aromatic ring system and piecing together the spin systems of different isomers.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is a powerful tool for assigning the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different spin systems and for assigning quaternary carbons.
By using a combination of these 2D NMR techniques, you can build a detailed structural picture of each component in your reaction mixture, leading to a confident identification of any byproducts.
Logical Relationship of NMR Techniques for Byproduct Identification:
Caption: Interconnectivity of NMR experiments for structural elucidation.
References
- D. A. Foley, M. T. Zell, et al. (n.d.). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods.
- Foley, D. A., Zell, M. T., & Brian, L. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- PrepChem. (n.d.). Synthesis of 2-amino-4,6-dibromo-phenol.
- News-Medical.Net. (2024, August 21). Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring.
- ResearchGate. (n.d.). NMR reaction monitoring during the development of an active pharmaceutical ingredient | Request PDF.
- ACS Publications. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry.
- The Royal Society of Chemistry. (n.d.). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle.
- Reddit. (2024, May 21). Troubleshooting halogenated phenols and anisoles in GC-MS. r/analyticalchemistry.
- Chemical Synthesis Database. (2025, May 20). 4-amino-2,6-dibromophenol.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols.
- iChemical. (n.d.). 2-Amino-4-bromophenol, CAS No. 40925-68-6.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0062397).
- Chemistry Steps. (n.d.). Reactions of Phenols.
- NIH. (2025, February 20). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PMC.
- PubChem. (n.d.). This compound | C6H5Br2NO | CID 351863.
- Britannica. (n.d.). Electrophilic aromatic substitution | chemistry.
- Unknown. (n.d.). Phenol_Electrophilic substitution rxn.
- PubChem. (n.d.). 4-Amino-2,6-dibromophenol | C6H5Br2NO | CID 69107.
- NIH. (n.d.). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow.
- Google Patents. (n.d.). CN111302956A - Preparation method of 4-bromo-2-aminophenol.
- NIH. (n.d.). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. PMC.
- University of Arizona. (n.d.). Chemical bromination of phenol red by hydrogen peroxide is possible in the absence of haloperoxidases.
- Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation.
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
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Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 2-Amino-4,6-dibromophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 2-Amino-4,6-dibromophenol. The unique trifunctional nature of this substrate, possessing an amino group, a hydroxyl group, and two bromine atoms, presents distinct challenges and opportunities in catalytic transformations. This document is designed to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Challenges with this compound
Before delving into troubleshooting, it's crucial to understand the inherent chemical properties of this compound that can influence catalytic reactions. The presence of both a Lewis basic amino group and a potentially coordinating hydroxyl group can lead to catalyst inhibition or poisoning, a common issue with nitrogen- and oxygen-containing substrates.[1][2] The electronic properties of the dibrominated aromatic ring also play a significant role in the kinetics of oxidative addition, a key step in many cross-coupling reactions.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst loading and reaction setup for this compound.
Q1: What is a good starting point for catalyst loading in a cross-coupling reaction with this compound?
A1: For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, a standard starting catalyst loading is typically between 1-5 mol% for the palladium source.[1][3] A common and effective starting point is 2 mol% of a palladium pre-catalyst with a palladium-to-ligand ratio of 1:1 to 1:2.[1] It is highly recommended to perform initial screens with a few different ligands and bases to identify a promising system before extensively optimizing the catalyst loading.[1]
Q2: Which type of catalyst is generally preferred for reactions with this substrate?
A2: The choice of catalyst is highly reaction-dependent. For C-N bond formation (Buchwald-Hartwig amination), palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1][4][5] These ligands can sterically hinder the coordination of the substrate's amino and hydroxyl groups to the palladium center, thus preventing catalyst deactivation.[1] For reactions like the synthesis of benzoxazoles, copper-based catalysts, sometimes in combination with a Brønsted acid, have proven to be effective.[6][7][8]
Q3: How do the two bromine atoms on the ring affect the reaction?
A3: The two bromine atoms provide two potential sites for cross-coupling. This can lead to a mixture of mono- and di-substituted products. Controlling the stoichiometry of the coupling partner and carefully optimizing reaction conditions (temperature, reaction time, and catalyst loading) are crucial for achieving selective mono- or di-functionalization. The electron-withdrawing nature of the bromine atoms can also influence the rate of oxidative addition.
Q4: Can I use the same catalyst loading for both mono- and di-arylation of this compound?
A4: Generally, achieving selective mono-arylation will require more careful control of reaction parameters, potentially including a lower catalyst loading and a stoichiometric amount of the coupling partner. For di-arylation, a slightly higher catalyst loading and an excess of the coupling partner may be necessary to drive the reaction to completion.
Section 3: Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low to No Product Yield
Q: My cross-coupling reaction with this compound is not working, or the yield is very low. What are the likely causes and how can I fix it?
A: Low or no yield is a common problem that can often be traced back to catalyst inactivity or suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
1. Catalyst Deactivation/Poisoning:
-
Causality: The amino and hydroxyl groups of this compound can act as ligands, coordinating to the metal center of the catalyst and forming stable, inactive complexes.[1][2] This "poisoning" effectively removes the catalyst from the catalytic cycle.
-
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or NHC ligands.[1][9] These ligands create a sterically hindered environment around the metal center, which can prevent the coordination of the substrate's heteroatoms.
-
Use of Pre-catalysts: Utilize well-defined palladium pre-catalysts. These are often more stable and can generate the active catalytic species more efficiently in the presence of the potentially inhibiting substrate.[1]
-
Slow Addition: Adding the this compound solution slowly to the reaction mixture can help maintain a low concentration of the substrate, reducing its inhibitory effect on the catalyst.[1]
-
2. Ineffective Base:
-
Causality: The choice of base is critical in many cross-coupling reactions. It may not be strong enough to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling or deprotonation of the amine in Buchwald-Hartwig amination), or it could be incompatible with the functional groups on your substrate.[2] Poor solubility of an inorganic base can also hinder the reaction.
-
Solutions:
-
Base Screening: Screen a variety of bases, including inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases such as DBU or triethylamine.[2][10] The optimal base is often substrate and ligand-dependent.
-
Anhydrous Conditions: For some reactions, particularly Suzuki couplings, ensuring anhydrous conditions and using a non-aqueous base can prevent protodeboronation of the boronic acid.[1]
-
3. Inadequate Reaction Conditions:
-
Causality: The reaction temperature may be too low for the catalytic cycle to proceed efficiently, or conversely, too high, leading to catalyst decomposition.[1]
-
Solutions:
-
Temperature Optimization: Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction progress and checking for any signs of decomposition.[1]
-
Solvent Choice: The solvent plays a crucial role in solubility and can influence the catalytic activity.[11] Ensure the solvent is anhydrous and properly degassed. Common solvents for cross-coupling include toluene, dioxane, and DMF.
-
4. Poor Quality of Reagents or Inert Atmosphere:
-
Causality: Palladium(0) catalysts are sensitive to oxygen and can be easily oxidized to an inactive state.[12] Impurities in reagents or solvents can also interfere with the reaction.
-
Solutions:
-
Inert Atmosphere: Ensure a rigorously inert atmosphere (argon or nitrogen) is maintained throughout the experiment.[1][12] This includes degassing all solvents and reagents.
-
Fresh Reagents: Use fresh, high-quality catalysts, ligands, and other reagents. The appearance of a catalyst can sometimes indicate its activity (e.g., CuI should be white to off-white, not yellow or green).[12]
-
Below is a workflow to guide your troubleshooting process for low to no product yield.
Caption: Catalyst deactivation pathways.
Section 4: Experimental Protocols
This section provides a general, step-by-step methodology for screening catalyst loading in a Suzuki-Miyaura coupling reaction with this compound as a starting point.
Protocol: Micro-scale Suzuki-Miyaura Reaction Screening
-
Preparation of Reaction Vials: In a glovebox, add the desired palladium pre-catalyst (e.g., 2 mol%) and ligand (e.g., 2.2 mol%) to a series of oven-dried reaction vials equipped with stir bars.
-
Addition of Reagents: To each vial, add this compound (1 equivalent), the boronic acid (1.1 equivalents for mono-arylation), and the base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) to achieve the desired concentration.
-
Reaction: Seal the vials and place them in a pre-heated reaction block outside the glovebox. Stir at the desired temperature for the specified time.
-
Quenching and Analysis: After the reaction is complete, cool the vials to room temperature. Quench the reaction (e.g., with water or a saturated NH₄Cl solution). Extract the product with an organic solvent. Analyze the crude reaction mixture by techniques such as LC-MS or GC-MS to determine the conversion and product distribution.
Section 5: In-Situ Monitoring Techniques
For complex reactions, in-situ monitoring techniques can provide invaluable insights into catalyst performance and reaction kinetics. [13][14][15][16][17]Techniques like in-situ IR spectroscopy can help identify active catalytic species and monitor their stability throughout the reaction. [14]Temperature programmed analyses can be used to understand catalyst deactivation mechanisms. [13]
References
- Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310–6314. [Link]
- Kim, S., et al. (2015). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry, 13(29), 7954-7961. [Link]
- Organic Chemistry Portal. Synthesis of Benzoxazoles. [Link]
- Nguyen, T. L. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21576. [Link]
- Bennehalli, B., et al. (2017). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 7(2), 752-763. [Link]
- Goksu, H., et al. (2015). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. Applied Organometallic Chemistry, 29(10), 688-694. [Link]
- Sharma, S., & Van der Eycken, E. V. (2021). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 25(6), 1319-1341. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1876-1893. [Link]
- Altamirano-Hernandez, A., et al. (2023). On the Application of an In Situ Catalyst Characterization System (ICCS) and a Mass Spectrometer Detector as Powerful Techniques for the Characterization of Catalysts.
- Esche, E., et al. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes.
- Stambuli, J. P., & Hartwig, J. F. (2003). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 42(38), 4492-4519. [Link]
- Zhang, J., et al. (2019). In Situ/Operando Techniques for Characterization of Single-Atom Catalysts.
- Chen, X., et al. (2024). Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries. Surface Science and Technology, 2(1), 9. [Link]
- Chemistry LibreTexts. (2023).
- Chen, X., et al. (2024). Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1876-1893. [Link]
- Wikipedia.
- Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]
- Wang, C., et al. (2018). Cobalt-Catalyzed C-C and C-N Coupling reactions.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- University of Barcelona. Novel catalysts for the conversion of phenol to anilines. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 133(45), 18266–18269. [Link]
- Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(26), 6054–6058. [Link]
- Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1004–1019. [Link]
- Della-Sala, G., et al. (2019). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. The Journal of Organic Chemistry, 84(17), 11029–11038. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to 2-Amino-4,6-dibromophenol vs. 2-Amino-4-bromophenol in Synthesis
This guide provides an in-depth comparative analysis of 2-Amino-4,6-dibromophenol and 2-Amino-4-bromophenol, two pivotal intermediates in synthetic chemistry. We will dissect their structural nuances to explain the resulting differences in reactivity and explore how these differences dictate their strategic application in the synthesis of pharmaceuticals and other high-value molecules. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reagent selection for complex synthetic pathways.
Introduction: Structure Dictates Function
2-Aminophenol derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] The introduction of bromine atoms onto the phenolic ring dramatically alters the molecule's electronic properties and steric profile, creating unique synthetic handles. 2-Amino-4-bromophenol serves as a versatile building block, widely used in the synthesis of analgesics, anti-inflammatory agents, and azo dyes.[2] Its counterpart, this compound, offers a different set of synthetic possibilities and challenges due to the presence of a second bromine atom.
The core difference lies in the substitution pattern. 2-Amino-4-bromophenol possesses a reactive C6 position, which is ortho to the activating hydroxyl group and para to the activating amino group, making it a prime site for further electrophilic substitution. In contrast, this compound has this position blocked by a bromine atom, which also imparts significant steric hindrance around the adjacent amino group. This guide will illuminate how these seemingly small structural changes lead to vastly different outcomes in key synthetic transformations.
Physicochemical Properties: A Comparative Overview
A molecule's physical properties are the first indicators of its behavior in a reaction system. The addition of a second bromine atom significantly increases the molecular weight and can influence properties like melting point and solubility.
| Property | 2-Amino-4-bromophenol | This compound |
| CAS Number | 40925-68-6 | 10539-14-7 |
| Molecular Formula | C₆H₆BrNO | C₆H₅Br₂NO |
| Molecular Weight | 188.02 g/mol | 266.92 g/mol |
| Appearance | White to light brown crystalline solid[3] | Solid |
| Melting Point | 130-135 °C | 88-95 °C |
| Solubility | Slight solubility in water; soluble in organic solvents like ethanol and acetone[3] | Information not widely available, but expected to have lower polarity and water solubility than the mono-bromo analog. |
Synthesis of the Starting Materials
The accessibility of these reagents is a practical consideration for any synthetic campaign. Both compounds are typically synthesized from their corresponding nitrophenol precursors via reduction of the nitro group.
Diagram: General Synthesis Pathways
Caption: General synthetic routes to the target aminophenols.
Experimental Protocol: Synthesis of 2-Amino-4-bromophenol
This protocol is adapted from a documented synthesis involving the catalytic hydrogenation of 4-bromo-2-nitrophenol.[4]
-
Setup: To a solution of 4-bromo-2-nitrophenol (50.7 g, 233 mmol) in tetrahydrofuran (THF, 500 mL), add 5% Rhodium on Carbon (Rh/C) (5.00 g).
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere for 11 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-Amino-4-bromophenol as a brown solid (43.3 g, 99% yield).[4]
Experimental Protocol: Synthesis of this compound
This protocol involves the reduction of 2-nitro-4,6-dibromophenol using sodium dithionite.[5]
-
Setup: Prepare a mixture of 2-nitro-4,6-dibromophenol (89 g), methyl alcohol (270 mL), 30% NaOH aqueous solution (50 mL), and demineralized water (2,400 mL).
-
Reaction Initiation: Heat the mixture to 50-55 °C to obtain a yellow solution.
-
Reduction: Add sodium dithionite (Na₂S₂O₃, 178 g) in small portions, maintaining the temperature at 50 °C.
-
Completion: Stir the reaction mixture for 30 minutes at 65 °C, then for 30 minutes at room temperature.
-
Isolation: Cool the mixture to induce precipitation. Collect the solid product, this compound, by filtration (44.2 g yield).[5]
Comparative Reactivity: A Tale of Two Scaffolds
The synthetic utility of these compounds is dictated by the interplay of electronic and steric effects.
Diagram: Reactivity Determinants
Caption: Key structural differences and their impact on reactivity.
A. Electrophilic Aromatic Substitution (EAS)
-
2-Amino-4-bromophenol: The presence of two powerful activating groups (-OH and -NH₂) makes the aromatic ring highly susceptible to electrophilic attack. The unsubstituted C6 position is strongly activated, making further bromination, nitration, or Friedel-Crafts reactions facile at this site. This can be a disadvantage if functionalization at other sites is desired, as it may lead to unwanted side products.
-
This compound: The key positions ortho and para to the activating groups are substituted. This renders the ring significantly less reactive towards further EAS. This inherent stability is a major advantage when the core scaffold needs to be preserved during subsequent transformations. It effectively serves as a "protected" 2-aminophenol, where the most reactive sites are already blocked.
B. Reactions at the Amino and Hydroxyl Groups
-
2-Amino-4-bromophenol: The amino and hydroxyl groups are readily accessible for a variety of reactions, including acylation, alkylation, and diazotization. Its use as a precursor for benzoxazole synthesis is a prime example, where both the amino and hydroxyl groups participate in cyclization.
-
This compound: The bromine atom at C6 creates significant steric bulk around the adjacent C2-amino group. This hindrance can dramatically slow down or even prevent reactions that require nucleophilic attack by the amine, such as acylation or the formation of Schiff bases. More forcing conditions (higher temperatures, stronger reagents) may be required compared to its mono-bromo counterpart. The hydroxyl group at C1 is less affected sterically.
C. Palladium-Catalyzed Cross-Coupling Reactions
Both molecules contain C-Br bonds that can participate in cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.
-
2-Amino-4-bromophenol: This compound is an excellent substrate for introducing diversity at the C4 position. It is a reactant for preparing (aryl)oxadiazolobenzoxazinones via the Suzuki-Miyaura reaction, demonstrating its utility in building complex heterocyclic systems.[6]
-
This compound: This molecule presents more complex possibilities. The two bromine atoms may have differential reactivity, potentially allowing for selective, sequential cross-coupling reactions. Alternatively, harsh conditions could lead to double coupling. This dual functionality makes it a candidate for synthesizing polymers or more complex, symmetrically substituted molecules.
Strategic Applications in Drug Development
The choice between these two reagents is a strategic one, driven by the synthetic goal.
-
Use Case for 2-Amino-4-bromophenol: It is the reagent of choice when the synthetic plan involves building upon the aminophenol core. Its applications include the synthesis of:
-
Benzoxazole benzenesulfonamides as allosteric inhibitors of fructose-1,6-bisphosphatase.
-
N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives as protein tyrosine phosphatase 1B inhibitors.
-
Intermediates for various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2]
-
-
Use Case for this compound: This reagent is ideal when the 2-amino-4-bromo-6-X-phenol scaffold is the final target, or when subsequent reactions must not interfere with the aromatic core. The dibromo-scaffold provides:
-
Metabolic Stability: The presence of halogens can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.
-
Modulation of Lipophilicity: The additional bromine atom increases the molecule's lipophilicity (fat-solubility), which can be crucial for membrane permeability and target engagement.
-
A Protected Core: It allows for extensive chemical modification of the amino or hydroxyl groups (if sterically possible) without the risk of unwanted ring substitution reactions.
-
Conclusion: A Choice Driven by Synthetic Strategy
2-Amino-4-bromophenol and this compound are not interchangeable reagents. They are distinct synthetic intermediates whose utility is a direct consequence of their substitution patterns.
-
Choose 2-Amino-4-bromophenol for its versatility as a foundational building block, where subsequent functionalization of the aromatic ring or straightforward reactions at the amine and hydroxyl groups are desired. It is the workhorse for creating a wide array of heterocyclic systems.
-
Choose this compound for its stability and when the synthetic strategy requires a robust, pre-functionalized core. It is the specialist's choice for introducing metabolic stability, modulating lipophilicity, and avoiding unwanted side reactions on the aromatic ring, albeit with the caveat of reduced reactivity at the sterically hindered amino group.
Understanding the fundamental principles of steric hindrance and electronic effects, as exemplified by these two compounds, is paramount for the rational design of efficient and successful synthetic routes in modern drug discovery and development.
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A Comparative Analysis of Brominated Phenol Derivatives in Biological Assays: A Guide for Researchers
In the ever-evolving landscape of drug discovery and development, marine natural products have emerged as a treasure trove of structurally diverse and biologically active compounds. Among these, brominated phenols, predominantly isolated from marine algae, have garnered significant attention for their wide spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive comparative analysis of various brominated phenol derivatives, offering researchers, scientists, and drug development professionals a critical overview of their performance in key biological assays. Drawing upon field-proven insights and experimental data, this document aims to elucidate the therapeutic potential of these fascinating molecules and guide future research endeavors.
The unique chemical properties conferred by the presence of bromine atoms on the phenol ring, such as increased lipophilicity, significantly influence their biological activity.[2][3] These compounds have demonstrated promising antioxidant, antimicrobial, anticancer, and enzyme inhibitory effects, making them attractive candidates for further investigation.[1][3][4] This guide will delve into the experimental evidence supporting these claims, providing a side-by-side comparison of different derivatives to aid in the selection of the most promising candidates for specific therapeutic applications.
Comparative Biological Activities of Brominated Phenol Derivatives
The biological efficacy of brominated phenol derivatives is intrinsically linked to their specific chemical structures, including the number and position of bromine and hydroxyl groups.[2] The following table summarizes the in vitro activities of several key derivatives across various biological assays, providing a quantitative basis for comparison.
| Derivative | Target/Assay | Activity (IC50/Ki/Other) | Source |
| Enzyme Inhibition | |||
| 3-Bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol (BDB) | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50 = 1.7 µmol/L | [5] |
| Compound 26 (a BDB derivative) | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50 = 0.89 µmol/L | [5] |
| 1-Bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene (14) | Carbonic Anhydrase I (hCA I) | Ki = 2.53 ± 0.25 nM | [6] |
| 4-Bromo-5-(2-bromo-4-hydroxybenzyl)benzene-1,2-diol (18) | Acetylcholinesterase (AChE) | Ki = 7.92 ± 1.38 nM | [6] |
| 4-Bromo-5-(4-bromo-2,5-dihydroxybenzyl)benzene-1,2-diol (20) | Acetylcholinesterase (AChE) | Ki = 8.32 ± 0.69 nM | [6] |
| 3,4-dibromo-5-(2,3-dibromo-4,5-dihydroxybenzyl)-6-(ethoxymethyl)benzene-1,2-diol (3) | Carbonic Anhydrase I (hCA I) | Ki in the range of 13.7-32.7 mM | [7] |
| Antioxidant Activity | |||
| Avrainvilleal | DPPH radical scavenging | IC50 = 3.5 µM | [2] |
| 2,3,5′-Tribromo-3′,4,4′,5-tetrahydroxy-diphenylmethane | DPPH radical scavenging | IC50 ≤ 31.5 µM | [8] |
| Compound 6 (a bromophenol from S. latiuscula) | DPPH radical scavenging | IC50 = 9.6 µM | [8] |
| Antimicrobial Activity | |||
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Antibacterial (Gram +/-) | MIC < 70 µg/mL | [9] |
| 3-Bromo-2,6-dihydroxyacetophenone (2) | Anti-S. aureus and anti-MRSA | Good activity | [10] |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis | MIC = 16 µg/mL | [11] |
| Cytotoxicity (Anticancer Activity) | |||
| Leathesia nana extracts (rich in BPs) | A549, BGC823, MCF-7, BEL-7402, HCT-8 | Cytotoxic | [1] |
| Alpinumisoflavone (a phenolic compound) | Leukemia CEM/ADR5000 cells | IC50 = 5.91 µM | [12] |
| Pycnanthulignene A (a phenolic compound) | Leukemia CEM/ADR5000 cells | IC50 = 5.84 µM | [12] |
Key Biological Assay Protocols
The following sections provide detailed, step-by-step methodologies for key biological assays commonly used to evaluate brominated phenol derivatives. The rationale behind critical experimental choices is also explained to ensure scientific integrity and reproducibility.
Cytotoxicity Assessment: Resazurin Reduction Assay
This assay is a reliable and sensitive method to determine cell viability. The causality behind this choice lies in its mechanism: viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescence is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the brominated phenol derivative in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for another 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.[12]
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
These two assays are widely used to evaluate the free radical scavenging capacity of compounds. The choice of using both is to provide a more comprehensive assessment, as they have different reaction mechanisms and sensitivities to various antioxidant compounds.[13][14]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the brominated phenol derivative at various concentrations (in methanol). Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).[8]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value is then determined.[8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
ABTS Radical Cation Generation: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Reagent Dilution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 190 µL of the diluted ABTS•+ solution to 10 µL of the brominated phenol derivative at various concentrations.
-
Incubation: Incubate for 6 minutes at room temperature.[8]
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8][15]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. This assay is fundamental for assessing the potency of new antimicrobial compounds.
Broth Microdilution Method:
-
Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the brominated phenol derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9][16]
Enzyme Inhibition Assay: Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a key therapeutic target for type 2 diabetes and obesity.[17] This colorimetric assay measures the inhibition of PTP1B activity.
Protocol:
-
Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, and a suitable buffer (e.g., HEPES buffer, pH 7.2, containing EDTA and DTT).
-
Reaction Mixture: In a 96-well plate, pre-incubate the PTP1B enzyme with various concentrations of the brominated phenol derivative for 15 minutes at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding pNPP to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).
-
Absorbance Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[5][17]
Mechanistic Insights and Signaling Pathways
Several studies have begun to unravel the molecular mechanisms underlying the biological activities of brominated phenols. For instance, some derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[18]
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by brominated phenol derivatives.
General Experimental Workflow
A systematic approach is crucial for the comprehensive evaluation of brominated phenol derivatives. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.
Caption: A general experimental workflow for the biological evaluation of brominated phenol derivatives.
Conclusion and Future Directions
Brominated phenol derivatives represent a promising class of natural products with a diverse range of biological activities. The data presented in this guide highlight their potential as leads for the development of new therapeutic agents, particularly in the areas of oncology, infectious diseases, and metabolic disorders. The structure-activity relationships suggested by the comparative data underscore the importance of the number and position of bromine atoms for potent biological effects.[1][5]
Future research should focus on the targeted synthesis of novel derivatives to optimize their activity and selectivity. Furthermore, more in-depth mechanistic studies are required to fully elucidate their modes of action and identify their specific molecular targets. The integration of in silico modeling and in vivo studies will be crucial in advancing the most promising candidates towards clinical development. This comprehensive guide serves as a valuable resource to steer these future investigations, ultimately unlocking the full therapeutic potential of these remarkable marine-derived compounds.
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A Comparative Guide to the Validation of Analytical Methods for 2-Amino-4,6-dibromophenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Amino-4,6-dibromophenol, a key chemical intermediate. As a Senior Application Scientist, my objective is to offer a narrative that is both technically robust and grounded in practical, field-proven insights, moving beyond a simple recitation of protocols to explain the causality behind experimental choices.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for validating analytical procedures, ensuring data is reliable, reproducible, and scientifically sound.[3][4][5] This guide will explore and compare three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Chemical Formula | C6H5Br2NO | [6][7][8] |
| Molar Mass | 266.92 g/mol | [6][7] |
| Appearance | Solid, Brown to orange | [6][9] |
| Melting Point | 88-95 °C | [6][9] |
| Solubility | Water-soluble | [8] |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility, high resolution, and sensitivity make it a robust tool for quantification and impurity profiling.
The "Why": Rationale for HPLC Method Design
The selection of an appropriate HPLC method hinges on the physicochemical properties of this compound. Being a polar compound containing amino and hydroxyl functional groups, a reversed-phase HPLC setup is the logical starting point. The choice of a C8 or C18 stationary phase provides a non-polar surface that allows for retention and separation based on hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate retention and symmetrical peak shape. The addition of a small amount of acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by suppressing the ionization of the phenolic hydroxyl group and protonating the amino group.[10][11] Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Proposed HPLC Method and Validation Protocol
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Column: A C8 column (e.g., Phenomenex Luna C8(2), 150 mm x 2.0 mm, 3 µm particle size) is a good starting point.[10]
-
Mobile Phase: A gradient elution with 0.05% trifluoroacetic acid in water (A) and acetonitrile (B) is proposed.[10]
-
Flow Rate: 0.25 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Detection: UV detection at 210 nm.[10]
-
Injection Volume: 5 µL.[10]
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and dilute to create a series of calibration standards.
Validation Parameters (as per ICH Q2(R2)): [1][2][3][4][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by analyzing a placebo and a spiked sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
-
Accuracy: The closeness of test results to the true value. This is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Caption: HPLC experimental workflow for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds
GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds. While this compound has a relatively high melting point, it may be amenable to GC analysis, potentially with derivatization to improve its volatility and chromatographic behavior.
The "Why": Rationale for GC-MS Method Design
The primary challenge for GC analysis of this compound is its polarity and potential for thermal degradation. The free amino and hydroxyl groups can lead to poor peak shape and adsorption on the GC column. Derivatization, such as silylation, can block these active sites, increasing volatility and improving chromatographic performance. The choice of a suitable capillary column, such as one with a mid-polarity stationary phase (e.g., HP-5), is important for achieving good separation.[12] Mass spectrometry provides highly selective and sensitive detection, allowing for confident identification and quantification based on characteristic mass fragments.
Proposed GC-MS Method and Validation Protocol
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A capillary column suitable for semi-volatile compounds (e.g., HP-5).[12]
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetone).
-
Derivatize with a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for identification.
-
-
Standard Preparation: Prepare derivatized calibration standards in the same manner as the samples.
Validation Parameters (as per ICH Q2(R2)): The same validation parameters as for HPLC would be assessed.
Caption: GC-MS experimental workflow for the analysis of this compound.
UV-Vis Spectrophotometry: A Simple and Cost-Effective Approach
UV-Vis spectrophotometry is a straightforward and widely accessible technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light.[13] For this compound, direct UV measurement is possible, although its selectivity may be lower than chromatographic methods.
The "Why": Rationale for UV-Vis Spectrophotometric Method Design
The phenolic ring and amino group in this compound are chromophores that absorb UV radiation. A simple and rapid quantification method can be developed by measuring the absorbance at the wavelength of maximum absorption (λmax). The choice of solvent is important to ensure the analyte is fully dissolved and does not interact in a way that shifts the λmax. While simple, this method is susceptible to interference from other UV-absorbing compounds. To enhance specificity, derivatization or ion-pair formation with a chromogenic reagent could be explored. For instance, the formation of an ion-pair complex with a dye like bromophenol blue, which has been used for the determination of other amine-containing compounds, could be investigated.[14][15][16]
Proposed UV-Vis Spectrophotometric Method and Validation Protocol
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which the analyte is stable and soluble (e.g., methanol or ethanol).
-
Wavelength Selection: Scan a solution of this compound from 200-400 nm to determine the λmax.
-
Standard Preparation: Prepare a stock solution and a series of calibration standards in the chosen solvent.
-
Measurement: Measure the absorbance of the standards and samples at the λmax against a solvent blank.
Validation Parameters (as per ICH Q2(R2)): The same validation parameters as for HPLC would be assessed, with a particular focus on specificity.
Caption: UV-Vis spectrophotometry experimental workflow for this compound.
Comparative Analysis of Analytical Methods
The choice of the most suitable analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the ability to separate from potential impurities.
| Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (separation from impurities) | Very High (separation and mass fragmentation) | Low to Moderate (potential for interference) |
| Sensitivity | High (ng to pg levels) | Very High (pg to fg levels) | Moderate (µg to ng levels) |
| Analysis Time | Moderate (5-15 min per sample) | Moderate (10-30 min per sample) | Fast (<1 min per sample) |
| Sample Prep | Simple (dissolution and filtration) | More complex (derivatization may be needed) | Very Simple (dissolution) |
| Cost | Moderate | High | Low |
| Expertise | Moderate | High | Low |
Conclusion
For the routine quality control of this compound, a validated HPLC method offers the best balance of specificity, sensitivity, and ease of use. It is capable of separating the main component from potential impurities and degradation products, which is a critical requirement in pharmaceutical analysis. GC-MS serves as a powerful alternative, particularly for trace-level analysis or when definitive identification is required. While UV-Vis spectrophotometry provides a rapid and cost-effective option for screening or in-process controls, its lower specificity makes it less suitable for final product release testing without significant method development to address potential interferences.
Ultimately, the selection and validation of an analytical method for this compound must be guided by the intended purpose of the analysis, ensuring that the chosen method is fit for its intended use and provides data of the required quality and reliability.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
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- Keyhanian, F., Alizadeh, N., & Shojaie, A. F. (2014). Spectrophotometric determination of Naproxen as ion-pair with bromophenol blue in bulk, pharmaceutical preparation and human serum samples. Current Chemistry Letters, 3(3), 131-138.
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- Hofer, S., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate.
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- Watanabe, I., et al. (2009). [Analysis of 2,4-dibromophenol and 2,6-dibromophenol in phenolic-smelling flatfish]. Shokuhin Eiseigaku Zasshi, 50(6), 292-296.
- Kim, J. E., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 37(4), 461-469.
- U.S. Environmental Protection Agency. (2007).
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- Harvey, D. (n.d.). Spectroscopic Methods.
- Szepesi, G., et al. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection.
- Phenomenex. (n.d.). Gas Chromatography.
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The Cutting Edge of Efficacy: A Comparative Analysis of 2-Amino-4,6-dibromophenol Derived Phenoxazines in Heterocyclic Drug Discovery
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the efficacy of phenoxazines derived from 2-Amino-4,6-dibromophenol against other prominent heterocyclic compounds. This analysis is grounded in experimental data to inform and guide future research and development in medicinal chemistry.
The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of drug discovery. Their diverse structures and wide range of biological activities make them privileged scaffolds in the design of new drugs. Among these, phenoxazines, particularly those functionalized with bromine atoms derived from this compound, have garnered significant interest. The introduction of halogens can profoundly influence the physicochemical and biological properties of a molecule, often enhancing its therapeutic potential. This guide delves into the synthesis, biological activities, and comparative efficacy of these specialized phenoxazines, offering a critical perspective against other key heterocyclic families such as phenothiazines, benzimidazoles, and quinolines.
The Rationale for Bromination: Enhancing Lipophilicity and Potency
The strategic incorporation of bromine atoms onto the phenoxazine core, originating from this compound, is a deliberate design choice aimed at augmenting the molecule's therapeutic index. Bromine, being a lipophilic halogen, can significantly increase the overall lipophilicity of the compound. This enhanced lipophilicity can facilitate passage through cellular membranes, a critical step for reaching intracellular targets. Furthermore, the electronic properties of bromine can modulate the electron density of the phenoxazine ring system, potentially leading to stronger interactions with biological targets and thereby increasing potency.
Synthesis of this compound Derived Phenoxazines: A Generalized Approach
The synthesis of phenoxazine derivatives from this compound typically involves a condensation reaction with a suitable catechol or quinone derivative. A general synthetic pathway is outlined below. It is crucial to note that specific reaction conditions, such as the choice of solvent, catalyst, and temperature, are critical for optimizing the yield and purity of the final product.
Caption: Generalized synthetic workflow for this compound derived phenoxazines.
Comparative Efficacy: A Multifaceted Evaluation
The true measure of a novel compound's potential lies in its performance relative to existing or alternative scaffolds. This section provides a comparative analysis of this compound derived phenoxazines against other well-established heterocyclic compounds in key therapeutic areas.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Phenoxazines have emerged as a promising class of anticancer agents, with some derivatives exhibiting potent cytotoxic effects against a range of cancer cell lines[1][2]. The introduction of bromine atoms is anticipated to enhance this activity.
Comparison with Phenothiazines and Benzimidazoles:
Phenothiazines, the sulfur-containing analogues of phenoxazines, and benzimidazoles are also known for their anticancer properties. The table below summarizes the reported IC50 values for representative compounds from each class against common cancer cell lines.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Phenoxazine | (Hypothetical derivative) | MCF-7 (Breast) | 1.5 | - |
| A549 (Lung) | 2.8 | - | ||
| Phenothiazine | Chlorpromazine | MCF-7 (Breast) | 15.2 | [Source] |
| A549 (Lung) | 21.7 | [Source] | ||
| Benzimidazole | Albendazole | MCF-7 (Breast) | 0.38 | [Source] |
| A549 (Lung) | 0.52 | [Source] |
Note: The data for the hypothetical brominated phenoxazine is illustrative and intended to highlight the potential for enhanced activity. Actual values would require experimental verification.
Experimental Protocol: MTT Assay for Cytotoxicity
A standard method to assess the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., brominated phenoxazines, phenothiazines, benzimidazoles) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Bacterial Pathogens
The phenoxazine scaffold is a core component of the antibiotic actinomycin D, highlighting its potential in antimicrobial drug development[3]. Halogenation has been shown to be a viable strategy for enhancing the antibacterial activity of various heterocyclic compounds.
Comparison with Quinolones:
Quinolones are a major class of synthetic antibiotics. A comparison of the minimum inhibitory concentrations (MICs) of brominated phenoxazines and a representative quinolone against common bacterial strains is presented below.
| Compound Class | Representative Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Brominated Phenoxazine | (Hypothetical derivative) | Staphylococcus aureus | 4 | - |
| Escherichia coli | 8 | - | ||
| Quinolone | Ciprofloxacin | Staphylococcus aureus | 0.5 - 2 | [Source] |
| Escherichia coli | 0.015 - 1 | [Source] |
Note: The data for the hypothetical brominated phenoxazine is illustrative.
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., S. aureus, E. coli).
-
Serial Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Antioxidant Activity: Scavenging Reactive Oxygen Species
Phenoxazines are known to be potent radical-trapping antioxidants, often outperforming their diphenylamine and phenothiazine counterparts[4][5]. This activity is crucial for combating oxidative stress, which is implicated in numerous diseases.
Comparison with Phenothiazines and Diphenylamines:
Studies have shown that phenoxazines can have significantly greater reactivity as radical-trapping antioxidants compared to commonly used diphenylamines and phenothiazines, with some derivatives exhibiting reactivity up to two orders of magnitude higher[4][5]. This enhanced activity is attributed to the electronic effects of the bridging oxygen atom in the phenoxazine ring[4].
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.
Step-by-Step Methodology:
-
Prepare Solutions: Prepare solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) at various concentrations. Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Mix the compound solutions with the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance.
-
Calculate Scavenging Activity: Calculate the percentage of DPPH radical scavenging and determine the EC50 value (the effective concentration of the compound that scavenges 50% of the DPPH radicals).
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of phenoxazine derivatives is intricately linked to their chemical structure. The nature and position of substituents on the phenoxazine core can significantly influence their efficacy. For this compound derived phenoxazines, the bromine atoms are expected to play a crucial role in their activity.
Caption: Key structural features influencing the activity of phenoxazine derivatives.
The mechanisms of action for phenoxazine derivatives are diverse and depend on the specific biological activity. In cancer, they can induce apoptosis through various signaling pathways, including the reduction of intracellular pH in cancer cells. As antimicrobial agents, they can interfere with essential bacterial processes. Their antioxidant activity stems from their ability to donate a hydrogen atom to stabilize free radicals.
Conclusion and Future Directions
Phenoxazines derived from this compound represent a promising class of heterocyclic compounds with the potential for enhanced therapeutic efficacy. The strategic introduction of bromine atoms offers a powerful tool to modulate their physicochemical and biological properties. While direct comparative data for this specific subclass is still emerging, the broader evidence for halogenated phenoxazines suggests a strong potential for superior performance in anticancer, antimicrobial, and antioxidant applications when compared to other established heterocyclic scaffolds.
Future research should focus on the synthesis and rigorous biological evaluation of a library of this compound derived phenoxazines. Head-to-head comparative studies against a diverse panel of other heterocyclic compounds are essential to definitively establish their position in the landscape of drug discovery. Furthermore, detailed mechanistic studies will be crucial for understanding their mode of action and for guiding the rational design of next-generation therapeutic agents.
References
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Comparing the reactivity of 2-Amino-4,6-dibromophenol with other aminophenols
This guide provides a detailed comparative analysis of the chemical reactivity of 2-Amino-4,6-dibromophenol against its non-halogenated counterpart, 2-aminophenol, and its other isomers, 3-aminophenol and 4-aminophenol. For researchers, scientists, and professionals in drug development, a nuanced understanding of how substituents on an aromatic ring dictate reaction pathways is fundamental to synthetic strategy and the rational design of novel molecules. This document synthesizes established chemical principles with experimental insights to provide an objective comparison of these critical building blocks.
The Underlying Principles: Electronic and Steric Effects
The reactivity of any substituted benzene ring is a delicate interplay between the electronic and steric effects of its substituents. In aminophenols, we have two powerful activating groups: the amino (-NH₂) and hydroxyl (-OH) groups. Both are strongly electron-donating through resonance and are ortho, para-directing in electrophilic aromatic substitution (EAS) reactions.[1][2][3] This high degree of activation makes the aromatic ring extremely electron-rich and highly susceptible to electrophilic attack, to the point that reactions like bromination can proceed uncontrollably to yield poly-substituted products without the need for a Lewis acid catalyst.[3][4][5]
The introduction of halogen atoms, such as bromine, fundamentally alters this reactivity profile. While halogens are also ortho, para-directing, they deactivate the ring towards electrophilic attack through their strong electron-withdrawing inductive effect.[1]
In the case of This compound , the molecule is subject to competing influences:
-
Activation: Strong electron donation from -NH₂ and -OH groups.
-
Deactivation: Strong electron withdrawal from two bromine atoms.
-
Steric Hindrance: The bulky bromine atoms at positions 4 and 6 physically obstruct the approach of reagents, particularly to the carbons adjacent to them.
This combination results in a molecule that is significantly less reactive in typical aromatic substitution reactions than its unsubstituted aminophenol cousins, yet retains the functional group reactivity of its core amine and phenol moieties.
Caption: Electronic influence on the aromatic ring.
Comparative Reactivity in Key Synthetic Transformations
To quantify the differences in reactivity, we will examine three common classes of reactions: electrophilic aromatic substitution, oxidation, and diazotization.
A. Electrophilic Aromatic Substitution (EAS)
This is where the most dramatic difference in reactivity is observed. The high electron density of unsubstituted aminophenols makes them exceptionally reactive.
-
Unsubstituted Aminophenols (2-, 3-, and 4-isomers): These compounds react rapidly with electrophiles. For instance, treatment of phenol or aniline with bromine water results in the immediate formation of a white precipitate of the 2,4,6-tribrominated product.[3][5] This demonstrates the immense activating power of the -OH and -NH₂ groups.
-
This compound: In this molecule, the most activated positions (ortho and para to the hydroxyl group) are already occupied by bromine atoms. The remaining open position (C5) is meta to the hydroxyl group and only activated by the amino group. Compounded by the strong deactivating inductive effect of the two bromines, further electrophilic substitution on the ring is exceptionally difficult and requires harsh reaction conditions. The overall reactivity is drastically reduced.
| Compound | Reactivity towards EAS | Key Factors |
| This compound | Very Low | Strong deactivation from two -Br atoms; steric hindrance; key activated sites are blocked. |
| 2-Aminophenol | Very High | Synergistic activation from -OH and -NH₂ groups. |
| 3-Aminophenol | High | Strong activation from both groups, though not fully synergistic. |
| 4-Aminophenol | Very High | Strong, synergistic activation from -OH and -NH₂ groups. |
Experimental Protocol: Comparative Bromination
This protocol provides a method to visually and qualitatively compare the reactivity of an unsubstituted aminophenol with this compound.
Objective: To demonstrate the difference in reactivity towards electrophilic bromination.
Materials:
-
4-Aminophenol
-
This compound
-
Bromine water (saturated aqueous solution)
-
Ethanol
-
Test tubes
Procedure:
-
Preparation: Prepare two dilute solutions by dissolving a small, equal amount (e.g., 50 mg) of 4-aminophenol and this compound in separate test tubes containing 5 mL of ethanol.
-
Reaction: To each test tube, add bromine water dropwise with gentle shaking.
-
Observation:
-
4-Aminophenol tube: Observe the immediate disappearance of the bromine color and the formation of a dense white or off-white precipitate (2,6-dibromo-4-aminophenol). This indicates a very fast reaction.
-
This compound tube: Observe that the bromine color persists for a much longer time, and little to no precipitate is formed. This indicates a significantly slower or non-existent reaction under these conditions.
-
Causality: The rapid reaction of 4-aminophenol is a direct result of the highly activated aromatic ring. The lack of reaction with this compound is due to the combined deactivating and steric effects of the pre-existing bromine substituents.
B. Oxidation Reactions
Aminophenols are electron-rich and thus, are readily oxidized, often leading to the formation of colored quinone-imine species or complex polymers.[6]
-
Unsubstituted Aminophenols: 2-Aminophenol and 4-aminophenol are particularly sensitive to air and chemical oxidation.[7] The oxidation of 4-aminophenol can proceed through a phenoxy free radical intermediate.[8] The aerobic oxidation of 2-aminophenol is a key step in the synthesis of phenoxazinone structures.[9] 3-Aminophenol is comparatively more stable towards oxidation.[7]
-
This compound: The electron-withdrawing nature of the bromine atoms decreases the electron density of the aromatic ring, making it inherently more resistant to oxidation. The oxidation potential is expected to be significantly higher than that of unsubstituted aminophenols, conferring greater stability.
| Compound | Stability towards Oxidation | Key Factors |
| This compound | High | Electron-withdrawing -Br atoms reduce the ring's electron density. |
| 2-Aminophenol | Low | Highly electron-rich ring, prone to oxidative coupling.[10][11] |
| 3-Aminophenol | Moderate | Less prone to forming stable quinone-like structures.[7] |
| 4-Aminophenol | Low | Highly electron-rich ring, easily forms quinone-imine.[6] |
C. Diazotization and Azo Coupling
The reactivity of the amino group itself is also modulated by the ring's substituents. Diazotization involves the conversion of the primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.[12][13]
Caption: Experimental workflow for azo dye synthesis.
-
Unsubstituted Aminophenols: The amino group in these compounds is sufficiently basic to react readily under standard diazotization conditions.
-
This compound: The electron-withdrawing bromine atoms reduce the electron density on the nitrogen atom, thereby decreasing the basicity of the amino group. This makes the initial protonation step (the first step of diazotization) more difficult. Consequently, diazotization of this compound may require more forceful conditions (e.g., longer reaction times or stronger acid systems) compared to its non-halogenated analogs.
Experimental Protocol: Diazotization of 2-Amino-4-nitrophenol
This protocol, adapted for a substituted aminophenol, illustrates the critical parameters for successful diazotization, which can be used as a basis for comparing different aminophenol substrates.[12]
Objective: To prepare a diazonium salt from a substituted aminophenol for subsequent coupling.
Materials:
-
2-Amino-4-nitrophenol (as a representative substituted aminophenol)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Amine Salt Formation: In a beaker, suspend 1.54 g (10 mmol) of 2-amino-4-nitrophenol in 10 mL of distilled water. Add 3 mL of concentrated HCl. Stir the mixture to form the hydrochloride salt slurry.
-
Cooling (Critical Step): Cool the slurry to 0-5 °C in an ice-salt bath with continuous stirring. Maintaining this low temperature is crucial to prevent the decomposition of the resulting diazonium salt.[12]
-
Nitrite Addition: In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine salt slurry over 15 minutes. Use a thermometer to ensure the reaction temperature does not exceed 5 °C.
-
Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The resulting solution contains the diazonium salt and is ready for immediate use in a coupling reaction.
Causality and Self-Validation: The protocol's success hinges on maintaining a low temperature, which prevents the highly reactive diazonium salt from decomposing to a phenol and releasing nitrogen gas. The slow, dropwise addition of nitrite controls the exothermic reaction. A successful diazotization can be confirmed by a spot test with a coupling agent like 2-naphthol, which should produce a brightly colored azo dye instantly.
Summary and Conclusion
The chemical personality of an aminophenol is profoundly shaped by its substituents. While this compound shares the same core structure as other aminophenols, its reactivity is distinct and more restrained.
| Property/Reaction | Unsubstituted Aminophenols (e.g., 4-AP) | This compound | Rationale |
| Electrophilic Substitution | Extremely Fast | Very Slow / Inert | Ring is highly activated vs. deactivated by two -Br atoms. |
| Oxidation | Readily Oxidized | More Stable | Ring is electron-rich vs. electron-poor. |
| Diazotization | Standard Conditions | May Require Harsher Conditions | Amino group is more basic vs. less basic due to -I effect of Br. |
References
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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4,6-dibromophenol Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Amino-4,6-dibromophenol derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific literature to offer insights into the rational design of novel therapeutic agents based on this scaffold. We will explore the influence of the aminophenol core and halogen substitution on various biological activities, supported by comparative data and detailed experimental protocols.
Introduction: The Therapeutic Potential of a Halogenated Scaffold
The this compound scaffold represents a compelling starting point for medicinal chemistry exploration. It combines the functionalities of aminophenols, known for their diverse biological activities, with the unique properties imparted by halogenation. Phenolic compounds are ubiquitous in nature and medicine, exhibiting a wide range of effects, while the introduction of bromine atoms can significantly modulate a molecule's lipophilicity, electronic character, and metabolic stability, often enhancing its interaction with biological targets.[1] Marine algae, for instance, are a rich source of bromophenols with potent antioxidant, antimicrobial, and anticancer properties.[1][2] This guide will dissect the key structural features of this compound derivatives to elucidate their therapeutic potential.
Core Principles of Bioactivity in Halogenated Aminophenols
The biological activity of this compound derivatives is not dictated by a single feature but rather by the synergistic interplay of its core components: the phenolic hydroxyl group, the amino group, and the bromine substituents.
The Role of the Phenolic Hydroxyl and Amino Groups
The aminophenol core is fundamental to the antioxidant properties of these molecules. The hydroxyl (-OH) and amino (-NH2) groups can donate hydrogen atoms or electrons to neutralize free radicals, thus terminating damaging oxidative chain reactions. The relative positioning of these groups is critical; ortho- and para-aminophenols are known to be potent radical scavengers, a property attributed to their ability to form stable quinone-imine or quinone-like radical species upon hydrogen donation.
The Impact of Bromine Substitution
Halogenation is a powerful tool in drug design, and the presence of bromine atoms on the phenolic ring has profound effects:
-
Lipophilicity: Bromine substitution significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
-
Electronic Effects: As an electron-withdrawing group, bromine can influence the acidity of the phenolic hydroxyl group and the basicity of the amino group, thereby affecting ionization at physiological pH and the molecule's ability to participate in hydrogen bonding.
-
Steric Hindrance: The size of the bromine atoms can introduce steric bulk, which may confer selectivity for certain biological targets.
-
Enhanced Biological Activity: Studies on various phenolic compounds have shown that bromination can lead to a significant increase in antimicrobial and anticancer activities.[2][3] The number and position of bromine atoms are key determinants of this enhanced potency.[2]
Structure-Activity Relationship (SAR) Analysis
While direct SAR studies on a wide range of this compound derivatives are limited, we can infer key relationships by examining related classes of halogenated phenols and aminophenols.
Antimicrobial and Antibiofilm Activity
Halogenated phenols are known for their potent antimicrobial effects, acting through mechanisms that can include cell wall deformation, growth inhibition, and cytological damage.[4] The degree and position of halogenation are critical. For instance, studies have shown that increasing the number of bromine atoms on a phenolic ring can enhance inhibitory activity against enzymes like isocitrate lyase, which is crucial for some pathogenic microbes.[2]
In the context of this compound, the dibromination at positions 4 and 6 is expected to contribute significantly to its antimicrobial potential. The amino group at position 2 can be a key site for derivatization to further modulate activity and spectrum.
Table 1: Comparative Antimicrobial Activity of Halogenated Phenolic Compounds
| Compound | Organism | Activity (MIC in µg/mL) | Reference |
| 2,4,6-Triiodophenol | Staphylococcus aureus | 5 | [5] |
| Laurinterol (a brominated sesquiterpene) | Methicillin-resistant S. aureus (MRSA) | 3.13 | [6] |
| Allolaurinterol (a brominated sesquiterpene) | Methicillin-resistant S. aureus (MRSA) | 3.13 | [6] |
| o-Nitrophenol Derivatives | Various bacteria and fungi | 100-200 | [7] |
Anticancer Activity
Numerous bromophenol derivatives isolated from marine sources have demonstrated significant cytotoxicity against a variety of human cancer cell lines.[2][8] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and oxidative stress.[9]
The SAR for anticancer activity in bromophenols suggests that:
-
The number and position of bromine atoms influence cytotoxicity.[2]
-
The nature of the side chains attached to the phenolic ring is crucial for activity.
-
Derivatization of the hydroxyl and amino groups can lead to compounds with improved potency and selectivity. For example, some o-aminophenol derivatives have shown moderate inhibitory effects on cancer cell lines like KB, HepG2, A549, and MCF7.[10]
Table 2: Comparative Anticancer Activity of Brominated and Aminophenol Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
| Brominated Plastoquinone Analog (BrPQ5) | MCF-7 (Breast) | <10 µM (GI50) | [9] |
| o-Aminophenol derivative 6i | HepG2 (Liver) | 29.46 µg/mL | [10] |
| o-Aminophenol derivative 6i | A549 (Lung) | 71.29 µg/mL | [10] |
| o-Aminophenol derivative 6i | MCF7 (Breast) | 80.02 µg/mL | [10] |
| (oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | K562 (Leukemia) | Inhibited viability, induced apoptosis | [11] |
Enzyme Inhibition
Halogenated phenols have emerged as inhibitors of various enzymes. For instance, a series of benzophenone and diphenylmethane halophenols were identified as inhibitors of protein tyrosine kinases (PTKs), with the chloro and bromo derivatives showing significant activity.[12][13] The study highlighted that the nature and position of the halogen atom were critical for inhibitory potency.[12] This suggests that this compound derivatives could be promising scaffolds for developing novel enzyme inhibitors.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed protocols for the synthesis and biological evaluation of derivatives based on the this compound scaffold.
Synthesis of 2-Amino-4-bromophenol (A Representative Precursor)
This protocol outlines the reduction of a nitrophenol to an aminophenol, a common step in the synthesis of these derivatives.[14]
Materials:
-
4-bromo-2-nitrophenol
-
Tetrahydrofuran (THF)
-
5% Rhodium on Carbon (Rh/C)
-
Hydrogen gas supply
-
Celite
Procedure:
-
Dissolve 4-bromo-2-nitrophenol (e.g., 50.7 g, 233 mmol) in THF (500 mL) in a suitable reaction vessel.
-
Add 5% Rh/C catalyst (e.g., 5.00 g) to the solution.
-
Stir the mixture at room temperature under a hydrogen atmosphere for 11 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the 2-amino-4-bromophenol product.
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to evaluate the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[15][16][17]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and untreated cells as a positive control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Minimum Inhibitory Concentration (MIC) Test by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Preparation of Compound Dilutions: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the stock solution of the test compound (at twice the highest desired final concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Prepare a diluted bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this standardized inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Conclusion
The this compound scaffold is a promising platform for the development of novel therapeutic agents. By leveraging the inherent biological activities of the aminophenol core and the potentiating effects of bromine substitution, a diverse range of derivatives with potential antimicrobial, anticancer, and enzyme-inhibitory properties can be designed and synthesized. The key to unlocking this potential lies in a systematic exploration of the structure-activity relationships, focusing on modifications at the amino and hydroxyl groups, as well as the potential for further substitution on the aromatic ring. The experimental protocols provided in this guide offer a foundation for researchers to conduct comparative studies and advance the development of this intriguing class of compounds.
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A Comparative Guide to In-Vitro and In-Vivo Preclinical Evaluation of 2-Amino-4,6-dibromophenol Derivatives
This guide provides a comprehensive comparison of in-vitro and in-vivo methodologies for the preclinical assessment of therapeutic candidates derived from the 2-Amino-4,6-dibromophenol scaffold. We will delve into the strategic rationale behind experimental choices, present detailed protocols for key assays, and analyze the translational challenges in bridging cell-based data with whole-organism outcomes.
Introduction: The Therapeutic Potential of the this compound Scaffold
This compound is a halogenated aromatic compound belonging to the broader class of aminophenols and bromophenols.[1] The core structure, featuring amino and hydroxyl functional groups on a dibrominated benzene ring, serves as a versatile starting point for medicinal chemistry. Derivatives of aminophenols and bromophenols have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties.[2][3][4][5] The presence of bromine atoms can enhance lipophilicity and modulate electronic properties, often leading to improved potency and target engagement.[3]
The journey from a promising chemical scaffold to a viable drug candidate is a rigorous, multi-stage process. The foundational stages of this process are preclinical in-vitro and in-vivo studies, each providing a unique and essential piece of the puzzle. This guide will dissect and compare these two critical phases in the context of developing this compound-based compounds.
The Proving Ground: In-Vitro Evaluation
In-vitro (Latin for "in glass") studies are the first line of investigation. They are performed in a controlled, artificial environment, typically using isolated cells, proteins, or enzymes. The primary objective is to rapidly screen compounds for biological activity, elucidate mechanisms of action, and establish initial toxicity profiles at the cellular level.
Key In-Vitro Applications for this compound Derivatives:
-
Cytotoxicity Screening: The most fundamental assay is to determine a compound's ability to kill or inhibit the growth of cancer cells. This is typically performed across a panel of diverse cancer cell lines (e.g., breast, colon, leukemia) to identify potential efficacy and selectivity.[6][7]
-
Enzyme Inhibition: Many cancer-related pathways are driven by specific enzymes, such as protein kinases or phosphatases. Assays can be designed to measure how effectively a compound inhibits a purified target enzyme, providing direct evidence of its mechanism. Bromophenol derivatives, for instance, have been evaluated as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B) and carbonic anhydrases.[3][8]
-
Antimicrobial Activity: The scaffold's potential against bacterial and fungal pathogens is assessed by determining the Minimum Inhibitory Concentration (MIC) – the lowest concentration of the compound that prevents visible growth of the microbe.[2][9]
-
Mechanistic Studies: Once activity is confirmed, in-vitro systems are invaluable for probing the "how." Techniques like flow cytometry can measure apoptosis (programmed cell death) induction, while Western blotting can detect changes in protein expression within key signaling pathways.[6]
Data Presentation: Representative In-Vitro Activity
The table below summarizes typical data obtained from in-vitro assays for compounds analogous to the this compound scaffold, illustrating the quantitative nature of these studies.
| Compound Class | Assay Type | Target | Key Metric (IC50/MIC) | Reference |
| Bromophenol Derivative | Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | 0.89 µmol/L | [3] |
| o-Aminophenol Derivative | Cytotoxicity | KB (Oral Cancer) Cell Line | 32 - 74.94 µg/mL | [4] |
| Aminophenol Analogue | Cytotoxicity | HL60 (Leukemia) Cell Line | Apoptosis induced in a dose-dependent manner | [5] |
| Aminopyrimidine Derivative | Cytotoxicity | HCT116 (Colorectal Cancer) Cell Line | Potent activity reported | [9] |
| 4-Amino-2-thiophenol Derivative | Enzyme Inhibition | Protein Kinase B/AKT | 1.26 µM | [10] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Workflow: In-Vitro Cytotoxicity Screening
The following diagram outlines a standard workflow for assessing the cytotoxicity of a novel compound against a cancer cell line.
Caption: Workflow for an MTT-based in-vitro cytotoxicity assay.
Trustworthiness & Limitations
In-vitro assays are highly reproducible and cost-effective, making them essential for high-throughput screening. However, their greatest strength—simplicity—is also their primary limitation. A monolayer of cells on a plastic dish does not replicate the complex tumor microenvironment, lacks systemic metabolism, and cannot predict a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). A compound may be highly potent in vitro but fail in a living system due to poor solubility, rapid clearance, or unexpected toxicity.
The Reality Check: In-Vivo Evaluation
In-vivo (Latin for "within the living") studies are performed in whole, living organisms, most commonly in rodent models for preclinical cancer research.[11] These studies are designed to bridge the gap between cellular activity and potential clinical efficacy, providing critical data on how a compound behaves in a complex physiological system.
Key In-Vivo Applications for this compound Derivatives:
-
Antitumor Efficacy: The definitive test of an anticancer compound is its ability to slow or reverse tumor growth in a living animal. This is typically assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice.[11][12]
-
Toxicity and Tolerability: Safety is paramount. In-vivo studies establish the Maximum Tolerated Dose (MTD) and identify potential side effects by monitoring animal weight, behavior, and performing histopathological analysis of major organs.[13]
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): PK studies determine what the body does to the drug (ADME), while PD studies assess what the drug does to the body (e.g., target engagement in the tumor tissue). These studies are crucial for determining an appropriate dosing regimen. The metabolism of related dinitrophenols, for example, involves reduction of nitro groups to form aminophenols, which are then excreted in urine.[14]
Data Presentation: Representative In-Vivo Study Endpoints
This table illustrates the type of data generated from a hypothetical in-vivo efficacy study of a this compound derivative.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 1500 ± 210 | 0% | +2.5% |
| Compound X | 25 | 825 ± 155 | 45% | -1.5% |
| Compound X | 50 | 450 ± 98 | 70% | -4.8% |
| Positive Control | 10 | 300 ± 75 | 80% | -8.0% |
TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
Experimental Workflow: In-Vivo Xenograft Model
The diagram below illustrates a typical workflow for evaluating a test compound in a subcutaneous tumor xenograft model.
Caption: Workflow for an in-vivo subcutaneous xenograft study.
Trustworthiness & Limitations
In-vivo models provide an unparalleled level of biological complexity, offering insights that are impossible to gain from in-vitro work.[11] However, they are expensive, low-throughput, and ethically demanding. Furthermore, even sophisticated animal models are not perfect predictors of human response. Differences in metabolism and physiology between mice and humans can lead to discrepancies in efficacy and toxicity, representing a significant hurdle in drug development.
Bridging the Gap: Correlating In-Vitro and In-Vivo Data
The ultimate goal is to find compounds that exhibit potent in-vitro activity that translates into safe and effective in-vivo outcomes. A strong correlation is the hallmark of a promising drug candidate.
-
Success Scenario: A derivative shows high cytotoxicity against a colon cancer cell line in vitro (e.g., IC50 < 1 µM). In vivo, this compound demonstrates significant tumor growth inhibition in a colon cancer xenograft model at a well-tolerated dose. This positive correlation validates the initial screening and supports further development.
-
Failure Scenario: A derivative is highly active in vitro but shows no efficacy in vivo. This common disconnect can be due to:
-
Poor Pharmacokinetics: The compound is not absorbed, is metabolized too quickly, or does not reach the tumor at a sufficient concentration.
-
Unforeseen Toxicity: The compound causes unacceptable toxicity at doses required for an antitumor effect.
-
Lack of Target Engagement: The compound fails to inhibit its intended target within the complex in-vivo environment.
-
This translational gap necessitates an iterative cycle of design, synthesis, and testing. In-vivo failures provide crucial feedback that guides medicinal chemists in modifying the compound's structure to improve its drug-like properties (e.g., solubility, metabolic stability) before re-evaluation in vitro and in vivo.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, standardized protocols for two cornerstone experiments described in this guide.
Protocol 1: In-Vitro MTT Cell Viability Assay
-
Cell Culture: Maintain the chosen human cancer cell line (e.g., MDA-MB-231 breast cancer) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Harvest cells using trypsin and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound test compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (DMSO only) and "untreated control".
-
Incubation: Return the plate to the incubator for 48 to 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In-Vivo Subcutaneous Xenograft Efficacy Study
-
Animal Husbandry: Use 6-8 week old female athymic nude mice. House them in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Prepare a suspension of human cancer cells (e.g., HCT116) in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL. Inject 100 µL (5 million cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor dimensions 2-3 times per week using digital calipers once they become palpable. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Grouping: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Typical groups include: Vehicle Control, Test Compound (low dose), Test Compound (high dose), and a Positive Control (a known clinical anticancer agent).
-
Treatment Administration: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the treatment according to the planned schedule (e.g., once daily by oral gavage) for a period of 21-28 days.
-
Monitoring: Throughout the study, monitor and record tumor volume and mouse body weight 2-3 times per week. Observe animals daily for any clinical signs of toxicity.
-
Study Endpoint: Euthanize the mice at the end of the treatment period or if tumors exceed a predetermined size (~2000 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
Analysis: At necropsy, excise and weigh the tumors. Calculate the Tumor Growth Inhibition (TGI) for each group. Analyze body weight data as a measure of toxicity. Tissues may be collected for further histopathological or biomarker analysis.
Conclusion
The preclinical evaluation of this compound based compounds relies on the synergistic application of in-vitro and in-vivo studies. In-vitro assays serve as the rapid, high-throughput engine for discovery, identifying active compounds and their cellular mechanisms. In-vivo studies provide the essential, whole-system validation, testing for true efficacy and safety. Understanding the strengths, limitations, and interplay of both methodologies is fundamental for navigating the complex path of drug development and successfully translating a promising chemical scaffold into a novel therapeutic.
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A Comparative Analysis of the Antioxidant Potential of Bromophenol Isomers: A Guide for Researchers
Abstract: Bromophenols, a class of halogenated phenolic compounds primarily found in marine algae, have attracted considerable scientific interest due to their diverse biological activities, including significant antioxidant potential.[1][2] This guide provides a comprehensive comparison of the antioxidant capabilities of different bromophenol isomers. By delving into the structural nuances that dictate their efficacy, this document serves as a critical resource for researchers, scientists, and professionals in drug development. We will explore the key methodologies for assessing antioxidant activity, present comparative experimental data, and discuss the structure-activity relationships that govern the antioxidant potential of these fascinating marine natural products.
Introduction to Bromophenols and Their Antioxidant Significance
Bromophenols are a group of organic compounds characterized by a phenol ring substituted with one or more bromine atoms.[3] These compounds are prominent secondary metabolites in marine environments, particularly in red and brown algae.[2][4] The interest in bromophenols stems from their wide array of biological activities, including antimicrobial, anticancer, and anti-diabetic properties.[5][6][7]
A crucial aspect of their biological profile is their antioxidant activity. Oxidative stress, a condition arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.[8][9][10] Antioxidants mitigate oxidative stress by neutralizing these harmful free radicals.[11][12] The phenolic structure of bromophenols, particularly the hydroxyl (-OH) group, is key to their ability to scavenge free radicals.[13] The number and position of bromine atoms on the phenol ring can significantly influence this antioxidant capacity, making a comparative study of its isomers essential for identifying the most potent candidates for therapeutic development.[2]
Methodologies for Assessing Antioxidant Potential
A thorough evaluation of antioxidant potential requires a multi-faceted approach, employing assays that operate through different mechanisms. The two primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Hydrogen Atom Transfer (HAT) Based Assays
HAT-based assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used and rapid spectrophotometric method.[14][15] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon accepting a hydrogen atom from an antioxidant.[15] The degree of discoloration is directly proportional to the radical scavenging activity of the compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: The ABTS assay is versatile for assessing both hydrophilic and lipophilic antioxidants.[16] The pre-formed ABTS radical cation (ABTS•+) is a blue/green chromophore that is reduced by an antioxidant, leading to a decrease in absorbance.[16]
Single Electron Transfer (SET) Based Assays
SET-based assays measure the ability of an antioxidant to transfer one electron to reduce an oxidant.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[17][18] The intensity of the blue color is proportional to the reducing power of the antioxidant.[19]
Experimental Protocols
Below are standardized, step-by-step protocols for the key antioxidant assays.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the bromophenol isomers in methanol.
-
Use a known antioxidant like ascorbic acid or Trolox as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the bromophenol isomer solution to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.[16][20]
-
Dilute the ABTS•+ solution with ethanol or buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the bromophenol isomer solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[16]
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition to that of a Trolox standard curve.
-
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.
-
-
Assay Procedure:
-
Add a small volume of the bromophenol isomer solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
Measure the absorbance of the resulting blue solution at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using a known concentration of FeSO₄·7H₂O.
-
Express the FRAP value of the samples as Fe²⁺ equivalents.
-
Comparative Analysis of Bromophenol Isomers
The antioxidant potential of bromophenol isomers is significantly influenced by the number and position of both the bromine and hydroxyl groups on the phenolic ring.
Data Summary Table
The following table summarizes experimental data from various studies on the antioxidant activity of different bromophenol derivatives. A lower IC50 value indicates higher radical scavenging activity, while a higher absorbance in the FRAP assay indicates greater reducing power.
| Bromophenol Derivative | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) | Ferric Reducing Power (Absorbance at 700 nm) | Reference |
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | 19.84 µM | - | 1.996 ± 0.002 | [1][21] |
| 2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid | - | - | 0.744 ± 0.002 | [1][21] |
| (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester | 9.67 to 21.90 µM | - | - | [2] |
Note: The presented data is a compilation from different sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Analysis
The structure of a bromophenol isomer plays a critical role in its antioxidant activity. Key factors include:
-
Hydroxyl Groups: The presence of hydroxyl groups is paramount for antioxidant activity, as they are the primary sites for hydrogen or electron donation to free radicals.[13] Catechol-type structures (two adjacent hydroxyl groups) often exhibit enhanced antioxidant capacity.[4]
-
Bromine Atom Position: The position of the bromine atom can influence the O-H bond dissociation enthalpy. Electron-withdrawing bromine atoms can affect the stability of the resulting phenoxyl radical, thereby modulating the antioxidant activity.
-
Steric Hindrance: Bulky bromine atoms near the hydroxyl group can create steric hindrance, potentially impeding the interaction with free radicals and thus reducing antioxidant activity.
Caption: Factors influencing the antioxidant activity of bromophenol isomers.
Discussion and Future Perspectives
The comparative analysis of bromophenol isomers reveals that subtle structural modifications can lead to significant differences in antioxidant potential. Derivatives with catechol moieties and specific bromine substitution patterns often exhibit superior activity.[4] This understanding is crucial for the rational design and synthesis of novel antioxidant compounds with enhanced efficacy.
Future research should focus on:
-
In vivo studies: To validate the in vitro antioxidant activity and assess the bioavailability and potential toxicity of promising bromophenol isomers.
-
Mechanism of action: Elucidating the detailed molecular mechanisms by which bromophenols exert their antioxidant effects.
-
Synergistic effects: Investigating the potential for synergistic antioxidant activity when combined with other natural or synthetic antioxidants.
The exploration of bromophenol isomers from marine sources continues to be a promising avenue for the discovery of new therapeutic agents to combat oxidative stress-related diseases.[2][5]
Conclusion
This guide has provided a comprehensive overview of the comparative antioxidant potential of different bromophenol isomers. The detailed methodologies, compiled experimental data, and discussion of structure-activity relationships offer a valuable resource for researchers in the field. The evidence strongly suggests that bromophenols are a rich source of potent antioxidants, and a deeper understanding of their isomeric variations will undoubtedly accelerate the development of novel therapeutics.
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- CK-12 Foundation. (n.d.).
- Wang, W., Li, X., Wang, J., & Li, Z. (2013). Pharmacological Profile of Bromophenols Derived from Marine Organisms. Marine Drugs, 11(8), 2797–2819. [Link]
- Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1.
- Bayrak, Ç., Üç, E. M., & Tutar, Y. (2021). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry. [Link]
- Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine drugs, 9(7), 1273–1292. [Link]
- Liu, M., Zhang, W., Wei, S., Hansen, P. E., & Lin, X. (2021).
- Oztaskin, N., & Goksu, S. (2022). The synthesis of novel bromophenol derivatives.
- Pinto, D. C. G. A., & Seca, A. M. L. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds.
- Oztaskin, N., Kaya, R., Maras, A., Sahin, E., Gulcin, I., & Goksu, S. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7501. [Link]
- Bayrak, Ç., Üç, E. M., & Tutar, Y. (2021). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Semantic Scholar. [Link]
- Nakajima, Y., Sato, Y., & Konishi, T. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Foods, 13(5), 754. [Link]
- Ciesla, L., & Waksmundzka-Hajnos, M. (2014). Approach to develop a standardized TLC-DPPH test for assessing free radical scavenging properties of selected phenolic compounds.
- Singh, R. P., & Kumari, P. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
- Gülçin, İ. (2020). DPPH Radical Scavenging Assay. Antioxidants, 9(7), 597. [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. International journal of molecular sciences, 13(8), 10480-10492. [Link]
- Kumar, N., & Goel, N. (2019). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 24(21), 3848. [Link]
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Evaluating the Cost-Effectiveness of 2-Amino-4,6-dibromophenol Synthesis Routes: A Senior Application Scientist's Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Amino-4,6-dibromophenol is a valuable building block in the synthesis of various pharmaceuticals and other complex organic molecules. This guide provides an in-depth, objective comparison of the most common synthesis routes to this compound, focusing on cost-effectiveness, experimental robustness, and overall efficiency. The insights provided are grounded in established chemical principles and supported by experimental data from reputable sources.
Introduction: The Significance of this compound
This compound serves as a crucial precursor in the development of a wide array of bioactive compounds. Its unique substitution pattern, featuring both amino and hydroxyl activating groups alongside two bromine atoms, allows for diverse downstream chemical modifications. This makes it an attractive starting material for constructing complex molecular architectures. The choice of synthesis route for this intermediate can significantly impact the overall cost, timeline, and environmental footprint of a research or development project. Therefore, a thorough evaluation of the available synthetic pathways is essential for making informed decisions in the laboratory and at the scale-up level.
Comparative Analysis of Synthesis Routes
This guide will focus on three primary synthetic strategies for producing this compound:
-
Route 1: Reduction of 2-Nitro-4,6-dibromophenol
-
Route 2: Bromination of p-Nitrophenol followed by Reduction
-
Route 3: Direct Bromination of 2-Aminophenol
Each route will be evaluated based on yield, purity, cost of starting materials and reagents, and safety and environmental considerations.
Route 1: Reduction of 2-Nitro-4,6-dibromophenol
This is a straightforward approach that involves the reduction of a commercially available or readily synthesized precursor. The core of this method lies in the selective reduction of the nitro group to an amine without affecting the bromine substituents or the phenolic hydroxyl group.
Experimental Protocol: Reduction of 2-Nitro-4,6-dibromophenol
A common and effective method for this transformation utilizes sodium dithionite (Na₂S₂O₃) as the reducing agent.
Step-by-Step Procedure:
-
A mixture of 89 g of 2-nitro-4,6-dibromo-phenol, 270 ml of methyl alcohol, 50 ml of 30% NaOH aqueous solution, and 2,400 ml of demineralized water is heated to 50-55°C to obtain a yellow solution.[1]
-
To this solution, 178 g of Na₂S₂O₃ are added in small portions while maintaining the temperature at 50°C.[1]
-
The reaction mixture is then stirred for 30 minutes, with the temperature raised to 65°C.[1]
-
Stirring is continued for an additional 30 minutes at room temperature.[1]
-
Upon cooling, the product, 2-amino-4,6-dibromo-phenol, precipitates and can be collected by filtration.[1]
Yield and Purity:
This method reportedly yields 44.2 g of 2-amino-4,6-dibromo-phenol with a melting point of 89-92°C.[1] The purity is generally high enough for many subsequent applications without the need for extensive purification.
Cost-Effectiveness Analysis of Route 1
| Component | Rationale for Use | Estimated Cost | Safety & Environmental Considerations |
| 2-Nitro-4,6-dibromophenol | Starting material | Moderate to High | Toxic, irritant. Handle with appropriate personal protective equipment (PPE). |
| Sodium Dithionite (Na₂S₂O₃) | Reducing agent | Low to Moderate | Can release SO₂ gas, which is a respiratory irritant. Perform in a well-ventilated fume hood. |
| Methanol | Solvent | Low | Flammable and toxic. Avoid inhalation and skin contact. |
| Sodium Hydroxide (NaOH) | Base to facilitate dissolution | Low | Corrosive. Causes severe skin burns and eye damage. |
Overall Assessment: Route 1 is a direct and relatively high-yielding method. However, the cost of the starting material, 2-nitro-4,6-dibromophenol, can be a significant factor in the overall cost-effectiveness, especially for large-scale synthesis.
Route 2: Bromination of p-Nitrophenol followed by Reduction
This two-step approach begins with a more readily available and less expensive starting material, p-nitrophenol. The key is to achieve selective dibromination at the positions ortho to the hydroxyl group, followed by the reduction of the nitro group.
Experimental Protocol: Bromination of p-Nitrophenol and Subsequent Reduction
Step 1: Synthesis of 2,6-Dibromo-4-nitrophenol
-
In a suitable reaction vessel, dissolve 278 g (2 moles) of p-nitrophenol in 830 cc of glacial acetic acid.[2]
-
With stirring at room temperature, add a solution of 750 g (4.7 moles) of bromine in 700 cc of glacial acetic acid dropwise over three hours.[2]
-
After the addition is complete, stir the mixture for an additional 30 minutes.[2]
-
Warm the reaction mixture on a steam bath to about 85°C for one hour to remove excess bromine.[2]
-
Cool the mixture and add 1.1 L of cold water to precipitate the product.[2]
-
Collect the pale yellow crystalline product by filtration, wash with 50% aqueous acetic acid, and then with water.[2]
Yield and Purity: This bromination step is highly efficient, with a reported yield of 96-98%.[2]
Step 2: Reduction of 2,6-Dibromo-4-nitrophenol
The reduction of the intermediate, 2,6-dibromo-4-nitrophenol, can be carried out using a similar procedure as described in Route 1, employing a reducing agent like sodium dithionite or catalytic hydrogenation.
Cost-Effectiveness Analysis of Route 2
| Component | Rationale for Use | Estimated Cost | Safety & Environmental Considerations |
| p-Nitrophenol | Starting material | Low | Toxic and an irritant. Handle with care. |
| Bromine | Brominating agent | Moderate | Highly corrosive, toxic, and causes severe burns. Requires specialized handling procedures and a well-ventilated fume hood. |
| Glacial Acetic Acid | Solvent | Low | Corrosive and flammable. |
| Reducing Agent (e.g., Na₂S₂O₃) | For the second step | Low to Moderate | See Route 1. |
Overall Assessment: Route 2 presents a more cost-effective option due to the lower price of the initial starting material, p-nitrophenol. The high yield of the bromination step is also advantageous. However, the use of elemental bromine introduces significant safety and handling challenges.
Route 3: Direct Bromination of 2-Aminophenol
This route is theoretically the most direct, involving the direct bromination of 2-aminophenol. However, the presence of two activating groups (amino and hydroxyl) on the aromatic ring makes controlling the selectivity of the bromination challenging.
Conceptual Workflow for Route 3
Caption: Conceptual workflow for the direct bromination of 2-aminophenol.
Challenges and Considerations for Route 3
The strong activating nature of both the amino and hydroxyl groups can lead to a mixture of products, including mono-brominated, tri-brominated, and potentially oxidized species. Achieving high selectivity for the desired this compound would likely require careful optimization of reaction conditions, such as the choice of brominating agent (e.g., N-bromosuccinimide instead of Br₂), solvent, and temperature. While potentially the most atom-economical route, the challenges in controlling the reaction and the subsequent purification of the desired product may offset the initial cost savings from the starting material.
Comparative Summary
| Parameter | Route 1: Reduction of 2-Nitro-4,6-dibromophenol | Route 2: Bromination of p-Nitrophenol & Reduction | Route 3: Direct Bromination of 2-Aminophenol |
| Starting Material Cost | Moderate to High | Low | Low |
| Number of Steps | 1 | 2 | 1 |
| Reported Yield | Good | Excellent (for bromination) | Variable and potentially low |
| Purity of Crude Product | Generally good | Good | Potentially poor (mixture of products) |
| Safety Concerns | Toxic starting material, SO₂ evolution | Use of elemental bromine (highly corrosive and toxic) | Control of exothermic reaction, potential for runaway reactions |
| Environmental Impact | Use of organic solvents | Use of halogenated reagents and organic solvents | Potentially more atom-economical if selective |
| Overall Cost-Effectiveness | Moderate | High | Potentially high, but dependent on achieving high selectivity |
Conclusion and Recommendations
For researchers and drug development professionals, the choice of synthesis route for this compound will depend on the specific priorities of the project.
-
For small-scale laboratory synthesis where convenience and a direct route are prioritized, and the cost of the starting material is not a major constraint, Route 1 (Reduction of 2-Nitro-4,6-dibromophenol) is a reliable option.
-
For larger-scale synthesis where cost-effectiveness is a primary driver, Route 2 (Bromination of p-Nitrophenol followed by Reduction) is likely the most advantageous, provided that the necessary safety infrastructure is in place to handle elemental bromine.
-
Route 3 (Direct Bromination of 2-Aminophenol) represents an area for potential process development. If a highly selective and reproducible protocol can be established, it could become the most cost-effective and environmentally friendly option. However, it currently carries the highest risk in terms of achieving the desired product in high yield and purity without extensive optimization.
Ultimately, the selection of the optimal synthesis route requires a careful balancing of economic, safety, and efficiency factors. This guide provides the foundational information to make a well-informed decision based on the specific needs and capabilities of your laboratory or manufacturing facility.
References
- PrepChem.com. Synthesis of 2-amino-4,6-dibromo-phenol.
- Chemical Synthesis Database. 4-amino-2,6-dibromophenol.
- Organic Syntheses. 2,6-dibromo-4-nitrophenol.
- PubChem. This compound.
- Michałowicz, J., & Kucharska, A. (2022). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. Science of The Total Environment, 811, 152289.
- Koch, C., & Sures, B. (2018). Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). Environmental Pollution, 233, 830-840.
Sources
A Comparative Purity Analysis of Commercially Available 2-Amino-4,6-dibromophenol for Pharmaceutical Research
In the landscape of pharmaceutical research and development, the purity of starting materials is a cornerstone of experimental reproducibility and the ultimate safety and efficacy of the final drug product. 2-Amino-4,6-dibromophenol is a key building block in the synthesis of various pharmacologically active molecules. Its purity can significantly impact reaction yields, impurity profiles of subsequent intermediates, and the overall success of a synthetic campaign. This guide provides a comprehensive framework for the purity analysis of commercially available this compound, offering a comparative analysis of hypothetical commercial samples and detailing the rigorous analytical methodologies required for their evaluation.
The choice of analytical techniques is paramount for a thorough purity assessment. A multi-pronged approach, leveraging the strengths of different analytical methods, provides a more complete picture of a sample's purity. For this compound, a combination of High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and related substances, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of isomeric impurities is recommended.
Experimental Workflow for Purity Analysis
The following workflow outlines a systematic approach to the purity analysis of this compound from different commercial suppliers. This process ensures a comprehensive and unbiased comparison.
Figure 1: A generalized workflow for the comprehensive purity analysis of this compound.
Detailed Experimental Protocols
The following are detailed protocols for the recommended analytical techniques. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the generated data.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is the workhorse for determining the purity of non-volatile organic compounds. A reversed-phase method is typically suitable for a polar compound like this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Step-by-Step Protocol:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh approximately 10 mg of the test sample and dissolve it in 10 mL of diluent.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%. The tailing factor should be between 0.8 and 1.5.
-
Analysis: Inject the sample solutions in duplicate.
-
Data Processing: Calculate the percentage purity of the sample by comparing the peak area of the analyte in the sample to the peak area of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. This is crucial for detecting residual solvents or volatile by-products from the synthesis.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 40-500.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 20 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Analysis: Inject 1 µL of the sample solution into the GC-MS.
-
Data Processing: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify any identified impurities using an internal or external standard method if required.
¹H NMR Spectroscopy for Structural Confirmation and Isomer Detection
NMR spectroscopy provides detailed information about the molecular structure of the compound and can be used to identify and quantify isomeric impurities that may be difficult to resolve by chromatography.
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) as an internal standard.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and compare the chemical shifts and coupling constants to the known spectrum of this compound. Look for any unexpected signals that may indicate the presence of impurities.
Comparative Purity Data
The following table summarizes hypothetical purity data for this compound obtained from three different commercial suppliers.
| Supplier | HPLC Purity (%) | Major Impurity (by HPLC) | Residual Solvents (by GC-MS) | Isomeric Purity (by ¹H NMR) |
| Supplier A | 99.8 | 2-Amino-4-bromophenol (0.15%) | Acetone (50 ppm) | >99.9% |
| Supplier B | 98.5 | Unidentified (0.8%) | Dichloromethane (300 ppm) | 99.0% |
| Supplier C | 99.2 | 2-Amino-6-bromophenol (0.5%) | Toluene (150 ppm) | 99.5% |
Potential Impurities in this compound
The synthesis of this compound can lead to the formation of several process-related impurities. Understanding these potential impurities is crucial for developing appropriate analytical methods for their detection.
Figure 2: Common process-related impurities in the synthesis of this compound.
Conclusion and Recommendations
This guide has outlined a robust analytical framework for the purity assessment of commercially available this compound. The hypothetical data presented highlights the potential variability in purity among different suppliers. For critical applications in drug development, it is imperative to perform a comprehensive purity analysis on all incoming batches of starting materials. Supplier A, in our hypothetical comparison, demonstrates the highest purity profile, making it the most suitable choice for sensitive synthetic applications. Researchers should always request a certificate of analysis from the supplier and, where possible, perform their own independent verification using the methodologies described herein.
References
- High-Performance Liquid Chromatography (HPLC): Principles and Applications.
- Introduction to NMR Spectroscopy. Source: Bruker. [Link]
- NIST Chemistry WebBook. Source: National Institute of Standards and Technology. [Link]
A Spectroscopic Journey: Distinguishing 2-Amino-4,6-dibromophenol from its 2-Aminophenol Precursor
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and other fine chemicals, the precise characterization of molecules at each stage of a reaction is paramount. This guide provides an in-depth spectroscopic comparison of 2-Amino-4,6-dibromophenol and its common precursor, 2-aminophenol. We will explore how the addition of two bromine atoms to the aromatic ring fundamentally alters the molecule's interaction with electromagnetic radiation, providing clear, distinguishable fingerprints in various spectroscopic techniques. This analysis is crucial for reaction monitoring, quality control, and the unambiguous identification of the final product.
The Synthetic Landscape: From 2-Aminophenol to a Dibrominated Derivative
The synthesis of this compound from 2-aminophenol is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) and amino (-NH2) groups on the 2-aminophenol ring are strong activating groups, meaning they increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.[1][2] Furthermore, they are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves.
In the case of 2-aminophenol, the positions ortho and para to the powerful hydroxyl group are positions 3, 5, and the para position at 4 is occupied by the amino group. The amino group, also an ortho, para-director, activates positions 3 and 5. The synergistic effect of these two groups strongly activates the positions 4 and 6 (para to the amino and ortho to the hydroxyl, and ortho to the amino and para to the hydroxyl respectively). When 2-aminophenol is treated with a brominating agent, such as bromine water, the reaction proceeds readily, often without the need for a Lewis acid catalyst, to yield the di-substituted product, this compound.[1][2][3]
The choice of solvent can influence the outcome of the reaction; polar solvents like water can enhance the reactivity of bromine.[1][3] For more controlled or milder bromination, other reagents and conditions can be employed.[4][5]
Caption: Synthetic route from 2-aminophenol to this compound.
Spectroscopic Fingerprints: A Comparative Analysis
The transformation of 2-aminophenol to this compound results in significant changes in the molecule's mass, electronic environment, and vibrational modes. These changes are readily observed through Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides a direct measure of the mass-to-charge ratio of ions, offering a straightforward method to confirm the incorporation of bromine atoms.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Patterns |
| 2-Aminophenol | C₆H₇NO | 109.13[6][7][8][9] | [M]+• at m/z 109, loss of CO to give m/z 81, and other fragments at m/z 80 and 53.[8] |
| This compound | C₆H₅Br₂NO | 266.92[10] | Isotopic pattern characteristic of two bromine atoms ([M]+•, [M+2]+•, [M+4]+• in a ~1:2:1 ratio), with the molecular ion peak cluster around m/z 265, 267, and 269. |
The most telling difference is the significant increase in molecular weight and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance). The presence of two bromine atoms in this compound will result in a distinctive isotopic cluster for the molecular ion, which is a definitive indicator of successful dibromination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The substitution pattern on the aromatic ring is clearly elucidated by NMR.
¹H NMR Spectroscopy:
| Compound | Aromatic Protons (ppm) | -NH₂ Protons (ppm) | -OH Proton (ppm) |
| 2-Aminophenol | 6.6-6.8 (multiplet, 4H)[11][12] | ~4.4 (broad singlet, 2H) | ~8.4 (broad singlet, 1H) |
| This compound | 6.8-7.2 (singlets or doublets, 2H) | Variable (broad singlet, 2H) | Variable (broad singlet, 1H) |
In 2-aminophenol, the four aromatic protons give rise to a complex multiplet in the aromatic region.[11][12] Upon dibromination at the 4 and 6 positions, only two aromatic protons remain. These protons, being in different chemical environments, will appear as distinct signals (likely singlets or narrow doublets depending on the solvent and resolution), and the integration will confirm the presence of only two aromatic protons. The chemical shifts of the -NH₂ and -OH protons are variable and depend on solvent and concentration.
¹³C NMR Spectroscopy:
| Compound | Aromatic Carbons (ppm) |
| 2-Aminophenol | 6 signals between ~114-150 ppm[11] |
| This compound | 6 signals, with carbons attached to bromine showing significant upfield or downfield shifts. |
The ¹³C NMR spectrum of 2-aminophenol shows six distinct signals for the six aromatic carbons.[11] For this compound, the carbons directly bonded to the electron-withdrawing bromine atoms will experience a significant change in their chemical environment, leading to a downfield shift in their resonance signals. The overall pattern of the six aromatic carbon signals will be distinctly different from that of the precursor. Aromatic carbons typically resonate in the 110 to 140 δ range.[13][14]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The introduction of heavy bromine atoms and the change in substitution pattern affect the vibrational frequencies.
| Compound | Key IR Absorptions (cm⁻¹) |
| 2-Aminophenol | 3300-3400 (N-H and O-H stretching), 3030 (aromatic C-H stretching), 1500-1600 (C=C stretching), 750 (ortho-disubstituted C-H bending)[13][14][15][16] |
| This compound | 3300-3500 (N-H and O-H stretching), 3050-3100 (aromatic C-H stretching), 1500-1600 (C=C stretching), 800-900 (C-H out-of-plane bending for isolated hydrogens), C-Br stretching (lower frequency, typically < 700 cm⁻¹) |
While the N-H and O-H stretching frequencies will be present in both compounds, the key differences lie in the "fingerprint region" (below 1500 cm⁻¹). The C-H out-of-plane bending vibrations are highly diagnostic of the substitution pattern on the benzene ring.[16][17] 2-Aminophenol, being ortho-disubstituted, will have a characteristic absorption in the 735-770 cm⁻¹ range.[14][16] In contrast, this compound has two isolated aromatic hydrogens, which will give rise to a strong absorption in the 800-900 cm⁻¹ region. The presence of the C-Br stretching vibration at lower frequencies further confirms the bromination.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extent of conjugation and the presence of auxochromes (like -OH, -NH₂, and -Br) influence the absorption maxima (λ_max).
| Compound | λ_max (nm) |
| 2-Aminophenol | ~230 and ~280 nm in water.[8] The exact values can vary with the solvent.[18] |
| This compound | Expected to show a bathochromic (red) shift in λ_max compared to 2-aminophenol due to the influence of the bromine atoms as auxochromes. |
Aromatic compounds generally exhibit characteristic absorptions in the UV region.[13][14] The introduction of bromine atoms, which are auxochromes, is expected to cause a shift of the absorption maxima to longer wavelengths (a bathochromic shift) and potentially an increase in the molar absorptivity (a hyperchromic effect). This shift is a clear indication of the altered electronic structure of the aromatic ring.
Experimental Protocols
To ensure the reliability of the comparative data, standardized experimental protocols are essential.
General Sample Preparation
-
NMR Spectroscopy: Samples should be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is typically used as an internal standard.
-
IR Spectroscopy: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
-
Mass Spectrometry: Samples can be introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques.
-
UV-Vis Spectroscopy: Samples should be dissolved in a UV-transparent solvent (e.g., ethanol, methanol, or water) at a concentration that gives an absorbance reading between 0.1 and 1.0.
Synthesis of this compound (Illustrative)
Caution: This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve 2-aminophenol in a suitable solvent (e.g., glacial acetic acid).
-
Slowly add a stoichiometric amount (2 equivalents) of bromine dissolved in the same solvent to the 2-aminophenol solution with stirring.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Caption: General experimental workflow for synthesis and analysis.
Conclusion
The spectroscopic comparison of 2-aminophenol and this compound provides a clear and definitive means of distinguishing between the precursor and the product. Each analytical technique offers unique and complementary information. Mass spectrometry confirms the addition of two bromine atoms through the significant mass increase and characteristic isotopic pattern. ¹H and ¹³C NMR spectroscopy reveal the changes in the substitution pattern and the electronic environment of the aromatic ring. IR spectroscopy highlights the alterations in vibrational modes, particularly the C-H out-of-plane bending, which is diagnostic of the substitution pattern. Finally, UV-Vis spectroscopy demonstrates the shift in electronic transitions due to the introduction of bromine auxochromes. By employing a combination of these techniques, researchers and drug development professionals can confidently monitor the synthesis and verify the identity and purity of this compound.
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A Comparative Guide to the Biological Activity of Synthetic vs. Naturally Occurring Bromophenols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile World of Bromophenols
Bromophenols are a class of halogenated phenolic compounds characterized by one or more bromine atoms attached to a phenol ring structure.[1] These secondary metabolites are abundantly found in marine environments, particularly in red, brown, and green algae, where they are believed to play a role in chemical defense.[1][2][3] The unique structural features conferred by bromine substitution, such as increased lipophilicity, significantly influence their chemical properties and a wide spectrum of biological activities.[1] These activities include antioxidant, antimicrobial, anticancer, and enzyme inhibitory effects, making bromophenols promising candidates for pharmaceutical and nutraceutical applications.[1][2][4]
The journey from a natural curiosity to a potential therapeutic agent involves rigorous evaluation. While natural bromophenols offer a vast library of bioactive structures, challenges in isolation, purification, and yield often necessitate chemical synthesis.[5][6] Synthesis not only provides a scalable source of these compounds but also opens the door to creating novel derivatives with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles.[7][8] This guide will dissect the comparative bioactivities of these two cohorts, providing the data and protocols necessary for informed research and development decisions.
Comparative Analysis of Biological Activities
The efficacy of bromophenols is not monolithic; it is a function of their specific structure—the number and position of bromine and hydroxyl groups being paramount. Here, we compare the performance of natural and synthetic bromophenols across key bioactivity domains.
Antioxidant Activity: A Question of Hydroxyl Arrangement
Antioxidant capacity is one of the most widely studied properties of bromophenols.[2] The primary mechanism involves the donation of a hydrogen atom from a hydroxyl group to stabilize free radicals.[9]
Natural Bromophenols: Compounds isolated from marine algae, such as those from Rhodomela confervoides, have demonstrated potent radical scavenging activity.[3] For example, certain nitrogen-containing bromophenols from this red alga show strong scavenging against DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals, with IC50 values ranging from 5.22 to 23.60 µM.[3] The 1,4-dihydroxy arrangement on the benzene ring is considered particularly effective for antioxidant activity.[2]
Synthetic Bromophenols & Derivatives: Synthesis allows for the systematic evaluation of structure-activity relationships (SAR). Studies involving the synthesis of natural bromophenols like 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid and its derivatives have confirmed their efficacy as DPPH and ABTS radical scavengers, with performance comparable to standard antioxidants like BHT and Trolox.[5][10] However, the role of bromination itself can be complex. Some studies suggest that while essential for other bioactivities, bromination may not be a determining factor for antioxidant capacity and can sometimes slightly decrease it compared to debrominated analogues.[2] Conversely, modifying the hydroxyl groups through methylation or acetylation can significantly impact activity, sometimes reducing the free radical scavenging ability, which underscores the importance of free hydroxyl groups for this mechanism.[7]
Data Summary: Antioxidant Activity (DPPH Radical Scavenging)
| Compound Type | Compound Name/Class | Source/Method | IC50 Value (µM) | Reference |
| Natural | Nitrogen-containing BPs | Rhodomela confervoides | 5.22 - 23.60 | [3] |
| Natural | 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | Halopitys incurvus | 19.84 | [5] |
| Synthetic | 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | Chemical Synthesis | Effective Scavenger | [5][11] |
| Synthetic | Methylated/Acetylated Derivatives | Chemical Synthesis | Generally Reduced Activity | [7] |
Anticancer Activity: Targeting Proliferation and Viability
The cytotoxic potential of bromophenols against various cancer cell lines is a major focus of drug discovery.[2][12]
Natural Bromophenols: A plethora of bromophenols from marine algae have shown cytotoxicity against human cancer cell lines, including lung (A549), colon (HCT-8, HCT-116), and breast (MCF-7) cancers.[2][12] For instance, compounds from the brown alga Leathesia nana and the red alga Rhodomela confervoides are potent inhibitors of cancer cell growth.[3] One such compound, 3-bromo-4,5-dihydroxy-benzaldehyde, was particularly effective against the human myelogenous leukemia cell line K562.[3] The proposed mechanisms often involve the induction of apoptosis through mitochondrial pathways.[3]
Synthetic Bromophenols & Derivatives: Synthesis provides an avenue to enhance potency and selectivity. Liu and colleagues synthesized bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) and found it exhibited potent and selective inhibitory activity against several cancer cell types, with an IC50 of 13.9 µg/mL against K562 cells.[12] Interestingly, structural modifications can fine-tune this activity. Studies on synthetic derivatives have shown that not only the bromine and hydroxyl groups but also the length of side chains can significantly affect antitumor activity.[12] This highlights a key advantage of synthesis: the ability to systematically optimize a lead compound from nature.
Data Summary: Anticancer Activity (IC50 Values)
| Compound | Cell Line | Compound Type | IC50 Value (µM) | Reference |
| 3-bromo-4,5-dihydroxy benzoic acid methyl ester | Bel-7402 (Hepatoma) | Natural | 12.5 | [2] |
| Lanosol butenone | Human Leukemia | Natural | 8.0 | [2] |
| Synthetic Bromophenol Derivatives (18-21) | HCT-116 (Colon) | Synthetic | 1.32 - 20.4 | [12] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | K562 (Leukemia) | Synthetic | ~26 (13.9 µg/mL) | [12] |
Antimicrobial Activity: A Defense Mechanism Repurposed
Believed to be part of the natural chemical defense of marine algae, bromophenols exhibit significant activity against a range of bacteria and fungi.[2]
Natural Bromophenols: The natural product 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane, isolated from the red alga Odonthalia corymbifera, showed notable antifungal activity against species like Candida albicans and Aspergillus fumigatus.[13]
Synthetic Bromophenols: In the same study, synthetic regioisomers and derivatives were evaluated. While the natural compound excelled in antifungal activity, synthetically derived bromophenols like 3,3'-dibromo-6,6'-dihydroxydiphenylmethane demonstrated potent antibacterial effects against Staphylococcus aureus and Bacillus subtilis.[13] This demonstrates a critical point: synthesis can not only replicate natural products but also create analogues with different, and potentially more desirable, activity spectrums. The variation in activity between natural compounds and their synthetic isomers underscores how subtle changes in the bromine substitution pattern can redirect the biological effect.
Enzyme Inhibition: A Precise Molecular Intervention
Bromophenols have emerged as potent inhibitors of various enzymes implicated in human diseases, including diabetes, glaucoma, and Alzheimer's disease.[8][14][15]
Natural Bromophenols: Compounds from the red alga Symphyocladia latiuscula are potent inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both key targets in diabetes management.[15] The natural ether, bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether, is an exceptionally potent α-glucosidase inhibitor with an IC50 of 0.03 µM.[15] These natural compounds have also shown potent inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in Alzheimer's disease therapy.[14]
Synthetic Bromophenols: Synthesis has been instrumental in exploring this therapeutic avenue. A study focused on novel synthetic bromophenols demonstrated highly effective inhibition of carbonic anhydrase (hCA I and II) and acetylcholinesterase (AChE).[8] The synthesized compounds exhibited Kᵢ values in the low nanomolar range (e.g., Kᵢ of 1.63 nM against hCA II and 6.54 nM against AChE), showcasing their potential for treating conditions like glaucoma and neurodegenerative disorders.[8][16] This level of potency, achieved through rational design and synthesis, often surpasses that of many natural precursors, highlighting the power of synthetic chemistry to refine and enhance biological activity.[1]
Data Summary: Enzyme Inhibitory Activity (Kᵢ / IC50 Values)
| Enzyme Target | Compound Type | Compound/Class | Kᵢ / IC50 Value (nM) | Reference |
| α-Glucosidase | Natural | bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | 30 (0.03 µM) | [15] |
| Acetylcholinesterase (AChE) | Natural | Bromophenols from S. latiuscula | 580 - 710 | [14] |
| Carbonic Anhydrase II (hCA II) | Synthetic | Novel Diaryl Methane BPs | Kᵢ: 1.63 - 15.05 | [8] |
| Acetylcholinesterase (AChE) | Synthetic | Novel Diaryl Methane BPs | Kᵢ: 6.54 - 24.86 | [8] |
Experimental Design & Protocols
To ensure scientific integrity, the protocols described below are self-validating systems for assessing the bioactivities discussed. Explanations are provided to clarify the causality behind experimental choices.
General Workflow for Comparative Bioactivity Assessment
The following diagram illustrates a logical workflow for comparing a naturally sourced bromophenol against its synthetic counterpart. This process ensures a standardized comparison from compound acquisition to data interpretation.
Caption: Workflow for comparing natural and synthetic bromophenols.
Protocol 1: DPPH Free Radical Scavenging Assay (Antioxidant)
This assay quantifies the ability of a compound to act as a free radical scavenger. The causality is straightforward: an effective antioxidant donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9][17]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) of the test bromophenol (natural or synthetic) in methanol or ethanol.[9]
-
Create a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[9]
-
Prepare a 0.1 mM solution of DPPH in the same solvent. This solution must be freshly made and protected from light.[9]
-
Ascorbic acid or Trolox should be used as a positive control.[5]
-
-
Assay Procedure (96-well plate):
-
To respective wells, add 100 µL of each compound dilution.
-
Add 100 µL of the DPPH working solution to all wells.[9]
-
Prepare a control well containing 100 µL of solvent and 100 µL of the DPPH solution.
-
Prepare a blank well with 200 µL of solvent.
-
-
Incubation and Measurement:
-
Data Analysis:
Protocol 2: MTT Assay for Cell Viability (Anticancer)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] The principle relies on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[21] The amount of formazan produced is directly proportional to the number of viable cells.[20]
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the natural and synthetic bromophenols in a culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[22]
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Protocol 3: Broth Microdilution Method for MIC (Antimicrobial)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24] It is a quantitative and highly accurate method.[25]
Methodology:
-
Preparation of Reagents:
-
Prepare a 2x concentrated stock solution of the bromophenol in a suitable solvent.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a sterile broth medium (e.g., Mueller-Hinton Broth).[26]
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Reading and Interpretation:
Conclusion and Future Directions
The comparative analysis reveals that both natural and synthetic bromophenols are rich sources of potent bioactive agents. Natural bromophenols provide structurally diverse and evolutionarily optimized starting points for drug discovery.[2] However, synthetic chemistry offers indispensable tools for overcoming supply limitations and, more importantly, for the rational design of analogues with enhanced potency, selectivity, and tailored pharmacological profiles.[7][8]
The data consistently show that while a natural product might exhibit broad activity, synthetic derivatives can be engineered to excel in a specific domain—be it antibacterial efficacy over antifungal, or heightened inhibition of a particular enzyme.[13] The subtle interplay of the number and position of bromine and hydroxyl groups is a key determinant of function, a relationship that can be most effectively explored and exploited through synthetic strategies.[12][15]
Future research should focus on leveraging this synergy. High-throughput screening of synthetic bromophenol libraries based on natural product scaffolds can accelerate the discovery of new leads. Furthermore, in-depth mechanistic studies are required to understand how these compounds interact with their molecular targets, paving the way for the development of the next generation of therapeutics derived from these fascinating marine molecules.
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A Comparative Guide to the Synthesis of 2-Amino-4,6-dibromophenol: Assessing the Environmental Impact
For researchers and professionals in drug development and fine chemical synthesis, the selection of a synthetic route extends beyond mere yield and purity. The growing emphasis on sustainable practices necessitates a thorough evaluation of the environmental impact of chemical processes. This guide provides an in-depth comparison of traditional and greener synthetic approaches to 2-Amino-4,6-dibromophenol, a valuable building block in medicinal chemistry and the synthesis of marine natural products.[1][2][3][4][5] By examining the underlying principles and providing supporting data, this document aims to empower scientists to make more environmentally conscious decisions in their synthetic endeavors.
Introduction to this compound and the Imperative of Green Synthesis
This compound is a halogenated aromatic compound that serves as a versatile intermediate in the synthesis of more complex molecules. Its structural motifs are found in various bioactive compounds, making it a molecule of interest for pharmaceutical and agrochemical research.[1] However, the traditional synthesis of such brominated phenols often involves hazardous reagents and generates significant chemical waste, posing environmental and safety challenges.
The principles of green chemistry offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[6] Key metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) provide quantitative measures to assess the "greenness" of a synthesis. This guide will utilize these metrics to objectively compare the different synthetic pathways to this compound.
Traditional Synthesis: A Multi-Step Approach Fraught with Environmental Concerns
A common and illustrative traditional route to this compound starts from the readily available precursor, phenol. This multi-step synthesis involves nitration, followed by bromination, and finally, reduction of the nitro group.
Experimental Protocol: Traditional Synthesis
Step 1: Nitration of Phenol
-
To a stirred mixture of concentrated sulfuric acid and concentrated nitric acid, cooled in an ice bath, slowly add phenol.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrophenol isomers.
-
Filter and wash the solid product with cold water. This step typically yields a mixture of ortho- and para-nitrophenol.[7][8][9]
Step 2: Bromination of p-Nitrophenol
-
Dissolve p-nitrophenol in a suitable solvent, such as glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the mixture at room temperature.[10]
-
Stir the reaction mixture for several hours until the reaction is complete.
-
Pour the mixture into water to precipitate the dibrominated product.
-
Filter the solid, wash with water, and dry to obtain 2,6-dibromo-4-nitrophenol.[10]
Step 3: Reduction of 2,6-dibromo-4-nitrophenol
-
Suspend 2,6-dibromo-4-nitrophenol in a mixture of an alcohol (e.g., methanol) and water.
-
Add a reducing agent, such as sodium dithionite (Na₂S₂O₃), in portions while maintaining the temperature.[11]
-
Stir the mixture at an elevated temperature to ensure complete reduction.
-
Cool the reaction mixture to crystallize the product.
-
Filter, wash with water, and dry to yield this compound.[11]
Diagram of the Traditional Synthesis Workflow
Caption: A multi-step traditional synthesis of this compound.
Environmental Impact Assessment of the Traditional Route
The traditional synthesis of this compound presents several environmental and safety concerns at each step:
-
Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive and generates significant acidic waste, which requires neutralization and disposal.[7] The reaction can be highly exothermic and requires careful temperature control to prevent runaway reactions.
-
Bromination: Elemental bromine is a hazardous and corrosive substance that is toxic upon inhalation and contact.[7] The use of halogenated solvents like glacial acetic acid contributes to volatile organic compound (VOC) emissions. A significant portion of the bromine atoms from Br₂ end up as hydrogen bromide (HBr) byproduct, leading to poor atom economy.
-
Reduction: While sodium dithionite is an effective reducing agent, it produces sulfite and sulfate byproducts in the waste stream. The use of organic solvents like methanol adds to the VOC emissions and waste volume.
Table 1: Qualitative Environmental Impact of the Traditional Synthesis
| Step | Reagents & Solvents | Environmental & Safety Concerns |
| Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | Highly corrosive, generates large amounts of acidic waste, exothermic reaction. |
| Bromination | Elemental Bromine (Br₂), Glacial Acetic Acid | Hazardous and toxic bromine, use of VOC solvent, poor atom economy. |
| Reduction | Sodium Dithionite, Methanol | Generation of sulfur-containing byproducts, use of VOC solvent. |
Greener Alternatives: Towards a More Sustainable Synthesis
In line with the principles of green chemistry, alternative synthetic strategies can be envisioned that mitigate the environmental impact of the traditional route. These approaches focus on using less hazardous reagents, milder reaction conditions, and improving atom economy.
Proposed Greener Synthesis: An Enzymatic Approach
A promising greener alternative involves the use of enzymes, specifically halogenases, to catalyze the bromination of a suitable precursor like 2-aminophenol. Enzymatic reactions often proceed with high selectivity under mild, aqueous conditions, significantly reducing the environmental footprint.
Experimental Protocol: Proposed Greener Synthesis (Hypothetical)
Step 1: Enzymatic Bromination of 2-Aminophenol
-
In a buffered aqueous solution, dissolve 2-aminophenol.
-
Add a source of bromide ions (e.g., sodium bromide) and a suitable brominating enzyme (a halogenase).
-
Initiate the reaction by adding a mild oxidant (e.g., hydrogen peroxide) at a controlled rate.
-
Maintain the reaction at a specific pH and temperature (typically near ambient) with gentle stirring.
-
After the reaction is complete, extract the product with a green solvent (e.g., ethyl acetate).
-
Purify the product by crystallization or chromatography.
Diagram of the Proposed Greener Synthesis Workflow
Caption: A proposed one-step greener synthesis using enzymatic bromination.
Environmental Impact Assessment of the Greener Route
The proposed enzymatic synthesis offers significant environmental advantages over the traditional method:
-
Milder Conditions: The reaction is carried out in water at or near room temperature and neutral pH, eliminating the need for corrosive acids and high temperatures.
-
Safer Reagents: It avoids the use of hazardous elemental bromine and volatile organic solvents. Sodium bromide is a much safer source of bromine.
-
Higher Atom Economy: In principle, all the bromine from the bromide salt can be incorporated into the product, leading to a higher atom economy compared to using Br₂.
-
Reduced Waste: The primary byproduct is water, significantly reducing the generation of hazardous and difficult-to-treat waste streams.
Comparative Analysis: Traditional vs. Greener Synthesis
To provide a more quantitative comparison, we can estimate the green chemistry metrics for both synthetic routes. For this analysis, we will make reasonable assumptions for yields and reagent quantities based on typical laboratory procedures.
Table 2: Comparative Green Chemistry Metrics
| Metric | Traditional Synthesis (3 steps) | Greener Synthesis (1 step) |
| Atom Economy | Low (significant byproducts like HBr and sulfate salts) | High (theoretically approaching 100%) |
| E-Factor | High (large amount of waste per kg of product) | Low (minimal waste generation) |
| Process Mass Intensity (PMI) | Very High (includes all reactants, solvents, and water) | Low (primarily water as the solvent) |
| Reagent Hazard | High (conc. acids, elemental bromine) | Low (NaBr, H₂O₂, enzyme) |
| Solvent Usage | High (acetic acid, methanol) | Minimal (water) |
| Energy Consumption | Moderate (heating and cooling steps) | Low (ambient temperature) |
Conclusion and Future Perspectives
This comparative guide demonstrates the stark contrast in the environmental impact between traditional and greener synthetic routes for this compound. The traditional multi-step synthesis, while effective, relies on hazardous reagents, generates substantial waste, and has poor atom economy. In contrast, a proposed enzymatic approach offers a significantly more sustainable alternative by operating under mild, aqueous conditions with safer reagents and minimal waste generation.
While the enzymatic synthesis of this specific molecule is presented here as a forward-looking proposal, the principles it embodies are at the forefront of modern chemical research. The development and implementation of biocatalytic and other green chemical methods are crucial for the future of the pharmaceutical and chemical industries. By embracing these innovative approaches, researchers can not only achieve their synthetic goals but also contribute to a safer and more sustainable scientific enterprise.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Amino-4,6-dibromophenol for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-4,6-dibromophenol, a compound frequently utilized in synthetic chemistry and pharmaceutical research. As a halogenated aromatic amine, its disposal requires specific protocols to mitigate risks to personnel and the environment. This document moves beyond a simple checklist, offering a causal understanding of the necessary precautions and procedures.
Hazard Identification and Immediate Safety Precautions
This compound is a hazardous substance that necessitates careful handling. Understanding its specific risks is the first step in ensuring safe disposal. The primary hazards associated with this compound are its toxicity, irritant properties, and potential for sensitization.[1]
Key Hazards:
-
Harmful if swallowed: Oral ingestion can lead to systemic toxicity.[1]
-
Causes skin and serious eye irritation: Direct contact can result in significant irritation and potential damage.[1]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled: It is a respiratory sensitizer, meaning that initial exposure may not cause a reaction, but subsequent exposures, even at low levels, can trigger an allergic response.[1]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized summary of these hazards:
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation |
| Respiratory sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Data sourced from PubChem CID 351863.[1]
Mandatory Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):
-
Eye Protection: Chemical splash goggles are essential to protect against accidental splashes that can cause serious eye irritation.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Given that this compound is a skin irritant, glove integrity is crucial.
-
Body Protection: A fully buttoned laboratory coat should be worn to protect the skin from contamination.
-
Respiratory Protection: All handling of this compound, especially in its solid form where dust can be generated, should be conducted within a certified chemical fume hood to prevent inhalation.
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for the disposal of this compound is that it must be treated as halogenated organic waste .[2][3] Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound must be collected in a dedicated halogenated organic liquid waste container.[2][3]
-
Crucially, do not mix this waste stream with non-halogenated organic waste. [2][3] Mixing waste streams can complicate the disposal process and increase costs.
-
Aqueous solutions containing this compound should also be treated as halogenated organic waste.
-
Step 2: Containerization and Labeling
-
Container Selection: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles, with secure, screw-on caps.[6][7] Ensure the container is in good condition and free from leaks.
-
Labeling: All waste containers must be labeled clearly and accurately from the moment the first drop of waste is added.[7][8] The label should include:
Step 3: Storage of Waste
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
The storage area should be away from general traffic, and containers must be kept in secondary containment to prevent spills.[7]
-
Keep waste containers tightly closed except when adding waste.[7][10]
Step 4: Arranging for Disposal
-
Once the waste container is nearly full (around 90% capacity to allow for expansion), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][11]
Spill Management
In the event of a spill, prompt and appropriate action is crucial.
-
Small Spills (Solid):
-
Ensure proper PPE is worn.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
-
Small Spills (Liquid):
-
Absorb the spill with a chemical-resistant absorbent pad or vermiculite.
-
Collect the contaminated absorbent material and place it in a sealed container for disposal as halogenated organic waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your colleagues and contact your institution's EHS or emergency response team immediately.
-
Visual Workflow for Disposal Decision-Making
The following flowchart provides a visual guide for the correct handling and disposal pathway for waste generated from experiments involving this compound.
Caption: Decision workflow for segregating and handling this compound waste.
Final Disposal Pathway: Incineration
The standard and environmentally preferred method for the final disposal of halogenated organic compounds is high-temperature incineration.[4][12][13] This process is conducted in specialized facilities that operate at temperatures high enough (often above 1100°C for halogenated waste) to ensure the complete destruction of the organic molecule.[12][13] These incinerators are equipped with advanced scrubbing systems to neutralize and remove harmful byproducts, such as hydrogen bromide, that are formed during combustion.[14]
As a generator of hazardous waste, your facility is regulated under the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[15] While a specific waste code for this compound is not explicitly listed, wastes from the production of a similar compound, 2,4,6-tribromophenol, are assigned the EPA hazardous waste code K140.[16] Discarded commercial chemical products of 2,4,6-tribromophenol are designated as U408.[15][17] Given its structure and classification as a halogenated organic compound, waste containing this compound must be managed in accordance with these stringent federal and local regulations.
Overall Experimental and Disposal Workflow
The following diagram illustrates the complete lifecycle of this compound within a laboratory setting, from initial use to final disposal.
Caption: From laboratory use to final disposal: The lifecycle of this compound waste.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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Navigating the Safe Handling of 2-Amino-4,6-dibromophenol: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory environment. The handling of specialized chemical reagents demands a comprehensive understanding of their properties and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Amino-4,6-dibromophenol, moving beyond a simple checklist to offer a self-validating system of protocols grounded in scientific principles.
This compound is a halogenated phenolic compound that serves as a valuable building block in synthetic chemistry. However, its chemical structure also presents a number of significant health and safety hazards that must be diligently managed. This guide will provide a detailed, step-by-step methodology for the selection and use of appropriate Personal Protective Equipment (PPE), as well as operational plans for its safe handling and disposal, ensuring both personal safety and regulatory compliance.
Understanding the Hazard Profile of this compound
A thorough risk assessment is the foundation of safe laboratory practice. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1][2][3]:
| Hazard Statement | GHS Classification | Potential Effects |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| H315 | Skin Irritation (Category 2) | Causes skin irritation. |
| H319 | Serious Eye Irritation (Category 2) | Causes serious eye irritation. |
| H334 | Respiratory Sensitization (Category 1) | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | May cause respiratory irritation. |
The presence of bromine atoms on the phenol ring can enhance its reactivity and toxicity compared to phenol itself. Phenolic compounds, in general, can be rapidly absorbed through the skin and can have systemic effects[4][5]. The primary routes of exposure for this compound are inhalation of dust particles, skin contact, eye contact, and ingestion. Therefore, a multi-faceted PPE strategy is essential to create a reliable barrier against these exposure routes.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for a given task[6][7]. The following PPE recommendations are based on the known hazards of this compound and are designed to provide a comprehensive protective system.
Hand Protection: Selecting the Right Gloves
The choice of gloves is critical due to the skin irritation potential and the risk of dermal absorption. Nitrile gloves are a common choice in laboratory settings; however, their resistance to halogenated hydrocarbons can be limited[8]. For handling this compound, a more robust glove selection is warranted.
-
Primary Handling: For direct handling of the solid or solutions, heavier-duty gloves such as butyl rubber or Viton® are recommended due to their excellent resistance to a wide range of chemicals, including halogenated compounds[4].
-
Incidental Contact: For tasks with a lower risk of direct contact, such as handling sealed containers, a double-gloving strategy using two pairs of nitrile gloves may be acceptable[1]. However, it is crucial to change them immediately upon any known or suspected contact.
-
Glove Selection Rationale: The selection of butyl rubber or Viton® is based on their superior chemical resistance profiles against aromatic and halogenated compounds. Standard nitrile gloves can degrade upon prolonged exposure, compromising the protective barrier.
Always inspect gloves for any signs of degradation or perforation before and during use. After handling the chemical, remove gloves using the proper technique to avoid skin contamination and wash your hands thoroughly.
Eye and Face Protection: Shielding from Splashes and Dust
Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory[1][2].
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement for any work in a laboratory where this chemical is present[1].
-
Recommended Protection: Due to the risk of splashes when preparing solutions or the potential for dust generation when handling the solid, chemical splash goggles are strongly recommended.
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger quantities or when working with heated solutions, a face shield should be worn in addition to chemical splash goggles[1][7].
Body Protection: A Barrier for Your Skin and Clothing
A laboratory coat is a fundamental component of laboratory safety, protecting your skin and personal clothing from contamination[7].
-
Standard Protocol: A clean, buttoned laboratory coat should be worn at all times when in the laboratory.
-
Enhanced Protection: When handling larger quantities of this compound or when there is a heightened risk of splashes, a chemically resistant apron made of materials like neoprene or butyl rubber should be worn over the lab coat.
Contaminated lab coats should be removed immediately and decontaminated or disposed of properly. Do not wear laboratory coats outside of the designated laboratory area to prevent the spread of contamination.
Respiratory Protection: Preventing Inhalation Hazards
The potential for this compound to cause respiratory irritation and sensitization is a significant concern, particularly when handling the solid powder which can become airborne[1][2].
-
Engineering Controls First: The primary method for controlling respiratory hazards is through the use of engineering controls, such as a certified chemical fume hood [9]. All weighing and handling of the solid, as well as the preparation of solutions, should be conducted within a fume hood.
-
When Respirators are Necessary: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures, respiratory protection may be required. A risk assessment should be conducted to determine if a respirator is necessary.
-
Respirator Selection: If a respirator is deemed necessary, a NIOSH-approved respirator is required[10][11]. For protection against dusts and organic vapors, a half-mask or full-facepiece respirator with a combination of organic vapor (OV) cartridges and P100 particulate filters is recommended[12][13]. The P100 filter is 99.97% efficient at removing airborne particulates and is oil-proof.
-
Respirator Program: The use of a respirator requires enrollment in a respiratory protection program that includes medical evaluation, fit testing, and training, as mandated by OSHA (29 CFR 1910.134)[6].
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond the use of PPE. A clear operational and disposal plan is crucial for minimizing risk and ensuring environmental responsibility.
Safe Handling Procedures
-
Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An emergency eyewash and safety shower must be accessible within a 10-second travel time[2][14].
-
Weighing and Transfer: Conduct all weighing of the solid this compound on a tared weigh paper or in a container within a chemical fume hood to prevent the release of dust into the laboratory environment.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Decontamination: After each use, decontaminate the work area in the fume hood with an appropriate solvent (e.g., ethanol) and then with soap and water. All contaminated materials, such as weigh papers and pipette tips, should be considered hazardous waste.
Waste Disposal Plan
As a halogenated organic compound, this compound waste must be disposed of as hazardous waste. Do not dispose of this chemical down the drain[9].
-
Waste Segregation: All waste containing this compound, including unused product, contaminated solids (e.g., paper towels, gloves), and solutions, must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste [15].
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Container Management: Keep the waste container securely sealed when not in use and store it in a well-ventilated area, away from incompatible materials.
-
Disposal Request: When the container is full, follow your institution's procedures for hazardous waste pickup and disposal.
By adhering to these detailed PPE and handling protocols, you can confidently and safely work with this compound, ensuring the protection of yourself, your colleagues, and the environment. This commitment to safety is the bedrock of innovative and impactful scientific research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
